molecular formula C7H11N3O2 B073626 L-Histidine, methyl ester CAS No. 1499-46-3

L-Histidine, methyl ester

Cat. No.: B073626
CAS No.: 1499-46-3
M. Wt: 169.18 g/mol
InChI Key: BXRMEWOQUXOLDH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histidine methyl ester is a protected derivative of the essential amino acid L-histidine, where the carboxylic acid group is esterified, enhancing its lipophilicity and making it a crucial building block in peptide synthesis. This modification protects the carboxyl moiety from unwanted side reactions during solid-phase or solution-phase peptide coupling, allowing for the specific incorporation of the histidine residue's unique imidazole side chain into peptide sequences. The imidazole ring is a key functional group in enzymology, serving as a nucleophile and a proton acceptor/donor in catalytic triads, making this compound invaluable for synthesizing enzyme mimics, histidine-rich peptides, and studying metal ion coordination complexes. Researchers utilize histidine methyl ester to probe the role of histidine in protein structure and function, to create custom substrates for protease studies, and to develop novel bioactive peptides for pharmacological research. It is a fundamental reagent for exploring biochemical pathways, enzyme mechanisms, and the design of peptide-based materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMEWOQUXOLDH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933797
Record name L-Histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-46-3, 7389-87-9
Record name L-Histidine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-histidinate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl L-histidinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HISTIDINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IHZ1723UE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthetic Modulator: A Technical Guide to the Biological Role and Applications of L-Histidine, Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine, methyl ester (HME), a synthetic derivative of the essential amino acid L-histidine, is not an endogenous metabolite within established metabolic pathways. Instead, its significance in biological research stems from its potent and specific role as an irreversible inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine (B1213489) biosynthesis. This technical guide provides an in-depth analysis of the biochemical function, experimental applications, and physicochemical properties of this compound. It serves as a comprehensive resource for researchers leveraging this compound to investigate histamine-mediated signaling, allergic and inflammatory responses, and for professionals in drug development targeting the histaminergic system.

Introduction: Beyond Endogenous Metabolism

While L-histidine is a crucial proteinogenic amino acid and a precursor for several biologically active compounds, including histamine and carnosine, its methyl ester derivative, this compound (HME), does not occur naturally in cellular metabolism.[1] HME is a synthetic compound valued for its ability to act as a powerful tool in biochemical and pharmacological research. Its primary and most well-documented biological role is the time-dependent, irreversible inhibition of histidine decarboxylase (HDC), the enzyme responsible for converting L-histidine to histamine.[1][2] This property makes HME an invaluable molecule for dissecting the physiological and pathological roles of histamine.

The compound is most commonly utilized in its dihydrochloride (B599025) salt form (this compound dihydrochloride) to improve its stability and solubility in aqueous solutions for experimental use.[1]

Physicochemical and Quantitative Data

The accurate application of this compound in experimental settings requires a clear understanding of its physical, chemical, and biochemical properties. The following tables summarize key quantitative data for both the free ester and its commonly used dihydrochloride salt.

Table 1: Physicochemical Properties
PropertyThis compoundThis compound dihydrochloride
Molecular Formula C₇H₁₁N₃O₂[1]C₇H₁₁N₃O₂ · 2HCl
Molecular Weight 169.18 g/mol [1]242.10 g/mol [3]
CAS Number 1499-46-3[2]7389-87-9[2]
Appearance -White powder
Melting Point -~207 °C (decomposes)
Optical Activity -[α]20/D +9.0° (c = 2 in H₂O)
Solubility -Readily soluble in water, DMSO, and methanol[1]
Table 2: Enzyme Inhibition Kinetics

The inhibitory activity of this compound has been characterized primarily for the pyruvoyl-dependent histidine decarboxylase from Lactobacillus 30a. The inhibition is a time-dependent, two-step process involving the formation of a tight, essentially irreversible complex.[4][5]

EnzymeOrganismInhibition TypeKᵢ (Inhibition Constant)k_off (Dissociation Rate)
Histidine DecarboxylaseLactobacillus 30aTime-dependent, Irreversible80 nM[5]2.5 x 10⁻⁴ min⁻¹[5]

Mechanism of Action: Inhibition of Histidine Decarboxylase

This compound functions as a potent inhibitor of histidine decarboxylase. The mechanism involves the formation of a stable Schiff base with the enzyme's pyruvoyl group at the active site. Unlike the natural substrate, L-histidine, which undergoes decarboxylation, the methyl ester group on HME prevents the catalytic reaction from proceeding to completion. It is proposed that the natural substrate's carboxylate group encounters an unfavorable hydrophobic region in the active site, which facilitates its removal (decarboxylation). The methyl ester of HME does not face this unfavorable interaction, leading to tight binding and effective inactivation of the enzyme.[4]

The conversion of L-histidine to histamine is the sole pathway for endogenous histamine production. By irreversibly inhibiting HDC, HME effectively blocks this pathway, making it a powerful tool to study the downstream effects of histamine depletion.

Histamine_Synthesis_and_HME_Inhibition cluster_pathway Histamine Biosynthetic Pathway L-Histidine L-Histidine HDC Histidine Decarboxylase (HDC) L-Histidine->HDC + Histamine Histamine HDC->Histamine - CO₂ HME This compound HME->HDC Irreversible Inhibition

Caption: this compound (HME) blocks histamine synthesis by irreversibly inhibiting Histidine Decarboxylase (HDC).

Experimental Protocols and Applications

This compound is primarily used as a selective inhibitor in a variety of experimental contexts to probe the roles of histamine.

General Protocol for In Vitro HDC Inhibition Assay

This protocol outlines the principles for assessing the inhibitory effect of HME on HDC activity. Specific concentrations and incubation times may require optimization based on the enzyme source and assay conditions.

  • Enzyme Preparation : Purified or partially purified histidine decarboxylase is prepared in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at an optimal pH for the enzyme, typically acidic).

  • Inhibitor Preparation : A stock solution of this compound dihydrochloride is prepared in the same assay buffer. Serial dilutions are made to obtain a range of inhibitor concentrations.

  • Inhibition Reaction : The enzyme is pre-incubated with varying concentrations of HME for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C) to allow for time-dependent inhibition. A control sample with no inhibitor is run in parallel.

  • Substrate Addition : The enzymatic reaction is initiated by adding a saturating concentration of the substrate, L-histidine.

  • Quantification of Product : The reaction is allowed to proceed for a fixed time and then stopped (e.g., by boiling or acid addition). The amount of histamine produced is quantified using methods such as HPLC, ELISA, or a coupled enzymatic assay that generates a colorimetric or fluorescent signal.[6]

  • Data Analysis : The rate of histamine formation is plotted against the inhibitor concentration to determine the IC₅₀ value. For time-dependent inhibitors, kinetic parameters like Kᵢ and k_off can be determined through more complex experimental designs and data analysis.[4]

Applications in Cellular and In Vivo Studies

In cell culture or animal models, HME can be used to deplete endogenous histamine levels, allowing researchers to investigate the role of histamine in various processes:

  • Allergic and Inflammatory Responses : Studying the effects of histamine depletion on mast cell degranulation, cytokine release, and inflammatory cell recruitment.

  • Neurotransmission : Investigating the function of histamine as a neurotransmitter in the central nervous system.

  • Gastric Acid Secretion : Examining the impact of histamine blockade on stomach acid production.

Experimental_Workflow_HME cluster_setup Experimental Setup cluster_analysis Analysis model Select Biological Model (e.g., Cell Culture, Animal Model) control Control Group (Vehicle Treatment) model->control treatment Treatment Group (HME Administration) model->treatment phenotype Observe Phenotypic Outcome (e.g., Inflammatory markers, Neuronal activity) control->phenotype histamine_level Measure Histamine Levels (Confirm HDC Inhibition) treatment->histamine_level Verify Target Engagement treatment->phenotype conclusion Draw Conclusions on Histamine's Role phenotype->conclusion

Caption: Experimental workflow for using HME to elucidate the biological functions of histamine.

Application in Peptide Synthesis

This compound can also serve as a starting material or intermediate in the chemical synthesis of peptides. The methyl ester group protects the C-terminal carboxylic acid of histidine, allowing its N-terminal α-amino group to be coupled with another amino acid. This is a common strategy in solution-phase peptide synthesis.

L-Histidine Metabolic Context

To fully appreciate the utility of HME as a research tool, it is essential to understand the primary metabolic pathways of its parent molecule, L-histidine. Histidine is catabolized primarily in the liver and skin via the enzyme histidase, which deaminates it to urocanic acid. This pathway ultimately leads to the formation of glutamate, which can enter the citric acid cycle.[7][8][9] A separate, crucial pathway involves the decarboxylation of histidine to histamine, a reaction catalyzed by HDC.[7][9] It is this latter pathway that is the specific target of HME.

Histidine_Metabolism cluster_catabolism Catabolic Pathway cluster_histamine Signaling Pathway Histidine L-Histidine Histidase Histidase Histidine->Histidase HDC Histidine Decarboxylase (HDC) Histidine->HDC Urocanic_Acid Urocanic Acid Histidase->Urocanic_Acid FIGLU Formiminoglutamate (FIGLU) Urocanic_Acid->FIGLU Glutamate Glutamate FIGLU->Glutamate Citric Acid Cycle Citric Acid Cycle Glutamate->Citric Acid Cycle Histamine Histamine HDC->Histamine Biological Functions\n(Inflammation, Neurotransmission, etc.) Biological Functions (Inflammation, Neurotransmission, etc.) Histamine->Biological Functions\n(Inflammation, Neurotransmission, etc.) HME This compound HME->HDC Inhibits

Caption: Major metabolic fates of L-histidine and the specific inhibitory action of HME on the histamine synthesis pathway.

Conclusion

This compound is a synthetic compound that holds no direct role in endogenous metabolic pathways. Its value to the scientific community is firmly established as a potent and irreversible inhibitor of histidine decarboxylase. This characteristic makes it an indispensable research tool for investigating the myriad biological processes modulated by histamine. By providing a means to selectively deplete histamine, HME enables detailed studies in immunology, neurobiology, and pharmacology. A thorough understanding of its mechanism of action, kinetics, and proper experimental application, as outlined in this guide, is critical for researchers and drug developers aiming to unravel and manipulate the complexities of the histaminergic system.

References

L-Histidine Methyl Ester: A Potent Irreversible Inhibitor of Histidine Decarboxylase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Histamine (B1213489), a crucial biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission. The synthesis of histamine from its precursor, L-histidine, is catalyzed by a single enzyme: L-histidine decarboxylase (HDC). Given its central role in histamine production, HDC presents a compelling target for therapeutic intervention in a variety of disorders characterized by excessive histamine levels. L-Histidine methyl ester (HME) has been identified as a potent, time-dependent, and essentially irreversible inhibitor of HDC. This technical guide provides a comprehensive overview of HME as an HDC inhibitor, detailing its mechanism of action, quantitative inhibition parameters, and the experimental protocols required for its characterization.

Mechanism of Action

L-Histidine methyl ester acts as a powerful inhibitor of histidine decarboxylase, primarily studied in Lactobacillus, by a multi-step mechanism. The inhibition is a time-dependent process, initiating with the formation of a reversible, non-covalent enzyme-inhibitor complex. This is followed by a slower, virtually irreversible step that leads to the inactivation of the enzyme.

The core of this inhibitory action lies in the formation of a Schiff base between HME and the pyruvoyl group at the active site of the bacterial HDC. In mammalian HDC, which is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, HME also interacts with the PLP cofactor in the active site, forming an external aldimine that blocks the enzyme's catalytic activity. A key interaction for the inactivation of Lactobacillus HDC involves an essential sulfhydryl (-SH) group within the active site. While HME is a known inhibitor of mammalian HDC, it is not specific and also inhibits the bacterial enzyme.

Quantitative Inhibition Data

ParameterValueEnzyme SourceConditionsCitation
Ki 80 nMLactobacillus 30apH 4.8, 25°C[1][2][3]
koff 2.5 x 10-4 min-1Lactobacillus 30apH 4.8, 25°C[1][2][3]
kinact 1.2 mMLactobacillus 30apH 4.8, 25°C[4]
Apparent first-order rate constant 0.346 min-1Lactobacillus 30apH 4.8, 25°C[4]

Experimental Protocols

A thorough characterization of an irreversible inhibitor like L-Histidine methyl ester requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Histidine Decarboxylase Activity Assay

A continuous spectrophotometric or fluorometric assay is essential for kinetic studies.

Principle: The enzymatic activity of HDC is determined by measuring the rate of histamine production. This can be achieved through various detection methods, including HPLC-based quantification of histamine or coupled enzymatic assays that produce a fluorescent or colorimetric signal. A fluorescence polarization assay offers a high-throughput compatible method.

Materials:

  • Purified or recombinant histidine decarboxylase

  • L-Histidine (substrate)

  • L-Histidine methyl ester (inhibitor)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4, containing pyridoxal-5'-phosphate for mammalian HDC)

  • Detection Reagents (e.g., O-phthalaldehyde for fluorometric detection of histamine, or components for a coupled enzyme assay)

  • 96- or 384-well microplates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of L-Histidine methyl ester in a suitable solvent (e.g., water or DMSO).

  • In a microplate well, add the assay buffer and varying concentrations of L-Histidine methyl ester.

  • Initiate the reaction by adding a pre-determined concentration of L-Histidine.

  • Immediately after substrate addition, add the histidine decarboxylase enzyme to start the reaction.

  • Monitor the increase in absorbance or fluorescence over time at a specific wavelength. The rate of this change is proportional to the enzyme activity.

  • For control experiments, perform the assay in the absence of the inhibitor.

Determination of IC50 and Time-Dependency (IC50 Shift Assay)

Principle: To assess the time-dependent nature of inhibition, IC50 values are determined with and without a pre-incubation period of the enzyme with the inhibitor. A significant decrease in the IC50 value after pre-incubation is indicative of time-dependent inhibition.

Procedure:

  • Without Pre-incubation:

    • In microplate wells, add assay buffer, varying concentrations of L-Histidine methyl ester, and L-Histidine.

    • Initiate the reaction by adding the HDC enzyme.

    • Measure the initial reaction rates.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • With Pre-incubation:

    • In microplate wells, pre-incubate the HDC enzyme with varying concentrations of L-Histidine methyl ester in the assay buffer for a defined period (e.g., 30 minutes).

    • Initiate the enzymatic reaction by adding L-Histidine.

    • Measure the initial reaction rates.

    • Calculate the IC50 value as described above.

  • Analysis: A significant leftward shift in the IC50 curve and a lower IC50 value in the pre-incubation experiment confirm time-dependent inhibition.

Determination of kinact and KI

Principle: The kinetic parameters of irreversible inhibition, the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI), can be determined by measuring the rate of enzyme inactivation at different inhibitor concentrations.

Procedure:

  • Pre-incubate the HDC enzyme with various concentrations of L-Histidine methyl ester.

  • At different time points during the pre-incubation, take aliquots of the enzyme-inhibitor mixture and dilute them into an assay mixture containing a saturating concentration of L-Histidine to measure the remaining enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

  • Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

Determination of the Dissociation Constant (koff) via Jump Dilution

Principle: The jump dilution method is used to measure the dissociation rate of a tight-binding or irreversible inhibitor from the enzyme. The pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored as the inhibitor dissociates.

Procedure:

  • Incubate a concentrated solution of the HDC enzyme with a saturating concentration of L-Histidine methyl ester (typically 10-fold above the IC50 from the pre-incubation assay) to form the enzyme-inhibitor complex.

  • Rapidly dilute this mixture (e.g., 100-fold) into a reaction mixture containing a saturating concentration of L-Histidine and the necessary detection reagents. This dilution reduces the concentration of the free inhibitor to a negligible level.

  • Immediately and continuously monitor the enzyme activity over time. The rate of recovery of enzyme activity reflects the dissociation of the inhibitor.

  • The data is fitted to a first-order equation to determine the dissociation rate constant (koff).

Visualizations

Histamine Signaling Pathway

Histamine_Signaling cluster_synthesis Histamine Synthesis cluster_receptors Histamine Receptors & Downstream Effects L-Histidine L-Histidine HDC Histidine Decarboxylase (HDC) L-Histidine->HDC Histamine Histamine HDC->Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R H3 Receptor Histamine->H3R H4R H4 Receptor Histamine->H4R HME L-Histidine Methyl Ester HME->HDC Inhibition PLC Phospholipase C H1R->PLC AC Adenylate Cyclase H2R->AC + H3R->AC - ImmuneResponse Immune Modulation H4R->ImmuneResponse Ca2 Ca²⁺ Mobilization PLC->Ca2 cAMP cAMP Production AC->cAMP Neurotransmission Neurotransmitter Release Allergy Allergic Response Ca2->Allergy GastricAcid Gastric Acid Secretion cAMP->GastricAcid

Caption: Overview of histamine synthesis, its inhibition by L-Histidine methyl ester, and subsequent signaling through its receptors.

Experimental Workflow for Irreversible Inhibitor Characterization

Irreversible_Inhibitor_Workflow start Start: Putative Irreversible Inhibitor ic50_shift IC50 Shift Assay start->ic50_shift time_dep Time-Dependent Inhibition? ic50_shift->time_dep reversible Reversible Inhibitor Characterization time_dep->reversible No kinact_ki Determine kinact and KI time_dep->kinact_ki Yes end Complete Kinetic Profile reversible->end jump_dilution Jump Dilution Assay kinact_ki->jump_dilution koff Determine koff jump_dilution->koff koff->end

Caption: A stepwise workflow for the kinetic characterization of irreversible enzyme inhibitors.

Mechanism of L-Histidine Methyl Ester Inhibition

HME_Inhibition_Mechanism E HDC (E) EI_reversible E•I (Reversible Complex) E->EI_reversible k_on / k_off (fast) I HME (I) EI_irreversible E-I* (Inactive Complex) EI_reversible->EI_irreversible k_inact (slow)

Caption: Two-step mechanism of irreversible inhibition of HDC by L-Histidine methyl ester (HME).

Conclusion

L-Histidine methyl ester serves as a valuable tool for the study of histidine decarboxylase. Its time-dependent and essentially irreversible mode of action provides a robust means to probe the enzyme's active site and function. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to characterize HME or discover novel HDC inhibitors. Further investigation into the specific kinetic parameters of HME against mammalian HDC is warranted to fully elucidate its potential as a pharmacological agent.

References

Synthesis and Purification of L-Histidine Methyl Ester Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Histidine methyl ester dihydrochloride (B599025), a crucial intermediate in pharmaceutical and biochemical research. This document details established synthetic methodologies, purification protocols, and presents key quantitative data to aid researchers in the efficient and pure production of this compound.

Introduction

L-Histidine methyl ester dihydrochloride is a derivative of the amino acid L-Histidine, where the carboxylic acid group has been esterified to a methyl ester and the molecule is stabilized as a dihydrochloride salt. This modification enhances its solubility in organic solvents and makes it a versatile building block in peptide synthesis and the development of pharmaceutical agents. The purity of L-Histidine methyl ester dihydrochloride is paramount, as impurities can lead to undesirable side reactions and compromise the quality of the final product.[1][2] This guide focuses on two primary, effective methods for its synthesis: the thionyl chloride and trimethylchlorosilane (TMSCl) methods.

Synthesis Methodologies

The esterification of L-Histidine is typically achieved via Fischer esterification, utilizing an excess of methanol (B129727) as both the solvent and reactant in the presence of a strong acid catalyst.[3][4][5] The two most common and effective catalysts for this transformation are thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).

Thionyl Chloride Method

This is a widely used and high-yielding method for the synthesis of amino acid esters.[6] Thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which then catalyzes the esterification.

Trimethylchlorosilane (TMSCl) Method

An alternative and often more convenient method involves the use of trimethylchlorosilane. This method is considered milder and can be performed at room temperature, offering a safer and more environmentally friendly option compared to the thionyl chloride method.[7]

Comparison of Synthesis Methods

The choice of synthetic route can impact yield, reaction conditions, and safety considerations. The following table summarizes the key quantitative data for the two primary methods.

ParameterThionyl Chloride MethodTrimethylchlorosilane (TMSCl) MethodReference
Yield ~92% - 99.5%~93% - 95%[3][8]
Reaction Temperature 0 °C to refluxRoom Temperature[3][9]
Reaction Time 6 - 48 hours~13 - 24 hours[3][9][10]
Key Reagents L-Histidine, Methanol, Thionyl ChlorideL-Histidine, Methanol, Trimethylchlorosilane[3][9]
Safety Considerations Thionyl chloride is highly corrosive and toxic. Reaction should be performed in a well-ventilated fume hood.TMSCl is flammable and corrosive.[7]

Experimental Protocols

Synthesis via Thionyl Chloride Method

Materials:

  • L-Histidine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Ice bath

Procedure:

  • Suspend L-Histidine (e.g., 2.1 g, 13.5 mmol) in anhydrous methanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.[3]

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (e.g., 1.0 mL, 13.5 mmol) dropwise to the stirred suspension.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reflux the mixture for 6-16 hours.[3][8] For a more complete reaction, the mixture can be cooled, recharged with an additional equivalent of thionyl chloride, and refluxed for another 6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase MeOH/CH₂Cl₂: 3/7).[8]

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.[3]

  • The resulting solid is the crude L-Histidine methyl ester dihydrochloride.

Synthesis via Trimethylchlorosilane (TMSCl) Method

Materials:

  • L-Histidine

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • To a 250 mL three-necked flask equipped with a thermometer and a calcium chloride drying tube, add anhydrous methanol (80-100 mL).[9]

  • Slowly add trimethylchlorosilane (10.8–14.9 mL) dropwise to the methanol at room temperature.[9]

  • After the addition is complete, add L-Histidine (approximately 10 g).[9]

  • Stir the reaction mixture at room temperature for approximately 13 hours.[9]

  • Monitor the reaction by TLC.

  • After the reaction is complete, evaporate the solvent to obtain a faint yellow solid.[9]

Purification of L-Histidine Methyl Ester Dihydrochloride

The purity of the final product is critical for its intended applications.[1] The crude product obtained from the synthesis can be purified by solvent washing and/or recrystallization.

Purification by Solvent Washing

This technique is effective for removing unreacted starting materials and soluble impurities.

Procedure:

  • Wash the crude solid with ethyl acetate (B1210297) (EtOAc), diethyl ether (Et₂O), and n-hexane to remove any yellow-colored impurities.[3]

  • Alternatively, the crude solid can be treated with petroleum ether (50 mL) and diethyl ether (30 mL), followed by filtration and rinsing.[9]

  • Dry the resulting white powder in vacuo.[3]

Purification by Recrystallization

For higher purity, recrystallization can be employed.

Procedure:

  • The crude product can be recrystallized from a mixture of methylene (B1212753) chloride and acetonitrile.[11]

  • Alternatively, after concentration of the methanolic reaction mixture, the separated crystals can be filtered and washed with methanol. Further product can be obtained by diluting the methanolic filtrate with ether.[12]

Characterization Data

The identity and purity of the synthesized L-Histidine methyl ester dihydrochloride should be confirmed by analytical methods.

PropertyValueReference
Appearance White to off-white powder/crystals[4][13]
Melting Point ~200-209 °C (decomposes)[4][12][13]
Optical Rotation [α]²⁰/D = +8.0° to +11.0° (c=2 in H₂O)[13][14]
Purity (HPLC) ≥ 98%[13]
¹H NMR (400 MHz, D₂O) δ 8.67 (s, 1H), 7.45 (s, 1H), 4.52 (t, J=6.8 Hz, 1H), 3.88 (s, 3H), 3.56-3.40 (m, 2H)[3]

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow cluster_thionyl Thionyl Chloride Method cluster_tmscl TMSCl Method L_His_SOCl2 L-Histidine Reaction_SOCl2 Reaction (0°C to Reflux) L_His_SOCl2->Reaction_SOCl2 MeOH_SOCl2 Methanol MeOH_SOCl2->Reaction_SOCl2 SOCl2 Thionyl Chloride SOCl2->Reaction_SOCl2 Crude_SOCl2 Crude Product Reaction_SOCl2->Crude_SOCl2 L_His_TMSCl L-Histidine Reaction_TMSCl Reaction (Room Temp) L_His_TMSCl->Reaction_TMSCl MeOH_TMSCl Methanol MeOH_TMSCl->Reaction_TMSCl TMSCl TMSCl TMSCl->Reaction_TMSCl Crude_TMSCl Crude Product Reaction_TMSCl->Crude_TMSCl

Caption: Comparative workflow of the two primary synthesis methods.

Purification Workflow

Purification_Workflow cluster_washing Solvent Washing cluster_recrystallization Recrystallization Crude_Product Crude L-Histidine Methyl Ester Dihydrochloride Washing Wash with EtOAc, Et₂O, Hexane Crude_Product->Washing Filtration1 Filtration Washing->Filtration1 Washed_Product Washed Product Filtration1->Washed_Product Dissolution Dissolve in minimal hot solvent (e.g., MeOH/Ether) Washed_Product->Dissolution Optional further purification Crystallization Cool to induce crystallization Dissolution->Crystallization Filtration2 Filtration Crystallization->Filtration2 Pure_Product Pure Crystalline Product Filtration2->Pure_Product

Caption: General purification workflow for L-Histidine methyl ester dihydrochloride.

References

Spectroscopic Analysis of L-Histidine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for L-Histidine methyl ester, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is presented to support research and development activities where this compound is utilized. All data pertains to L-Histidine methyl ester dihydrochloride (B599025), the common salt form of this compound.

Core Spectroscopic Data

The following sections summarize the essential NMR and Mass Spectrometry data for L-Histidine methyl ester dihydrochloride. This data is crucial for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

¹H NMR Data Summary

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)Assignment
9.149Imidazole C-2 H
7.570Imidazole C-5 H
4.508α-CH
3.737Methyl Ester CH₃
3.362β-CH₂
Table 1: ¹H NMR chemical shifts of L-Histidine methyl ester dihydrochloride in DMSO-d6.

¹³C NMR Data Summary

While extensive searches were conducted, specific experimental ¹³C NMR data for L-Histidine methyl ester dihydrochloride in DMSO-d6 was not available in the referenced databases. For comparative purposes, the known ¹³C NMR chemical shifts for the parent compound, L-Histidine, in D₂O are provided as a reference.[1] Users should anticipate shifts in the carbonyl carbon due to the esterification and overall shifts due to the different solvent and salt form.

Atom IDChemical Shift (ppm) (L-Histidine in D₂O)
C=O176.64
C-4134.46
C-2138.87
C-5119.60
α-CH57.44
β-CH₂30.70
Table 2: Reference ¹³C NMR chemical shifts for L-Histidine in D₂O.[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data below corresponds to the electron ionization (EI) mass spectrum of L-Histidine methyl ester dihydrochloride. The molecular ion of the free base (C₇H₁₁N₃O₂) is 169.18 g/mol .

Mass Spectrum Data Summary

Mass-to-Charge (m/z)Relative Intensity (%)
82.0100.0
36.028.2
81.026.0
28.012.5
83.012.1
38.09.6
54.07.6
88.07.2
55.05.8
35.04.3
Table 3: Key signals from the mass spectrum of L-Histidine methyl ester dihydrochloride.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of spectroscopic data. The following protocols are generalized procedures for the analysis of amino acid esters like L-Histidine methyl ester.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of L-Histidine methyl ester dihydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a standard NMR spectrometer, for instance, a Bruker DMX-500MHz instrument or equivalent.[1]

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H NMR spectrum at a standard probe temperature (e.g., 298K).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).

    • Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small quantity of the solid sample via a direct insertion probe.

  • Ionization : Utilize a standard electron ionization (EI) source. The electron energy is typically set to 70 eV.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The instrument is calibrated using a known standard to ensure mass accuracy.

Visualized Workflow

The logical flow from sample to final data interpretation is a critical process for any analytical procedure. The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like L-Histidine methyl ester.

Spectroscopic_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis cluster_out Phase 4: Output Sample L-Histidine Methyl Ester Dihydrochloride Sample Solvation Dissolve in Deuterated Solvent (NMR) or Prepare for MS Sample->Solvation NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Solvation->NMR_Acq NMR Sample MS_Acq Mass Spectrometer (EI-MS Acquisition) Solvation->MS_Acq MS Sample NMR_Proc NMR Data Processing (Referencing, Integration) NMR_Acq->NMR_Proc MS_Proc MS Data Processing (Peak Identification) MS_Acq->MS_Proc Interpretation Structural Elucidation & Data Interpretation NMR_Proc->Interpretation MS_Proc->Interpretation Report Final Technical Report (Data Tables, Protocols) Interpretation->Report

Spectroscopic Analysis Workflow for L-Histidine Methyl Ester.

References

An In-depth Technical Guide to the Mechanism of Action of L-Histidine Methyl Ester on Histidine Decarboxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of L-histidine methyl ester (HME) as an inhibitor of histidine decarboxylase (HDC). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the inhibitory kinetics, molecular interactions, and experimental methodologies.

Executive Summary

Histidine decarboxylase (HDC) is the exclusive enzyme responsible for the synthesis of histamine (B1213489), a critical biogenic amine involved in a myriad of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission.[1] The development of potent and specific HDC inhibitors is a significant area of interest for therapeutic intervention. L-histidine methyl ester (HME), a structural analog of the natural substrate L-histidine, has been identified as a potent, time-dependent, and irreversible inhibitor of HDC.[2][3] This guide delineates the molecular mechanism underpinning this inhibition, presents relevant kinetic data, and provides detailed experimental protocols for its study.

Mechanism of Action of L-Histidine Methyl Ester

The inhibitory action of HME on HDC is a sophisticated process that varies slightly between the pyruvoyl-dependent enzymes found in some bacteria (e.g., Lactobacillus) and the pyridoxal-5'-phosphate (PLP)-dependent enzymes in mammals. However, the core principles of its action are conserved.

Two-Step Irreversible Inhibition

The inhibition of HDC by HME is not a simple competitive process but rather a time-dependent inactivation that proceeds through a two-step mechanism.[2][4][5]

  • Rapid Reversible Binding: Initially, HME rapidly and reversibly binds to the active site of HDC, forming a loose enzyme-inhibitor complex (EI).

  • Irreversible Complex Formation: This is followed by a slower, essentially irreversible conversion to a tightly bound complex (EI*).[2][4][5]

This mechanism is consistent with the observation of time-dependent inactivation of the enzyme in the presence of the inhibitor.

Molecular Interactions in the Active Site

The potency of HME as an inhibitor is attributed to its structural similarity to L-histidine, allowing it to fit snugly into the enzyme's active site. The key to its inhibitory action lies in the replacement of the substrate's carboxyl group with a methyl ester group.

  • Schiff Base Formation: Like the natural substrate, the primary amino group of HME forms a Schiff base with the carbonyl group of the active site cofactor. This is a pyruvoyl residue in the Lactobacillus enzyme and PLP in mammalian HDC.[1][2][4][5]

  • Hydrophobic Pocket Interaction: The catalytic mechanism of HDC is thought to involve a hydrophobic pocket in the active site that accommodates the carboxyl group of L-histidine. The unfavorable interaction between the negatively charged carboxylate and this hydrophobic environment is believed to facilitate the decarboxylation step.[2][4][5]

  • Stabilization of the Inhibitor Complex: With HME, the neutral methyl ester group fits into this hydrophobic pocket without the destabilizing electrostatic repulsion. This lack of an unfavorable interaction leads to a much tighter and more stable binding of HME in the active site, effectively locking the enzyme in an inactive state.[2][4][5] Although the complex is extremely stable, it is not a true covalent bond beyond the Schiff base, as the unchanged HME can be recovered upon denaturation of the enzyme.[2][4][5]

Quantitative Data: Inhibitory Potency

The inhibitory potency of HME has been quantified for both bacterial and mammalian HDC. It is crucial to distinguish between the two, as the kinetic parameters can differ.

InhibitorEnzyme SourceParameterValueReference
L-Histidine Methyl EsterLactobacillusK_i80 nM[2][4][5]
L-Histidine Methyl EsterLactobacillusk_off2.5 x 10⁻⁴ min⁻¹[2][4][5]
L-Histidine Methyl EsterMammalian (unspecified)IC₅₀9 µM[6]
α-FluoromethylhistidineMammalian (unspecified)IC₅₀5 µM[6]
His-Phe DipeptideMammalian (unspecified)IC₅₀0.05 µM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of HME's effect on HDC.

Synthesis of L-Histidine Methyl Ester Dihydrochloride (B599025)

This protocol is adapted from a common laboratory procedure for the esterification of amino acids.

Materials:

Procedure:

  • Suspend L-histidine (e.g., 5 g, 32.2 mmol) in anhydrous methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add thionyl chloride (e.g., 2.8 mL, 38.6 mmol) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 16-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be co-evaporated with methanol several times to remove any residual thionyl chloride.

  • The crude product can be recrystallized from a methanol/diethyl ether mixture to yield L-histidine methyl ester dihydrochloride as a white solid.

Purification of Recombinant Human Histidine Decarboxylase (hHDC)

This protocol describes a general workflow for the purification of a His-tagged hHDC mutant from E. coli.

Materials:

  • E. coli cells expressing His-tagged hHDC

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Harvest E. coli cells by centrifugation.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4 °C.

  • Equilibrate a Ni-NTA column with Wash Buffer.

  • Load the cleared lysate onto the column.

  • Wash the column extensively with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 10 µM PLP).

Histidine Decarboxylase Activity Assay

This assay measures the production of histamine from histidine.

Materials:

  • Purified HDC enzyme

  • Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8)

  • L-histidine (substrate)

  • Pyridoxal-5'-phosphate (PLP) cofactor solution

  • L-Histidine methyl ester (inhibitor) stock solution

  • Stopping solution (e.g., perchloric acid)

  • HPLC system for histamine quantification

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, PLP, and the desired concentration of L-histidine.

  • For inhibition studies, pre-incubate the enzyme with various concentrations of HME for different time points in the Assay Buffer with PLP.

  • Initiate the enzymatic reaction by adding the purified HDC (or the pre-incubated enzyme-inhibitor mixture) to the reaction mixture.

  • Incubate the reaction at 37 °C for a fixed period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stopping solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for histamine content using a suitable method, such as HPLC with fluorescence detection after derivatization with o-phthalaldehyde (B127526) (OPA).

  • Calculate the enzyme activity based on the amount of histamine produced per unit time per amount of enzyme. For inhibition studies, calculate the percent inhibition at each HME concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G Figure 1: Catalytic Cycle of Histidine Decarboxylase cluster_0 Enzyme Active Site E_PLP HDC-PLP (Internal Aldimine) E_His HDC-PLP-Histidine (External Aldimine) E_PLP->E_His Forms External Aldimine E_Quinonoid Quinonoid Intermediate E_His->E_Quinonoid Decarboxylation CO2_Release CO₂ Release E_His->CO2_Release E_His_Product HDC-PLP-Histamine E_Quinonoid->E_His_Product Protonation E_His_Product->E_PLP Releases Histamine Histamine_Release Histamine Release E_His_Product->Histamine_Release Histidine L-Histidine Histidine->E_PLP + L-Histidine

Caption: Catalytic cycle of PLP-dependent histidine decarboxylase.

G Figure 2: Inhibition by L-Histidine Methyl Ester cluster_0 Enzyme Active Site E_PLP HDC-PLP (Internal Aldimine) EI_loose Loose Complex (E-HME) E_PLP->EI_loose Rapid, Reversible Binding EI_tight Tight, Irreversible Complex (E*-HME) EI_loose->EI_tight Slow, Irreversible Conversion Blocked Catalysis Blocked EI_tight->Blocked Inhibition HME L-Histidine Methyl Ester HME->E_PLP + HME

Caption: Two-step irreversible inhibition of HDC by HME.

G Figure 3: Experimental Workflow for IC₅₀ Determination cluster_workflow Workflow prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) preinc Pre-incubate Enzyme with varying [HME] prep->preinc reaction Initiate Reaction with Substrate preinc->reaction stop Stop Reaction (e.g., add acid) reaction->stop analysis Quantify Histamine (e.g., HPLC) stop->analysis calc Calculate % Inhibition and determine IC₅₀ analysis->calc

Caption: Workflow for determining the IC₅₀ of HME on HDC.

References

An In-depth Technical Guide to the Physicochemical Properties of L-Histidine, Methyl Ester Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Histidine, methyl ester dihydrochloride (B599025). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physicochemical Data

This compound dihydrochloride is a derivative of the essential amino acid L-histidine, frequently used in biochemical research and pharmaceutical development.[1] Its salt form enhances solubility and stability, making it a versatile reagent.[2] The following tables summarize its key quantitative physicochemical properties.

Table 1: General Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₁N₃O₂·2HCl[1][3]
Molecular Weight 242.1 g/mol [1][3][4]
Appearance White to off-white crystalline powder/solid[3]
Melting Point >190°C (decomposition)[3]
CAS Number 7389-87-9[3][4]
Table 2: Solubility and Optical Activity
PropertyValueConditionsSource(s)
Solubility Readily soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[2]-[2]
Specific Optical Rotation +9.0° to +11.0°c=2 in H₂O[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound dihydrochloride are outlined below. These are generalized standard procedures and may be adapted based on specific laboratory equipment and conditions.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5][6]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound dihydrochloride is packed into a capillary tube to a height of 1-2 mm.[6][7] The tube is tapped to ensure the sample is compact.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.[7]

  • Heating: The sample is heated at a steady and slow rate, typically around 2°C per minute, especially when approaching the expected melting point.[7]

  • Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[6] For a pure substance, this range is typically narrow (0.5-1.0°C).[8]

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution at a specific temperature.[9]

Methodology:

  • Solvent and Solute Preparation: A known volume of the desired solvent (e.g., water, DMSO, methanol) is placed in a suitable container, such as a test tube or vial, and maintained at a constant temperature.[9][10] A pre-weighed amount of this compound dihydrochloride is used.

  • Titration/Addition: The solid is added to the solvent in small, incremental amounts. After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer or shaker) until the solid is completely dissolved.[10]

  • Saturation Point: The addition of the solid continues until a point where it no longer dissolves, and solid particles remain suspended in the solution even after prolonged agitation. This indicates that the solution is saturated.

  • Quantification: The total mass of the solute dissolved in the known volume of the solvent is used to calculate the solubility, typically expressed in g/L or mg/mL.[11]

Optical Rotation Measurement

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light.[12][13]

Methodology:

  • Solution Preparation: A solution of this compound dihydrochloride is prepared by accurately weighing a specific amount of the compound and dissolving it in a precise volume of a suitable solvent (e.g., water) to achieve a known concentration.[13]

  • Polarimeter Setup: A polarimeter is turned on and allowed to warm up. The instrument is calibrated or zeroed using a blank sample containing only the solvent.[14]

  • Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). Care is taken to avoid air bubbles.[14] The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a specific wavelength (commonly the sodium D-line at 589 nm) and temperature.[12][13]

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[13]

    [α] = α / (l * c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters.

    • c is the concentration of the solution in g/mL.

Biochemical and Experimental Visualizations

The following diagrams, created using the DOT language, illustrate the biochemical context and an experimental workflow relevant to this compound dihydrochloride.

cluster_biochemical_pathway Biochemical Relevance of this compound dihydrochloride L_Histidine L-Histidine Methyl_Ester This compound dihydrochloride L_Histidine->Methyl_Ester Esterification Histamine (B1213489) Histamine L_Histidine->Histamine Decarboxylation Ergothioneine L-(+)-Ergothioneine Methyl_Ester->Ergothioneine Precursor in Synthesis

Caption: Biochemical role of this compound dihydrochloride.

cluster_workflow Experimental Workflow: Melting Point Determination start Start prep_sample Prepare Dry, Powdered Sample start->prep_sample pack_capillary Pack Capillary Tube (1-2 mm height) prep_sample->pack_capillary place_in_apparatus Place in Melting Point Apparatus pack_capillary->place_in_apparatus heat_slowly Heat Slowly (~2°C/min) place_in_apparatus->heat_slowly observe_melting Observe and Record Melting Range heat_slowly->observe_melting end End observe_melting->end

Caption: Workflow for determining the melting point of a solid.

Biological Significance and Applications

This compound dihydrochloride serves as a crucial intermediate in various biochemical and pharmaceutical applications. It is a key precursor in the synthesis of L-(+)-ergothioneine, a naturally occurring amino acid derivative with antioxidant properties.[3][15] In research, it is utilized in studies of metabolic pathways and enzyme kinetics, where it can enhance the solubility and stability of histidine in solution.[1] Furthermore, its role as an irreversible histidine decarboxylase inhibitor makes it valuable in research on histamine synthesis and metabolism, which is relevant to studies of allergic responses and inflammation.[2] In the pharmaceutical industry, this compound is employed in drug formulation to improve the bioavailability and delivery of therapeutic agents.[1]

References

An In-depth Technical Guide to the Hygroscopic Nature of L-Histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, hygroscopicity—the tendency of a substance to absorb moisture from the atmosphere—plays a critical role in the stability, storage, and formulation of drug products. This guide provides a comprehensive overview of the hygroscopic nature of L-Histidine methyl ester, a derivative of the essential amino acid L-Histidine.

L-Histidine methyl ester, particularly in its dihydrochloride (B599025) salt form, is recognized as a highly hygroscopic compound, necessitating careful handling and storage in controlled, low-humidity environments.[1] The absorption of moisture can lead to physical changes such as deliquescence, as well as chemical degradation, impacting the material's purity, potency, and overall quality. This guide will delve into the experimental methodologies used to characterize its hygroscopicity, present key data in a structured format, and provide visual workflows for the experimental processes.

Physicochemical Properties of L-Histidine Methyl Ester and its Dihydrochloride Salt

A foundational understanding of the basic physicochemical properties of L-Histidine methyl ester and its common salt form is essential before exploring its interaction with moisture.

PropertyL-Histidine Methyl EsterL-Histidine Methyl Ester Dihydrochloride
Molecular Formula C₇H₁₁N₃O₂[1]C₇H₁₁N₃O₂ · 2HCl[2]
Molecular Weight 169.18 g/mol [1]242.1 g/mol [2][3]
Appearance -White to off-white solid/powder[2][3]
Melting Point -~200 °C[2], 207 °C (dec.), >190°C (dec.)[3]
Solubility -Readily soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[1][3]
Storage Conditions -Store at 0 - 8 °C[2] or -20°C[3] under dry, inert gas.[1]

Experimental Protocols for Determining Hygroscopicity

The hygroscopic nature of a substance is typically characterized by exposing it to controlled humidity conditions and measuring the change in mass over time. Several well-established techniques can be employed for this purpose.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of water vapor sorption by a sample as a function of relative humidity (RH) at a constant temperature.

Methodology:

  • Sample Preparation: A small amount of L-Histidine methyl ester (typically 5-15 mg) is placed into the DVS instrument's microbalance.[4]

  • Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: The relative humidity is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, the sample's weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a defined threshold).[4]

  • Desorption: Following the sorption phase, the relative humidity is incrementally decreased to generate a desorption isotherm.[4]

  • Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm. This plot provides critical information about the material's hygroscopicity, including the deliquescence point (the RH at which the material starts to dissolve in the absorbed water).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.[]

Methodology:

  • Sample Preparation: A precisely weighed sample of L-Histidine methyl ester is placed in a TGA sample pan.

  • Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Mass Loss Measurement: The instrument records the change in mass as the temperature increases. Weight loss at specific temperatures can be correlated with the loss of volatile components, including water.

  • Data Analysis: The resulting TGA curve plots weight percentage against temperature. The amount of water present in the sample can be determined from the weight loss in the temperature range corresponding to water evaporation.

Karl Fischer Titration

Karl Fischer (KF) titration is a classic titration method used to determine the water content in a sample. It is a highly sensitive and specific method for water determination.

Methodology:

  • Reagent Preparation: The Karl Fischer titrator is prepared with the appropriate KF reagent. For amines, which can interfere with the titration by shifting the pH, the working medium may need to be buffered with a weak acid like salicylic (B10762653) or benzoic acid.[6]

  • Sample Introduction: A known weight of the L-Histidine methyl ester sample is introduced into the titration vessel. Due to the potential for limited solubility of amino acid derivatives in alcohols, a solvent like formamide (B127407) may be used to aid dissolution and water extraction.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated based on the amount of KF reagent consumed. For very low water content, coulometric KF titration is preferred.

Visualization of Experimental Workflows

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_analysis Data Analysis prep Weigh L-Histidine methyl ester (5-15 mg) drying Dry sample at 0% RH to constant weight prep->drying sorption Stepwise increase in RH (e.g., 0% to 90%) drying->sorption equilibrium_sorption Monitor weight until equilibrium at each step sorption->equilibrium_sorption equilibrium_sorption->sorption Next RH step desorption Stepwise decrease in RH (e.g., 90% to 0%) equilibrium_sorption->desorption 90% RH reached equilibrium_desorption Monitor weight until equilibrium at each step desorption->equilibrium_desorption equilibrium_desorption->desorption Next RH step plot Plot % weight change vs. % RH equilibrium_desorption->plot 0% RH reached isotherm Generate Moisture Sorption-Desorption Isotherm plot->isotherm

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis prep Precisely weigh L-Histidine methyl ester heat Heat sample at a constant rate in a controlled atmosphere prep->heat record Record mass change as a function of temperature heat->record curve Plot % weight loss vs. Temperature record->curve water_content Determine water content from weight loss in the relevant temperature range curve->water_content

Caption: Workflow for Thermogravimetric Analysis (TGA).

KF_Titration_Workflow cluster_prep Reagent & Sample Preparation cluster_titration Titration cluster_analysis Calculation reagent_prep Prepare KF titrator with buffered reagent if necessary titrate Titrate sample with KF reagent to the potentiometric endpoint reagent_prep->titrate sample_prep Accurately weigh and dissolve sample (e.g., in formamide) sample_prep->titrate calculate Calculate water content based on reagent consumed titrate->calculate

Caption: Workflow for Karl Fischer (KF) Titration.

Stability and Degradation Considerations

The hygroscopic nature of L-Histidine methyl ester is intrinsically linked to its chemical stability. The presence of absorbed water can facilitate degradation pathways. For instance, L-Histidine itself can degrade to form trans-urocanic acid, a process that can be influenced by contaminants and the presence of certain metal ions.[7][8] While specific studies on the moisture-induced degradation of the methyl ester are not widely available, it is reasonable to infer that hydrolysis of the ester linkage could be a potential degradation pathway in the presence of excess water, leading to the formation of L-Histidine and methanol. Therefore, controlling the moisture content is crucial for maintaining the integrity of the compound.

Conclusion

The highly hygroscopic nature of L-Histidine methyl ester presents significant challenges in its handling, storage, and formulation. A thorough characterization of its moisture sorption behavior using techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration is essential for developing stable drug products. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to assess and mitigate the risks associated with the hygroscopicity of this important amino acid derivative. Understanding and controlling the interaction of L-Histidine methyl ester with atmospheric moisture is a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

L-Histidine, Methyl Ester: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for L-Histidine, methyl ester, a crucial reagent in biochemical research and pharmaceutical development. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This document summarizes key safety data, outlines detailed handling protocols, and provides clear visual workflows for emergency procedures.

Hazard Identification and Classification

This compound dihydrochloride (B599025) is classified as a hazardous substance. It is crucial to understand its potential hazards before handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Signal Word: Warning

Hazard Statements:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Precautionary Statements:

  • Avoid breathing dust.[1][2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

  • Use only outdoors or in a well-ventilated area.[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound dihydrochloride is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₁N₃O₂ · 2HCl[3]
Molecular Weight 242.11 g/mol [4]
Appearance White to off-white crystalline powder[4]
Odor Odorless[3]
Melting Point Approximately 207 °C (decomposes)[4]
Solubility Soluble in water.[2]
Hygroscopicity Hygroscopic[5]

Toxicological Data

The toxicological properties of this compound dihydrochloride have not been fully investigated.[1][4] No specific LD50 (oral, dermal) or LC50 (inhalation) values are available for this compound. However, data for the parent compound, L-Histidine, can provide some context.

SubstanceTestSpeciesValueReference
L-HistidineLD50 OralRat> 15,000 mg/kg[6]
L-HistidineLD50 OralMouse> 15 g/kg[7]

Based on the available data for L-Histidine, the acute oral toxicity is low. However, due to the irritant nature of the methyl ester derivative, caution is strongly advised.

Handling and Storage

Engineering Controls
  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling larger quantities or when dust generation is likely.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[4]
Respiratory Protection If dust is generated and engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust.[1]

  • Minimize dust generation and accumulation.[4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Due to its hygroscopic nature, special care should be taken to protect it from moisture.[5]

  • Incompatible materials: Strong oxidizing agents.[1]

Experimental Protocol: Weighing and Dissolving a Hygroscopic and Irritant Powder

This protocol outlines a best-practice procedure for safely weighing and dissolving this compound dihydrochloride, taking into account its hygroscopic and irritant properties.

Materials:

  • This compound dihydrochloride

  • Appropriate solvent (e.g., deionized water)

  • Analytical balance

  • Weighing paper or a small beaker

  • Spatula

  • Volumetric flask

  • Funnel

  • Wash bottle with solvent

  • Personal Protective Equipment (as specified in section 4.2)

Procedure:

  • Preparation:

    • Ensure the analytical balance is clean, level, and calibrated.

    • Work within a chemical fume hood to minimize inhalation exposure.

    • Don all required personal protective equipment.

  • Weighing:

    • Place a clean, dry weighing paper or a small beaker on the balance pan and tare the balance.

    • Quickly and carefully transfer the desired amount of this compound dihydrochloride onto the weighing paper/beaker using a clean spatula. Minimize the time the container is open to reduce moisture absorption.

    • Record the mass of the powder.

  • Dissolving:

    • Place a funnel in the neck of the volumetric flask.

    • Carefully transfer the weighed powder into the funnel.

    • Use a wash bottle containing the solvent to rinse any remaining powder from the weighing paper/beaker and the funnel into the volumetric flask.

    • Add solvent to the volumetric flask until it is approximately half full.

    • Swirl the flask gently to dissolve the powder.

    • Once dissolved, add solvent to the calibration mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Cleanup:

    • Clean the spatula and any other used equipment.

    • Dispose of the weighing paper and any contaminated materials in the appropriate waste container.

    • Wipe down the work area in the fume hood.

    • Remove and properly store or dispose of PPE.

    • Wash hands thoroughly.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
Ingestion If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Use proper personal protective equipment as indicated in Section 4.2. Ensure adequate ventilation. Avoid generating dusty conditions.[4]

  • Methods for Containment and Cleaning Up: Sweep up the spilled material and place it into a suitable container for disposal.[4]

Workflow for Handling an Exposure Incident

The following diagram illustrates the logical workflow for responding to a personal exposure incident involving this compound.

ExposureWorkflow Start Exposure Incident Occurs AssessScene Assess Scene for Immediate Dangers Start->AssessScene IsSceneSafe Is the Scene Safe? AssessScene->IsSceneSafe RemoveFromDanger Remove Victim from Immediate Danger IsSceneSafe->RemoveFromDanger  No IdentifyExposure Identify Route of Exposure IsSceneSafe->IdentifyExposure Yes CallForHelp Call for Emergency Medical Assistance RemoveFromDanger->CallForHelp ProvideSDS Provide Safety Data Sheet (SDS) to Emergency Responders CallForHelp->ProvideSDS SkinContact Skin Contact IdentifyExposure->SkinContact Skin EyeContact Eye Contact IdentifyExposure->EyeContact Eye Inhalation Inhalation IdentifyExposure->Inhalation Inhalation FlushSkin Remove Contaminated Clothing and Flush Skin with Water for at least 15 minutes SkinContact->FlushSkin FlushEyes Flush Eyes with Water for at least 15 minutes EyeContact->FlushEyes MoveToFreshAir Move to Fresh Air. Provide Artificial Respiration if Not Breathing Inhalation->MoveToFreshAir FlushSkin->CallForHelp FlushEyes->CallForHelp MoveToFreshAir->CallForHelp End Incident Response Complete ProvideSDS->End

Caption: Workflow for responding to an exposure incident.

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. The information provided is based on currently available data and is believed to be accurate, but no warranty, expressed or implied, is made.

References

Methodological & Application

Application Note: HPLC Analysis for L-Histidine Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of L-Histidine methyl ester using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is suitable for the accurate determination of L-Histidine methyl ester in various sample matrices, making it applicable for research, quality control, and drug development purposes. This method utilizes a mixed-mode stationary phase for optimal separation and resolution.

Introduction

L-Histidine methyl ester is a derivative of the essential amino acid L-Histidine and serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] It is also utilized in biochemical research to study enzyme kinetics and mechanisms.[3] Accurate quantification of L-Histidine methyl ester is therefore critical for ensuring product quality and for understanding its role in biological systems. High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient platform for this purpose. This document provides a detailed protocol for the quantification of L-Histidine methyl ester using a mixed-mode HPLC method.

Experimental Protocol

This protocol is based on established methods for the analysis of histidine and its derivatives.[2][4]

Materials and Reagents
  • L-Histidine methyl ester dihydrochloride (B599025) (Reference Standard, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Sulfuric acid (H₂SO₄), concentrated (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Compartment

  • UV-Vis Detector

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of L-Histidine methyl ester.

ParameterValue
Column Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å[4]
Mobile Phase 60% Acetonitrile / 40% Water with 0.1% H₂SO₄[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 200 nm[4]
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of L-Histidine methyl ester dihydrochloride reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation
  • Dissolve the sample containing L-Histidine methyl ester in the mobile phase to an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

System Suitability

Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.

Calibration and Quantification
  • Inject each working standard solution in triplicate.

  • Record the peak area for L-Histidine methyl ester for each injection.

  • Plot a calibration curve of the average peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). A correlation coefficient of ≥ 0.999 is desirable.

  • Inject the prepared sample solutions in triplicate.

  • Calculate the concentration of L-Histidine methyl ester in the samples using the equation obtained from the calibration curve.

Expected Results

The described HPLC method will effectively separate L-Histidine methyl ester from other components in the sample matrix. A typical chromatogram will show a sharp, well-defined peak for L-Histidine methyl ester at a specific retention time. The quantification will be linear over the specified concentration range.

Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject separation Chromatographic Separation (Primesep 100 Column) hplc->separation detection UV Detection at 200 nm separation->detection data Data Acquisition and Processing detection->data quant Quantification (Calibration Curve) data->quant report Final Report quant->report

Caption: Experimental workflow for the HPLC analysis of L-Histidine methyl ester.

Signaling Pathway (Illustrative)

While not a signaling pathway in the traditional biological sense, the following diagram illustrates the logical flow of the analytical process.

Analytical_Process analyte L-Histidine Methyl Ester mobile_phase Mobile Phase (ACN/H2O/H2SO4) analyte->mobile_phase Dissolution stationary_phase Stationary Phase (Primesep 100) mobile_phase->stationary_phase Elution separation Separation stationary_phase->separation Interaction detector UV Detector (200 nm) separation->detector signal Analytical Signal (Peak Area) detector->signal

Caption: Logical flow of the HPLC separation and detection process.

Conclusion

The HPLC method presented in this application note provides a reliable and efficient means for the quantitative analysis of L-Histidine methyl ester. The use of a mixed-mode column allows for excellent separation without the need for complex derivatization procedures. This protocol can be readily implemented in research and quality control laboratories for routine analysis.

References

Application Notes and Protocols: L-Histidine, Methyl Ester as a Precursor for L-(+)-Ergothioneine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-Ergothioneine is a naturally occurring amino acid derivative with potent antioxidant properties, making it a molecule of significant interest in the pharmaceutical, cosmetic, and nutraceutical industries.[1] Its unique stability and cytoprotective capabilities have driven the demand for efficient and scalable synthesis methods.[2][3] This document provides detailed application notes and protocols for the chemical synthesis of L-(+)-ergothioneine, utilizing L-histidine, methyl ester as a key precursor. The methodologies outlined are based on established chemical synthesis routes, offering a practical guide for laboratory and potential scale-up applications.

Chemical Synthesis Pathway Overview

The chemical synthesis of L-(+)-ergothioneine from this compound involves a multi-step process. A common approach involves the protection of the amino and carboxyl groups of histidine, followed by the introduction of a sulfur-containing functional group at the C2 position of the imidazole (B134444) ring, and subsequent methylation and deprotection steps to yield the final product.[4] A key strategy involves the Bamberger cleavage of the imidazole ring of the histidine derivative to facilitate the introduction of the thiol group.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the initial steps of L-(+)-ergothioneine synthesis starting from L-histidine hydrochloride monohydrate.

StepReactantMolesMass/VolumeEquivalentProductYield (%)Purity/Note
1. L-Histidine Methyl Ester Dihydrochloride (B599025) Synthesis L-Histidine hydrochloride monohydrate-12.5 kg-L-Histidine methyl ester dihydrochloride95%mp 102-103° C
Methanol (B129727)-130 L-
Dry HCl gas---
2. N-Benzoylation L-Histidine methyl ester dihydrochloride6.2 mol1.5 kg1N-Benzoyl-L-histidine methyl ester--
Tetrahydrofuran:Water (10:90)-20 L-
Sodium bicarbonate20 mol4.1 kg7.9
Benzoyl chloride27 mol3.3 L4.35

Experimental Protocols

Protocol 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride[5]

This protocol describes the preparation of the starting material, L-histidine methyl ester dihydrochloride, from L-histidine hydrochloride monohydrate.

Materials:

  • L-Histidine hydrochloride monohydrate (12.5 kg)

  • Methanol (130 L)

  • Dry HCl gas

  • 200 L Schott glass kettle with stirrer, condenser, and gas inlet

Procedure:

  • Suspend L-Histidine hydrochloride monohydrate in methanol in the 200 L glass kettle.

  • Introduce dry HCl gas into the suspension while heating the mixture to a temperature range of 55-65°C.

  • Continue the reaction until the formation of the methyl ester is complete.

  • Isolate the product, L-histidine methyl ester dihydrochloride. The expected yield is approximately 95%.

Protocol 2: N-Benzoylation of L-Histidine Methyl Ester[5]

This protocol details the N-benzoylation of L-histidine methyl ester, a key step in the synthetic route.

Materials:

  • L-Histidine methyl ester dihydrochloride (1.5 kg, 6.2 moles)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Sodium bicarbonate (4.1 kg, 20 moles)

  • Benzoyl chloride (3.3 L, 27 moles)

  • 100 L Schott glass reactor with stirrer and cooling coils

Procedure:

  • Charge the 100 L reactor with L-histidine methyl ester dihydrochloride in a 20 L mixture of 10:90 tetrahydrofuran:distilled water.

  • Stir the solution and cool it to approximately 10°C.

  • Add sodium bicarbonate to the cooled solution while maintaining cooling.

  • Add a solution of benzoyl chloride over a period of 30-60 minutes with efficient stirring at ambient temperature.

  • Stir the resulting mixture for 18-24 hours to complete the reaction.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

G Chemical Synthesis Pathway of L-(+)-Ergothioneine A This compound B N-Acyl protected histidine methyl ester A->B Acylation C Ring-opened intermediate B->C Bamberger Cleavage D Thiohistidine derivative C->D Reaction with thiocyanate E Protected Ergothioneine (B1671048) precursor D->E Protection & Alkylation F L-(+)-Ergothioneine E->F Deprotection

Caption: Chemical synthesis pathway from this compound.

G Experimental Workflow start Start prep Prepare L-Histidine methyl ester start->prep react Perform N-Acylation and Ring Cleavage prep->react thiolation Introduce Thiol Group react->thiolation modify Alkylation and Quaternization thiolation->modify deprotect Final Deprotection modify->deprotect purify Purify L-(+)-Ergothioneine deprotect->purify end End purify->end

Caption: General experimental workflow for ergothioneine synthesis.

Concluding Remarks

The synthesis of L-(+)-ergothioneine using this compound as a precursor is a viable method for obtaining this valuable antioxidant. The protocols provided herein offer a detailed guide for researchers to reproduce and potentially optimize the synthesis in a laboratory setting. Adherence to the specified conditions and careful handling of reagents are crucial for achieving high yields and purity of the final product. Further research may focus on improving the efficiency of individual steps and exploring alternative, more sustainable synthetic routes.

References

Application Notes: Enzymatic Assay of α-Chymotrypsin using L-Histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Chymotrypsin is a serine protease from the digestive system that plays a crucial role in the breakdown of proteins.[1] It is secreted by the pancreas as an inactive zymogen, chymotrypsinogen, and is activated by trypsin in the small intestine.[2] Chymotrypsin (B1334515) preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues like tyrosine, tryptophan, and phenylalanine.[3][4] Due to its proteolytic activity, chymotrypsin is a subject of extensive research in enzymology and a target for inhibitor screening in drug development.[5]

This document provides a detailed protocol for a continuous spectrophotometric assay to determine the enzymatic activity of α-chymotrypsin using L-Histidine methyl ester as a substrate. While L-Histidine methyl ester is not a primary substrate like those with aromatic side chains, chymotrypsin can still hydrolyze it, and this reaction can be useful for specific research applications.[6] The assay monitors the hydrolysis of the ester bond, which can be detected by a change in pH or by coupling the reaction to a pH indicator. A more direct method involves monitoring the change in absorbance in the UV spectrum resulting from the hydrolysis of the ester linkage.

Principle of the Assay

The enzymatic assay measures the rate of hydrolysis of L-Histidine methyl ester by α-chymotrypsin. The enzyme catalyzes the cleavage of the ester bond, producing L-Histidine and methanol. The progress of this reaction can be monitored spectrophotometrically. A common method for ester hydrolysis is to measure the increase in absorbance around 230-240 nm, which corresponds to the formation of the carboxylate product. The rate of increase in absorbance is directly proportional to the chymotrypsin activity under the specified assay conditions.

Enzymatic Reaction

α-Chymotrypsin + L-Histidine Methyl Ester → α-Chymotrypsin + L-Histidine + Methanol

Quantitative Data Summary

The following tables summarize key quantitative data for the α-chymotrypsin activity assay. Kinetic parameters can vary based on the specific assay conditions, including pH, temperature, and buffer composition.

Table 1: Kinetic Parameters of α-Chymotrypsin

Substrate K_m_ (mM) k_cat_ (s⁻¹) k_cat_/K_m_ (M⁻¹s⁻¹)
N-acetyl-L-tryptophan ethyl ester 0.097 27 280,000
N-acetyl-L-tryptophan amide 7.3 0.026 3.6
N-acetyl-L-tyrosine ethyl ester 0.7 193 280,000

| N-benzoyl-L-tyrosine ethyl ester (BTEE) | ~0.1 | ~40 | ~400,000 |

Note: Data for L-Histidine methyl ester is not as commonly reported as for preferred aromatic substrates. The values presented are for common chymotrypsin substrates to provide a reference for expected enzyme performance. The kcat/Km for ester substrates is significantly higher than for amide substrates, indicating that esters are hydrolyzed more efficiently.[7]

Table 2: Assay Parameters and Conditions

Parameter Recommended Value
Wavelength (λ) 230 - 240 nm
Optimal pH 7.8 - 8.0
Optimal Temperature 25 °C
Assay Buffer 0.08 M Tris-HCl, pH 7.8
Calcium Chloride (CaCl₂) 0.1 M

| Enzyme Diluent | 1 mM HCl |

Experimental Protocols

Materials and Reagents
  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • L-Histidine methyl ester dihydrochloride (B599025)

  • Tris-HCl buffer components (Trizma base)

  • Calcium Chloride (CaCl₂)

  • Hydrochloric Acid (HCl)

  • Methanol

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer or microplate reader capable of reading in the UV range

  • Calibrated pipettes

  • pH meter

Reagent Preparation
  • Assay Buffer (80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂):

    • Dissolve Trizma base in deionized water to a concentration of 80 mM.

    • Add CaCl₂ to a final concentration of 0.1 M.

    • Adjust the pH to 7.8 at 25 °C using 1 M HCl.

    • Store at 4 °C.

  • Substrate Stock Solution (e.g., 100 mM L-Histidine methyl ester):

    • Dissolve L-Histidine methyl ester dihydrochloride in deionized water to a final concentration of 100 mM.

    • Prepare fresh daily and keep on ice.

  • Enzyme Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of α-Chymotrypsin in cold 1 mM HCl.

    • Store in aliquots at -20 °C. Avoid repeated freeze-thaw cycles.

  • Working Enzyme Solution:

    • Immediately before the assay, dilute the enzyme stock solution in cold 1 mM HCl to a working concentration (e.g., 10-50 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.

Spectrophotometric Assay Procedure
  • Set up the Spectrophotometer: Set the spectrophotometer to the desired wavelength (e.g., 235 nm) and equilibrate the temperature to 25 °C.

  • Prepare the Reaction Mixture: In a UV-transparent cuvette, prepare the reaction mixture by adding the following components:

    • 1.5 mL of Assay Buffer (80 mM Tris-HCl, pH 7.8, 0.1 M CaCl₂)

    • A volume of Substrate Stock Solution to achieve the desired final concentration (e.g., for a 10 mM final concentration in a 3 mL total volume, add 0.3 mL of 100 mM stock).

    • Add deionized water to bring the volume to 2.9 mL.

  • Equilibrate and Blank: Mix the contents of the cuvette by inversion and incubate in the spectrophotometer for 5 minutes to allow the solution to reach thermal equilibrium. Zero the spectrophotometer with this mixture.

  • Initiate the Reaction: Add 0.1 mL of the working enzyme solution to the cuvette to start the reaction.

  • Measure Absorbance: Immediately mix by inversion and start recording the absorbance at the chosen wavelength for 5-10 minutes, taking readings every 30 seconds.

  • Determine the Rate: Calculate the rate of change in absorbance per minute (ΔA/min) from the initial, linear portion of the reaction curve.

Data Analysis and Calculation of Enzyme Activity
  • Calculate the Molar Extinction Coefficient: The molar extinction coefficient (ε) for the product (L-Histidine) at the specific pH and wavelength of the assay must be determined experimentally or obtained from the literature.

  • Calculate Enzyme Activity: The activity of the enzyme in Units/mL can be calculated using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε (M⁻¹cm⁻¹) * Light Path (cm) * Enzyme Volume (mL))

    • Unit Definition: One unit of α-chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at pH 7.8 and 25 °C.

Visualizations

Reaction Scheme

ReactionScheme Substrate L-Histidine Methyl Ester EnzymeSubstrate Enzyme-Substrate Complex Substrate->EnzymeSubstrate + Enzyme Enzyme1 α-Chymotrypsin Enzyme1->EnzymeSubstrate Products L-Histidine + Methanol EnzymeSubstrate->Products Hydrolysis Enzyme2 α-Chymotrypsin EnzymeSubstrate->Enzyme2

Caption: Enzymatic hydrolysis of L-Histidine methyl ester by α-chymotrypsin.

Experimental Workflow

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Spectro Set Spectrophotometer (Wavelength, Temperature) Reagents->Spectro Mix Combine Buffer and Substrate in Cuvette Spectro->Mix Blank Equilibrate and Blank Spectrophotometer Mix->Blank Initiate Add Enzyme to Initiate Reaction Blank->Initiate Record Record Absorbance over Time Initiate->Record Rate Calculate Rate (ΔA/min) Record->Rate Activity Calculate Enzyme Activity (Units/mL) Rate->Activity

Caption: Workflow for the spectrophotometric assay of α-chymotrypsin.

Digestive Protease Activation Pathway

DigestivePathway Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Trypsinogen->Trypsin Enteropeptidase Enteropeptidase (Small Intestine) Enteropeptidase->Trypsin cleaves Chymotrypsin α-Chymotrypsin (Active) Trypsin->Chymotrypsin activates Chymotrypsinogen Chymotrypsinogen (Inactive) Chymotrypsinogen->Chymotrypsin Proteins Dietary Proteins Chymotrypsin->Proteins Peptides Peptides Proteins->Peptides digestion

References

Application of L-Histidine Methyl Ester in the Pictet-Spengler Reaction: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Histidine, methyl ester in the Pictet-Spengler reaction. This powerful cyclization reaction serves as a cornerstone in synthetic chemistry for the creation of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous natural products and pharmacologically active compounds. The use of the readily available chiral building block, this compound, offers a direct route to enantiomerically enriched tetrahydropyrido[3,4-d]imidazole derivatives, such as the natural product spinacine (B555117).

Introduction to the Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new heterocyclic ring.[1] In the case of histidine derivatives, the imidazole (B134444) ring acts as the aromatic nucleophile, leading to the formation of a tetrahydropyrido[3,4-d]imidazole ring system. This reaction is a special case of the more general Mannich reaction.[1]

The reaction is initiated by the formation of a Schiff base (or imine) from the primary amine of this compound and the carbonyl compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This intermediate is then attacked by the electron-rich C-4 position of the imidazole ring, leading to the cyclization and formation of the fused ring system. The stereochemistry of the newly formed chiral center at the C-1 position is a critical aspect of this reaction, often influenced by the reaction conditions and the nature of the substituents.

Application in the Synthesis of Spinacine and Analogues

A significant application of the Pictet-Spengler reaction with this compound is the synthesis of spinacine and its analogues. Spinacine is a naturally occurring amino acid derivative that has been investigated for its biological activities. The reaction of this compound with formaldehyde (B43269) is a direct and efficient method to construct the core structure of spinacine.[2] This transformation provides a valuable tool for medicinal chemists to generate libraries of conformationally constrained histidine analogues for drug discovery programs. These rigidified structures can serve as peptidomimetics, offering improved metabolic stability and receptor binding affinity.

Experimental Protocols

While specific, detailed protocols for the Pictet-Spengler reaction of this compound are not abundantly available in recent literature, a general procedure can be adapted from established protocols for similar amino acid esters, such as tryptophan methyl ester, and historical accounts of the histidine-formaldehyde reaction. The following protocols provide a starting point for researchers, and optimization may be necessary for specific substrates and desired outcomes.

General Protocol for the Synthesis of Methyl (1S,3S)-1,2,3,4-tetrahydro-5H-pyrido[3,4-d]imidazole-3-carboxylate (Spinacine Methyl Ester)

This protocol is a generalized procedure for the reaction of this compound dihydrochloride (B599025) with aqueous formaldehyde.

Materials:

  • This compound dihydrochloride

  • Formaldehyde (37% aqueous solution)

  • Solvent (e.g., Methanol (B129727), Water, or a mixture)

  • Acid catalyst (e.g., Hydrochloric acid, Trifluoroacetic acid - use with caution as it may be optional or require optimization)

  • Base for workup (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve this compound dihydrochloride (1.0 eq.) in the chosen solvent (e.g., 10 mL of methanol per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Aldehyde: To the stirred solution, add aqueous formaldehyde (1.1 - 1.5 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature if heated.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Quantitative Data

Quantitative data for the Pictet-Spengler reaction of this compound is not extensively reported in a consolidated format. The following table summarizes representative data for the synthesis of this compound dihydrochloride, which is the precursor for the Pictet-Spengler reaction.

Starting MaterialReagentSolventReaction ConditionsProductYieldReference
L-HistidineThionyl chlorideMethanolReflux, 6 hoursThis compound dihydrochloride92%[3]

Stereochemical Considerations

The Pictet-Spengler reaction of this compound with an aldehyde introduces a new stereocenter at the C-1 position of the tetrahydropyrido[3,4-d]imidazole ring system. The stereochemical outcome (the cis or trans relationship between the substituent at C-1 and the carboxylate group at C-3) is a critical aspect.

In the reaction of L-histidine and L-histidine methyl ester with pyridoxal, a high degree of stereoselectivity is observed, favoring the formation of the trans isomers. This stereochemical preference is an important consideration in the design of synthetic routes towards specific diastereomers. The exact diastereomeric ratio can be influenced by factors such as the solvent, temperature, and the nature of the acid catalyst.

Visualizations

Reaction Mechanism

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Histidine_Ester L-Histidine methyl ester Schiff_Base Schiff Base Histidine_Ester->Schiff_Base + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Product Tetrahydropyrido[3,4-d]imidazole Iminium_Ion->Product Intramolecular Cyclization

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Workflow

Experimental_Workflow Start Start: L-Histidine methyl ester dihydrochloride Dissolution 1. Dissolve in Solvent Start->Dissolution Addition 2. Add Aldehyde Dissolution->Addition Reaction 3. Stir at RT or Heat Addition->Reaction Workup 4. Neutralize & Extract Reaction->Workup Purification 5. Purify by Chromatography Workup->Purification Product Final Product: Spinacine Methyl Ester Purification->Product

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of L-Histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of L-Histidine methyl ester, including experimental protocols and data interpretation for quality control and structural verification.

Introduction

L-Histidine methyl ester is a derivative of the essential amino acid L-Histidine, commonly used in peptide synthesis and as a precursor in the development of pharmaceutical compounds. Its unique imidazole (B134444) side chain plays a crucial role in the biological activity of many peptides and proteins. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note details the expected ¹H and ¹³C NMR spectra of L-Histidine methyl ester and provides a standardized protocol for sample preparation and spectral acquisition.

Expected NMR Spectral Data

The chemical structure and atom numbering of L-Histidine methyl ester are shown below:

  • Cα: Alpha-carbon

  • Cβ: Beta-carbon

  • Cγ, Cδ2, Cε1: Imidazole ring carbons

  • C': Carbonyl carbon

  • OCH₃: Methyl ester carbon

The following tables summarize the expected chemical shifts for L-Histidine methyl ester. Data for the dihydrochloride (B599025) salt in DMSO-d₆ is presented as it is a common commercially available form.

¹H NMR Spectral Data

The proton NMR spectrum of L-Histidine methyl ester dihydrochloride in DMSO-d₆ exhibits distinct signals corresponding to the different protons in the molecule.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-ε1 (imidazole)~9.15s-
H-δ2 (imidazole)~7.57s-
H-α~4.51t7.9
OCH₃~3.74s-
H-β~3.36d7.9

Note: Chemical shifts are referenced to residual DMSO at 2.50 ppm. The broad singlets of the amine and imidazole N-H protons are also expected but may vary in chemical shift and appearance based on concentration and residual water.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for L-Histidine methyl ester are as follows:

Carbon Assignment Chemical Shift (δ) ppm
C' (C=O)~170
C-γ (imidazole)~134
C-ε1 (imidazole)~130
C-δ2 (imidazole)~117
C-α~52
OCH₃~53
C-β~27

Note: Chemical shifts are referenced to DMSO-d₆ at 39.52 ppm. Assignments are based on typical chemical shift ranges and data from similar compounds.

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of L-Histidine methyl ester.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of L-Histidine methyl ester dihydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

  • Referencing: For D₂O, an internal standard such as DSS or TSP can be used for chemical shift referencing. For DMSO-d₆, the residual solvent peak is typically used.

NMR Instrument Parameters

3.2.1. ¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard 1D proton pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

3.2.2. ¹³C NMR Spectroscopy

  • Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard 1D carbon pulse sequence with proton decoupling.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Spectral Width: 0-200 ppm.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction.

  • Referencing: Calibrate the chemical shift axis using the appropriate solvent or internal standard reference signal.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of L-Histidine methyl ester.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh L-Histidine Methyl Ester dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft ph_bl Phasing & Baseline Correction ft->ph_bl ref Referencing ph_bl->ref analysis Spectral Analysis (Peak Picking, Integration) ref->analysis

NMR Analysis Workflow
Structural Relationships for NMR Assignments

The following diagram illustrates the connectivity of the atoms in L-Histidine methyl ester, which is fundamental for assigning the NMR signals.

Application Notes and Protocols: L-Histidine Methyl Ester in Enzyme Kinetics and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-histidine methyl ester as a powerful tool for investigating enzyme kinetics and reaction mechanisms. This document offers detailed protocols for studying enzymes that either utilize L-histidine methyl ester as a substrate or are inhibited by it, with a particular focus on histidine ammonia-lyase and histidine decarboxylase.

Introduction

L-histidine methyl ester is a derivative of the amino acid L-histidine where the carboxyl group is esterified. This modification alters its chemical properties, making it a valuable probe in enzymatic studies. Its primary applications in this context are as a substrate analog for enzymes that act on L-histidine and as an inhibitor, particularly for decarboxylases. The esterification prevents the formation of a negatively charged carboxylate group at physiological pH, which can significantly influence enzyme-substrate interactions and the catalytic mechanism.

Application 1: L-Histidine Methyl Ester as a Substrate for Histidine Ammonia-Lyase

Histidine ammonia-lyase (HAL), also known as histidase, catalyzes the non-oxidative deamination of L-histidine to form urocanic acid and ammonia. By substituting L-histidine with L-histidine methyl ester, researchers can investigate the role of the carboxyl group in substrate binding and catalysis.

Quantitative Data: Kinetic Parameters of Geobacillus kaustophilus Histidine Ammonia-Lyase (GkHAL)

The following table summarizes the kinetic parameters of wild-type GkHAL and its mutants with L-histidine methyl ester as a substrate. This data is crucial for designing experiments and interpreting results.

Enzyme VariantK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)
Wild-Type 7.99 ± 0.980.148 ± 0.00518.52
Q274N Mutant 14.01 ± 2.010.010 ± 0.0010.71
R280K Mutant 3.43 ± 0.540.090 ± 0.00326.23
F325Y Mutant 12.58 ± 1.210.014 ± 0.0011.11
Experimental Protocol: Kinetic Analysis of Histidine Ammonia-Lyase with L-Histidine Methyl Ester

This protocol describes a spectrophotometric assay to determine the kinetic parameters of HAL using L-histidine methyl ester. The assay monitors the formation of urocanate methyl ester, which absorbs light at 277 nm.

Materials:

  • Purified Histidine Ammonia-Lyase (HAL)

  • L-histidine methyl ester dihydrochloride (B599025)

  • Sodium pyrophosphate buffer (0.1 M, pH 8.5)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Reagents:

    • Prepare a 0.1 M sodium pyrophosphate buffer and adjust the pH to 8.5 at the desired reaction temperature (e.g., 37 °C).

    • Prepare a stock solution of L-histidine methyl ester dihydrochloride in the assay buffer. Prepare a series of dilutions to achieve final concentrations ranging from, for example, 0.5 mM to 50 mM in the final reaction mixture.

  • Enzyme Preparation:

    • Dilute the purified HAL in cold assay buffer to a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least the first 5-10 minutes.

  • Kinetic Measurement:

    • Set the spectrophotometer to 277 nm and equilibrate the instrument and cuvettes to the desired temperature (e.g., 37 °C).

    • To a quartz cuvette, add the assay buffer and the L-histidine methyl ester solution to a final volume of, for example, 1 ml.

    • Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.

    • Immediately mix the contents of the cuvette by gentle inversion and start monitoring the increase in absorbance at 277 nm over time.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of urocanate methyl ester.

    • Repeat the assay for each concentration of L-histidine methyl ester.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for a linear representation of the data.

Application 2: L-Histidine Methyl Ester as an Inhibitor of Histidine Decarboxylase

Histidine decarboxylase (HDC) is a key enzyme in the synthesis of histamine (B1213489), a crucial mediator in allergic and inflammatory responses.[1] L-histidine methyl ester acts as a potent irreversible inhibitor of HDC, making it a valuable tool for studying the enzyme's mechanism and for developing potential therapeutic agents.[1]

Quantitative Data: Inhibition of Histidine Decarboxylase

The following table provides the inhibition constant (K_i_) for L-histidine methyl ester against histidine decarboxylase from different sources.

Enzyme SourceInhibitorK_i_ ValueInhibition Type
Rat StomachL-Histidine Methyl Ester1.8 µM[2]Competitive
Lactobacillus 30aL-Histidine Methyl Ester80 nM (for tight complex formation)Time-dependent, Irreversible
Experimental Protocol: Determining the Inhibition Constant (K_i_) of L-Histidine Methyl Ester for Histidine Decarboxylase

This protocol outlines a radiometric assay to determine the K_i_ of L-histidine methyl ester for HDC. The assay measures the production of ¹⁴CO₂ from L-[¹⁴C]-histidine.

Materials:

  • Purified or partially purified Histidine Decarboxylase (HDC)

  • L-[carboxyl-¹⁴C]-histidine

  • L-histidine methyl ester dihydrochloride

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.8)

  • Scintillation vials and scintillation cocktail

  • Filter paper discs soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

  • Reaction vials with a center well

Procedure:

  • Prepare Reagents:

    • Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.8.

    • Prepare stock solutions of L-[¹⁴C]-histidine and non-labeled L-histidine in the assay buffer.

    • Prepare a stock solution of L-histidine methyl ester in the assay buffer. Prepare a series of dilutions to obtain a range of inhibitor concentrations.

  • Enzyme Assay:

    • Set up a series of reaction vials. Each vial will contain a fixed concentration of HDC and L-[¹⁴C]-histidine, and varying concentrations of L-histidine methyl ester. Include a control with no inhibitor.

    • To each reaction vial, add the assay buffer, a fixed concentration of L-histidine (a mix of labeled and unlabeled to achieve a desired specific activity and substrate concentration near the K_m_), and the desired concentration of L-histidine methyl ester.

    • Place a filter paper disc soaked in the CO₂ trapping agent in the center well of each vial.

    • Pre-incubate the vials at the desired temperature (e.g., 37 °C) for a few minutes.

    • Initiate the reaction by adding the HDC enzyme solution to the main compartment of the vial.

    • Seal the vials and incubate for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by injecting a strong acid (e.g., 10% trichloroacetic acid) into the main compartment, which will release the ¹⁴CO₂ from the solution.

    • Allow the vials to sit for an additional period (e.g., 1 hour) to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

  • Quantification and Data Analysis:

    • Remove the filter paper discs and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the reaction velocity for each inhibitor concentration.

    • Determine the type of inhibition and the K_i_ value using appropriate graphical methods, such as a Dixon plot (1/v vs. [I]) or by fitting the data to the appropriate inhibition model.

Visualizations

Histamine Synthesis Pathway and Inhibition by L-Histidine Methyl Ester

Histamine_Synthesis_Pathway cluster_synthesis Histamine Synthesis cluster_inhibition Inhibition L-Histidine L-Histidine Histamine Histamine L-Histidine->Histamine CO2 HDC Histidine Decarboxylase (HDC) HDC->L-Histidine L-Histidine_Methyl_Ester L-Histidine Methyl Ester L-Histidine_Methyl_Ester->HDC Irreversible Inhibition

Caption: Inhibition of the histamine synthesis pathway by L-histidine methyl ester.

Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers & Substrate/Inhibitor Solutions Prepare_Enzyme Dilute Enzyme to Working Concentration Mix_Components Mix Buffer, Substrate, and Inhibitor (if applicable) Prepare_Enzyme->Mix_Components Initiate_Reaction Add Enzyme to Initiate Reaction Mix_Components->Initiate_Reaction Monitor_Reaction Monitor Product Formation or Substrate Depletion (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calculate_Velocity Calculate Initial Reaction Velocity (v₀) Monitor_Reaction->Calculate_Velocity Plot_Data Plot v₀ vs. [S] (Michaelis-Menten) or 1/v₀ vs. 1/[S] (Lineweaver-Burk) Calculate_Velocity->Plot_Data Determine_Parameters Determine Kinetic Parameters (K_m, V_max, K_i) Plot_Data->Determine_Parameters

Caption: General experimental workflow for determining enzyme kinetic parameters.

Logical Relationship in Competitive Inhibition

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (L-Histidine Methyl Ester) ES->E - S P Product (P) ES->P + E EI->E - I

References

Application Notes and Protocols: Synthesis and Application of Metal-Chelating Ligands Derived from L-Histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, characterization, and application of metal-chelating ligands derived from L-Histidine methyl ester. The unique properties of the imidazole (B134444) side chain of histidine make it an excellent scaffold for designing ligands with high affinity for various metal ions. This versatility has led to their use in diverse fields, including the development of radiopharmaceuticals, therapeutic agents, and catalysts.

Synthesis of a Tridentate Schiff Base Ligand: N-(salicylidene)-L-histidine methyl ester

This protocol details the synthesis of a tridentate Schiff base ligand from L-histidine methyl ester and salicylaldehyde (B1680747). The resulting ligand can coordinate with metal ions through the phenolic oxygen, imine nitrogen, and one of the imidazole nitrogens.

Experimental Protocol

Materials:

Procedure:

  • Preparation of L-Histidine Methyl Ester Free Base:

    • Dissolve L-Histidine methyl ester dihydrochloride (1.0 eq) in a minimal amount of water.

    • Cool the solution in an ice bath and slowly add a solution of potassium hydroxide (2.0 eq) in water.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the free base as an oil.

  • Schiff Base Condensation:

    • Dissolve L-Histidine methyl ester free base (1.0 eq) in absolute methanol.

    • To this solution, add salicylaldehyde (1.0 eq) dropwise while stirring at room temperature.

    • The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water or methanol/diethyl ether, to obtain the pure N-(salicylidene)-L-histidine methyl ester as a crystalline solid.

Characterization Data
ParameterExpected Result
Appearance Yellow crystalline solid
Yield 75-85%
FT-IR (cm⁻¹) ~1615 (C=N, imine), ~1740 (C=O, ester), ~3300 (N-H, imidazole)
¹H NMR (CDCl₃, δ ppm) Signals corresponding to aromatic protons, imine proton (~8.5 ppm), imidazole protons, and methyl ester protons (~3.7 ppm)
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the ligand

Synthesis of a Copper(II) Complex with N-(salicylidene)-L-histidine methyl ester

This protocol describes the synthesis of a copper(II) complex using the previously synthesized Schiff base ligand.

Experimental Protocol

Materials:

  • N-(salicylidene)-L-histidine methyl ester

  • Copper(II) acetate (B1210297) monohydrate or Copper(II) chloride

  • Methanol or Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the N-(salicylidene)-L-histidine methyl ester ligand (2.0 eq) in hot ethanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol or water.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A color change and precipitation of the complex should be observed.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The precipitated complex is collected by filtration, washed with cold ethanol and then diethyl ether.

  • The final product is dried in a desiccator over anhydrous calcium chloride.

Characterization and Performance Data
ParameterExpected Result
Appearance Green or blue solid
Yield >90%
Molar Conductivity (in DMF) Low value, indicating a non-electrolytic nature
FT-IR (cm⁻¹) Shift in the C=N stretching vibration to a lower frequency (~1600 cm⁻¹) upon coordination. Appearance of new bands in the far-IR region corresponding to Cu-N and Cu-O bonds.
UV-Vis (in DMF) Appearance of a d-d transition band in the visible region, characteristic of a Cu(II) complex.
Antimicrobial Activity The copper(II) complex is expected to show enhanced antimicrobial activity compared to the free ligand against various bacterial and fungal strains.[1]
Cytotoxicity (e.g., against MCF-7) The copper(II) complex may exhibit significant cytotoxicity against cancer cell lines.[1]

Application in Radiopharmaceutical Development: Labeling with Technetium-99m

L-Histidine and its derivatives are excellent chelators for the fac-[⁹⁹ᵐTc(CO)₃]⁺ core, which is a common precursor in the development of ⁹⁹ᵐTc-based radiopharmaceuticals. The tridentate coordination of histidine to the technetium core provides high stability.

Protocol for ⁹⁹ᵐTc-Labeling of a Histidine-Derived Chelator

Materials:

  • Histidine-derived ligand (e.g., a peptide containing a histidine residue)

  • IsoLink® kit or similar for the preparation of [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺

  • ⁹⁹ᵐTc-pertechnetate ([⁹⁹ᵐTcO₄]⁻) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Phosphate buffered saline (PBS), pH 7.4

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation of the [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ precursor: Follow the instructions of the commercial kit. Typically, this involves adding the [⁹⁹ᵐTcO₄]⁻ eluate to a vial containing a reducing agent and a source of carbon monoxide, followed by heating.

  • Labeling Reaction:

    • To a solution of the histidine-containing ligand in PBS (pH 7.4) at a concentration of 10⁻⁵ to 10⁻⁶ M, add the freshly prepared [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ solution.

    • Incubate the reaction mixture at 75-100°C for 20-30 minutes.[2]

  • Quality Control:

    • Determine the radiochemical purity of the labeled product using radio-TLC or radio-HPLC. The labeling yield should be >95%.

Quantitative Data for ⁹⁹ᵐTc-Labeling
ParameterTypical Value
Ligand Concentration 10⁻⁵ - 10⁻⁶ M[2]
Reaction Temperature 75 - 100 °C[2]
Reaction Time 20 - 30 min[2]
Radiochemical Yield > 95%[2]
Radiochemical Purity > 98%

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_application Application L_Histidine_Ester L-Histidine Methyl Ester Condensation Schiff Base Condensation L_Histidine_Ester->Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation Ligand N-(salicylidene)-L-histidine methyl ester Condensation->Ligand Complexation Complexation Reaction Ligand->Complexation Radiolabeling Radiolabeling (e.g., with ⁹⁹ᵐTc) Ligand->Radiolabeling Metal_Salt Metal Salt (e.g., Cu(OAc)₂) Metal_Salt->Complexation Metal_Complex Metal-Ligand Complex Complexation->Metal_Complex Bio_Assay Biological Assays (Antimicrobial, Cytotoxicity) Metal_Complex->Bio_Assay Imaging In vivo/In vitro Imaging Radiolabeling->Imaging

Caption: Workflow for the synthesis and application of metal-chelating ligands from L-Histidine methyl ester.

Radiolabeling_Workflow Tc_Generator ⁹⁹Mo/⁹⁹ᵐTc Generator TcO4 [⁹⁹ᵐTcO₄]⁻ Eluate Tc_Generator->TcO4 Precursor_Prep Precursor Synthesis [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ TcO4->Precursor_Prep CO_Source CO Source & Reducing Agent (Kit) CO_Source->Precursor_Prep Labeling Labeling Reaction Precursor_Prep->Labeling Histidine_Ligand Histidine-derived Ligand Histidine_Ligand->Labeling Radiolabeled_Product ⁹⁹ᵐTc-Labeled Ligand Labeling->Radiolabeled_Product QC Quality Control (Radio-TLC/HPLC) Radiolabeled_Product->QC Imaging_Studies Preclinical/Clinical Imaging QC->Imaging_Studies

Caption: Experimental workflow for radiolabeling a histidine-derived ligand with Technetium-99m.

Metal_Coordination cluster_ligand N-(salicylidene)-L-histidine methyl ester M M²⁺ N_imine N M->N_imine Coordination Bond O_phenol O M->O_phenol Coordination Bond N_imidazole N M->N_imidazole Coordination Bond

Caption: Coordination of a metal ion by the tridentate Schiff base ligand.

References

Application Notes and Protocols: L-Histidine, Methyl Ester in Pharmaceutical Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of L-Histidine, methyl ester in the development of pharmaceutical compounds. This versatile molecule serves as a crucial building block in the synthesis of various therapeutic agents, a modulator of biological pathways, and a component in advanced drug delivery systems.

This compound as a Histidine Decarboxylase Inhibitor

This compound is a known inhibitor of histidine decarboxylase (HDC), the enzyme responsible for the conversion of L-histidine to histamine (B1213489).[1] By blocking this key step in histamine biosynthesis, this compound and its derivatives can modulate histamine levels in the body, offering therapeutic potential for conditions mediated by excessive histamine, such as allergic and inflammatory responses.

Quantitative Data: Inhibition of Histidine Decarboxylase

The inhibitory activity of this compound against histidine decarboxylase has been quantified, and a comparison with other known inhibitors provides context for its potency.

InhibitorIC50 (µM)Notes
This compound 9Competitive inhibitor.[2]
α-Fluoromethylhistidine5A potent irreversible inhibitor.[2]
His-PheNot specifiedA dipeptide inhibitor.[2]

Synthetic Intermediate in Pharmaceutical Chemistry

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds with therapeutic potential, most notably imidazopyridine derivatives through the Pictet-Spengler reaction.[3]

Application: Synthesis of Imidazopyridine Derivatives via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the core structure of many biologically active alkaloids and pharmaceutical agents.[4] this compound, with its primary amine and imidazole (B134444) ring, is an ideal substrate for this reaction when condensed with aldehydes.

Quantitative Data: Yields of Pictet-Spengler Reaction

The yield of the Pictet-Spengler reaction using this compound is influenced by the choice of aldehyde, catalyst, and reaction conditions.

AldehydeCatalystSolventYield (%)
Various aldehydesTrifluoroacetic acid (TFA)Dichloromethane (DCM)High (not specified)
BenzaldehydeScandium triflate (Sc(OTf)3)DCM/MeOH48-86
Various aldehydesAmmonium chloride (NH4Cl)Methanol (MeOH)~90
Experimental Protocol: Synthesis of Imidazopyridine Derivatives

This protocol describes a general procedure for the synthesis of imidazopyridine derivatives from this compound and an aldehyde via the Pictet-Spengler reaction.

Materials:

  • This compound dihydrochloride (B599025)

  • Aldehyde (e.g., benzaldehyde)

  • Scandium triflate (Sc(OTf)3)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Microwave reactor (optional)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound dihydrochloride and the desired aldehyde.

  • Solvent and Catalyst Addition: Add a 2:1 mixture of anhydrous DCM and MeOH. To this suspension, add the scandium triflate catalyst.

  • Reaction: The reaction mixture can be stirred at room temperature or heated. For accelerated reactions, microwave-assisted heating at 120°C for 1 hour can be employed.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the synthesized imidazopyridine derivative should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Diagram: Experimental Workflow for Imidazopyridine Synthesis

G Workflow for Imidazopyridine Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: this compound + Aldehyde reaction Pictet-Spengler Reaction (Catalyst, Solvent, Heat/Microwave) start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Work-up (Extraction and Washing) monitoring->workup purify Column Chromatography workup->purify characterization Characterization (NMR, MS, HPLC) purify->characterization end Final Product: Imidazopyridine Derivative characterization->end G pH-Sensitive Drug Delivery Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) micelle_stable Stable Micelle with Encapsulated Drug micelle_destabilized Protonation of Histidine Micelle Destabilization micelle_stable->micelle_destabilized EPR Effect drug_release Drug Release micelle_destabilized->drug_release Tumor Cell Tumor Cell drug_release->Tumor Cell Cellular Uptake G Histamine Synthesis and Signaling cluster_synthesis Histamine Synthesis cluster_inhibition Inhibition cluster_signaling Histamine Signaling L-Histidine L-Histidine Histamine Histamine L-Histidine->Histamine HDC Histidine Decarboxylase (HDC) Histidine Decarboxylase (HDC) Histamine Receptors (H1, H2, H3, H4) Histamine Receptors (H1, H2, H3, H4) Histamine->Histamine Receptors (H1, H2, H3, H4) This compound This compound This compound->Histidine Decarboxylase (HDC) Downstream Cellular Responses Downstream Cellular Responses Histamine Receptors (H1, H2, H3, H4)->Downstream Cellular Responses

References

Application Notes and Protocols: L-Histidine, Methyl Ester Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine, methyl ester dihydrochloride (B599025) is a highly soluble and stable derivative of the essential amino acid L-Histidine.[1][2] In cell culture, it serves as a readily available precursor to L-Histidine, which is vital for numerous cellular processes including protein synthesis, pH buffering, and the modulation of signaling pathways.[2][3] Its enhanced solubility and stability make it an excellent supplement for various cell culture media, supporting robust cell growth, proliferation, and viability.[2] These application notes provide detailed protocols for the use of this compound dihydrochloride in cell culture, guidance on determining optimal concentrations, and an overview of its effects on cellular physiology.

While specific quantitative data and detailed protocols for this compound dihydrochloride are not extensively documented in peer-reviewed literature, the following information is based on the well-established roles of L-Histidine in cell culture. The protocols provided are adapted from standard cell culture methodologies for amino acid supplementation. Researchers are encouraged to use these as a starting point and optimize the conditions for their specific cell lines and experimental needs.

Key Applications

  • Cell Culture Media Supplementation: To support the growth and proliferation of various mammalian cell lines, including Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells.[2]

  • Recombinant Protein Production: To enhance the yield and quality of recombinant proteins by providing an essential building block for protein synthesis.

  • Studying Cellular Metabolism and Signaling: To investigate the role of histidine in metabolic pathways, such as the mTOR pathway, and its impact on cellular responses to stress.[3][4]

  • Antioxidant and Cytoprotective Studies: To explore the protective effects of histidine against oxidative stress and apoptosis.[5][6][7]

Data Presentation

Table 1: Physicochemical Properties of this compound Dihydrochloride
PropertyValueReference
CAS Number 7389-87-9[1][2]
Molecular Formula C₇H₁₁N₃O₂·2HCl[1][2]
Molecular Weight 242.1 g/mol [1][2]
Appearance White to off-white solid[1]
Solubility Soluble in water, DMSO, and Methanol[1]
Storage Temperature -20°C[1]
Table 2: Recommended Starting Concentrations for L-Histidine Supplementation

Note: These concentrations are based on typical L-Histidine levels in commercially available cell culture media and published studies. The optimal concentration for this compound dihydrochloride may vary and should be determined empirically. Adjustments should be made based on the molecular weight difference between L-Histidine (155.15 g/mol ) and this compound dihydrochloride (242.1 g/mol ).

Cell LineApplicationRecommended Starting Concentration (of L-Histidine)
CHO Cells General Cell Culture0.2 - 0.5 mM
CHO Cells Recombinant Antibody Production0.5 - 2.0 mM
HEK293 Cells Transient Transfection & Protein Expression0.3 - 1.0 mM
Hybridoma Cells Monoclonal Antibody Production0.4 - 1.5 mM

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of this compound Dihydrochloride

Objective: To prepare a sterile, concentrated stock solution for supplementing cell culture media.

Materials:

  • This compound dihydrochloride powder

  • Cell culture-grade water (e.g., WFI or Milli-Q)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated pH meter

  • 1 M NaOH and 1 M HCl for pH adjustment (if necessary)

Procedure:

  • In a sterile conical tube, weigh out the desired amount of this compound dihydrochloride powder. For a 100 mM stock solution, dissolve 2.421 g in 100 mL of cell culture-grade water.

  • Add approximately 80% of the final volume of water to the tube.

  • Gently vortex or swirl the tube to dissolve the powder completely.

  • If necessary, adjust the pH to the desired level (typically 7.2-7.4) using 1 M NaOH or 1 M HCl. Monitor the pH using a calibrated pH meter.

  • Bring the solution to the final volume with cell culture-grade water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the compound name, concentration, and date of preparation.

  • Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Supplementation of Cell Culture Medium

Objective: To supplement a basal cell culture medium with a specific concentration of this compound dihydrochloride.

Materials:

  • Basal cell culture medium

  • Sterile stock solution of this compound dihydrochloride (from Protocol 1)

  • Sterile serological pipettes

  • Sterile cell culture flasks or plates

Procedure:

  • Determine the desired final concentration of this compound dihydrochloride in the cell culture medium.

  • Calculate the volume of the stock solution required to achieve the desired final concentration using the formula: C1V1 = C2V2.

  • Under sterile conditions in a laminar flow hood, add the calculated volume of the sterile stock solution to the basal medium.

  • Gently swirl the medium to ensure thorough mixing.

  • The supplemented medium is now ready for use in cell culture experiments.

Protocol 3: Cell Viability (MTT) Assay to Determine Optimal Concentration

Objective: To determine the optimal, non-toxic concentration range of this compound dihydrochloride for a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound dihydrochloride stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Prepare a serial dilution of the this compound dihydrochloride stock solution in complete culture medium to create a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle control (medium with the same volume of water as the highest concentration of the supplement).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the supplement.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8][9]

  • Read the absorbance at 570 nm using a microplate reader.[8][9]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathways and Workflows

Histidine_Metabolism This compound dihydrochloride This compound dihydrochloride L-Histidine L-Histidine This compound dihydrochloride->L-Histidine Hydrolysis Protein Synthesis Protein Synthesis L-Histidine->Protein Synthesis Histamine Histamine L-Histidine->Histamine Histidine Decarboxylase Carnosine Carnosine L-Histidine->Carnosine with Beta-alanine pH Buffering pH Buffering L-Histidine->pH Buffering Imidazole group Antioxidant Defense Antioxidant Defense L-Histidine->Antioxidant Defense ROS Scavenging

mTOR_Signaling L-Histidine L-Histidine mTORC1 mTORC1 L-Histidine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits when unphosphorylated Cell Growth Cell Growth Protein Synthesis->Cell Growth

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Solution Prepare Stock Solution (Protocol 1) Supplement Medium Supplement Culture Medium (Protocol 2) Stock Solution->Supplement Medium Treatment Add Supplemented Medium (Varying Concentrations) Supplement Medium->Treatment Cell Seeding Seed Cells in 96-well Plate Cell Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT Assay Perform MTT Assay (Protocol 3) Incubation->MTT Assay Data Analysis Analyze Absorbance Data & Determine Optimal Conc. MTT Assay->Data Analysis

References

Troubleshooting & Optimization

Preventing racemization of L-Histidine, methyl ester during peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the racemization of L-Histidine methyl ester during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is L-Histidine methyl ester particularly susceptible to racemization during peptide coupling?

A1: L-Histidine is highly prone to racemization due to its imidazole (B134444) side chain. The unprotected lone pair of electrons on the π-nitrogen of the imidazole ring can act as an internal base, facilitating the abstraction of the alpha-proton of the activated amino acid.[1][2] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield either the L- or D-isomer, resulting in racemization.[2][3]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization in peptide synthesis:

  • Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazol-5(4H)-one intermediate. This intermediate is prone to racemization, and subsequent reaction with the amine component can lead to a racemic peptide product.[4][5][6]

  • Direct Enolization: A base can directly abstract the acidic alpha-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this intermediate results in racemization.[4][6][7]

Q3: Which factors have the most significant impact on the racemization of L-Histidine methyl ester?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents: Carbodiimide (B86325) reagents like DCC and DIC, when used alone, can lead to significant racemization.[8][9][10] Uronium/aminium reagents can also cause racemization, especially in the presence of a strong base.[11]

  • Bases: The type and concentration of the base used are critical. Strong bases like N,N-diisopropylethylamine (DIEA) can increase the rate of racemization compared to weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[12][13]

  • Additives: The absence of racemization-suppressing additives, particularly when using carbodiimide coupling reagents, can lead to substantial racemization.[9][12]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[9][13][14]

  • Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes reducing the rate of racemization.[9]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before adding the coupling partner can increase the risk of racemization.[9][13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during peptide coupling with L-Histidine methyl ester.

Problem Possible Cause Recommended Solution
High levels of D-Histidine isomer detected in the final peptide. Use of carbodiimide coupling reagents (e.g., DIC, DCC) without an additive.Always use carbodiimide reagents in conjunction with racemization-suppressing additives like HOBt, HOAt, or Oxyma.[9][11]
Use of a strong, non-hindered base (e.g., DIEA).Switch to a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[12][13] Use the minimum necessary amount of base.[13]
Elevated reaction temperature.Perform the coupling reaction at a lower temperature, for example, 0°C.[9][14]
Prolonged pre-activation time.Minimize the pre-activation time of the Fmoc-His(Trt)-OH before adding it to the resin.[9][15] Consider in-situ activation.[15]
Incomplete coupling reaction. Steric hindrance or aggregation of the peptide chain.Consider using phosphonium (B103445) or aminium/uronium-based coupling reagents like HBTU, HATU, or PyBOP, which are often more efficient.[9][10] However, be mindful of potential racemization and optimize conditions.
Insufficient reaction time.Increase the coupling reaction time, but monitor for racemization. It may be necessary to find a balance between coupling completion and minimizing epimerization.

Data Presentation

The choice of coupling reagent and additives significantly impacts the degree of racemization of L-Histidine. The following table summarizes the percentage of the D-isomer of Histidine observed with different coupling reagents.

Coupling ReagentAdditive% D-IsomerReference
DICOxyma1.8%[8]
HATUNMM13.9%[8]
HBTUNMM10.9%[8]
PyBopNMM11.2%[8]
EDClHOBt10.6%[8]

Experimental Protocols

Protocol 1: Standard Peptide Coupling with Minimized Racemization

This protocol describes a general procedure for coupling L-Histidine methyl ester in solid-phase peptide synthesis (SPPS) with measures to suppress racemization.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine (B6355638) in DMF).[9]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[9]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the Nα-protected L-Histidine derivative (e.g., Fmoc-His(Trt)-OH) and 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma) in DMF.[8][9]

    • Add 3-5 equivalents of the coupling reagent (e.g., DIC).[9]

    • Allow the mixture to pre-activate for a short period (1-5 minutes).[9]

    • Add the activated amino acid mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive couplings, the reaction can be performed at 0°C for a longer duration.[9][13]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and soluble byproducts.[9]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[8]

Protocol 2: Chiral HPLC Analysis of Histidine Racemization

This protocol outlines a general method for determining the enantiomeric purity of the histidine residue in a synthesized peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the solid support and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Sample Preparation: Lyophilize the cleaved peptide to obtain the crude product. Dissolve a small amount of the crude peptide in a suitable solvent, typically the initial mobile phase for HPLC analysis.[3] Filter the sample before injection.[3]

  • HPLC Analysis:

    • Column: Use a chiral HPLC column suitable for amino acid enantiomer separation, such as an Astec CHIROBIOTIC T (teicoplanin-based) or a crown ether-based column.[16][17]

    • Mobile Phase: A common mobile phase system for underivatized amino acids is a mixture of water, methanol (B129727), and a small amount of acid (e.g., formic acid).[16] The exact composition will need to be optimized for the specific column and peptide.

    • Gradient: Employ a suitable gradient of an organic modifier (e.g., methanol or acetonitrile) to elute the peptide and separate the L- and D-histidine-containing diastereomers.[3]

    • Detection: Use UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm) or mass spectrometry for detection and quantification.

  • Data Analysis: Integrate the peak areas of the L- and D-histidine-containing peptide diastereomers to determine the percentage of racemization.

Visualizations

Below are diagrams illustrating key concepts related to the racemization of L-Histidine.

RacemizationMechanism L_His Activated L-Histidine (Fmoc-His(PG)-OX) Enolate Achiral Enolate Intermediate L_His->Enolate Deprotonation at α-carbon (facilitated by imidazole Nπ) L_Product L-Histidine (Desired Product) Enolate->L_Product Reprotonation D_Product D-Histidine (Racemized Product) Enolate->D_Product Reprotonation

Caption: Mechanism of Histidine Racemization.

TroubleshootingWorkflow Start High Racemization Detected CheckReagents Check Coupling Reagents Start->CheckReagents UseAdditive Use Additive (HOBt, Oxyma) CheckReagents->UseAdditive Carbodiimide used alone ChangeReagent Consider Phosphonium/ Uronium Reagents CheckReagents->ChangeReagent Inefficient coupling CheckBase Check Base CheckTemp Check Temperature CheckBase->CheckTemp Base is appropriate ChangeBase Use Weaker/Hindered Base (NMM, Collidine) CheckBase->ChangeBase Strong base (DIEA) used LowerTemp Lower Reaction Temperature (0°C) CheckTemp->LowerTemp High temperature End Racemization Minimized CheckTemp->End Temp is appropriate UseAdditive->CheckBase ChangeReagent->CheckBase ChangeBase->CheckTemp LowerTemp->End

Caption: Troubleshooting Workflow for Histidine Racemization.

References

Improving the solubility of L-Histidine, methyl ester for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of L-Histidine, methyl ester for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the most soluble form of this compound for in vitro assays?

A1: The most soluble and commonly used form is this compound dihydrochloride (B599025).[1][2] The dihydrochloride salt significantly enhances its solubility in aqueous solutions compared to the free base form.

Q2: In which solvents can I dissolve this compound dihydrochloride?

A2: this compound dihydrochloride is soluble in water, Dimethyl Sulfoxide (DMSO), and methanol.[2] For cell culture applications, sterile water or a buffered solution like PBS is recommended as the initial solvent.

Q3: What is the optimal pH for dissolving this compound?

A3: The solubility of this compound is pH-dependent due to the imidazole (B134444) group on the histidine side chain, which has a pKa of approximately 6.0.[3] It is more soluble in acidic to neutral solutions. Dissolving the dihydrochloride salt in water will result in a slightly acidic solution. When preparing solutions, it is crucial to consider the final pH of your experimental medium.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound dihydrochloride. Avoid excessive heat or prolonged boiling, as it may lead to degradation of the compound.

Q5: How should I store the stock solution of this compound dihydrochloride?

A5: It is recommended to store stock solutions at -20°C for long-term stability.[2] For short-term storage, 2-8°C may be acceptable, but it is best to prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Undissolved particles remain after vortexing/mixing. The concentration may be too high for the chosen solvent.- Increase the volume of the solvent to lower the concentration.- Gently warm the solution while stirring.- Use sonication in a water bath for a short period.
The solution is cloudy or a precipitate forms over time. The solution is supersaturated, or the pH of the solution has shifted.- Try preparing a more dilute stock solution.- Ensure the final pH of the stock solution is compatible with your experimental buffer.- Filter the solution through a 0.22 µm sterile filter after dissolution.
Precipitation occurs when adding the stock solution to cell culture media. The final concentration of the compound in the media is too high, or there is an interaction with media components.- Add the stock solution to the media dropwise while gently swirling.- Ensure the final concentration of any organic solvent (like DMSO) is low (typically <0.5%).- Prepare a more dilute stock solution to minimize the volume added to the media.
The pH of my cell culture media changes significantly after adding the this compound solution. The dihydrochloride salt is acidic and can lower the pH of a weakly buffered solution.- Prepare the stock solution in a buffered saline solution (e.g., PBS) instead of water.- Adjust the pH of the final working solution with sterile NaOH or HCl as needed.- Use a cell culture medium with a robust buffering system (e.g., HEPES).

Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compound (Free Base)This compound dihydrochloride
Molecular Formula C₇H₁₁N₃O₂C₇H₁₁N₃O₂ · 2HCl
Molecular Weight 169.18 g/mol 242.10 g/mol [2][4]
Appearance -White to off-white solid[2]
Solubility -Soluble in Water, DMSO, Methanol[2]
pKa (imidazole) ~6.0~6.0
LogP -0.4-

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound Dihydrochloride in Sterile Water

Materials:

  • This compound dihydrochloride (MW: 242.10 g/mol )

  • Sterile, deionized, or distilled water

  • Sterile conical tubes or vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the Compound: Accurately weigh out 24.21 mg of this compound dihydrochloride.

  • Add Solvent: Add 1 mL of sterile water to the vial containing the compound.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.

Visual Guides

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh this compound dihydrochloride add_solvent Add sterile water or buffer weigh->add_solvent dissolve Vortex/mix until fully dissolved (apply gentle heat if needed) add_solvent->dissolve filter Sterile filter through 0.22 µm filter dissolve->filter store Aliquot and store at -20°C filter->store

Caption: Workflow for preparing a sterile stock solution of this compound dihydrochloride.

G cluster_troubleshooting Solubility Troubleshooting Decision Tree start Compound does not fully dissolve increase_solvent Increase solvent volume? start->increase_solvent heat_sonicate Apply gentle heat or sonicate? increase_solvent->heat_sonicate No success Soluble increase_solvent->success Yes check_pH Is the solution pH optimal? heat_sonicate->check_pH No heat_sonicate->success Yes check_pH->success Yes fail Consider alternative solvent or lower concentration check_pH->fail No

Caption: Decision tree for troubleshooting solubility issues with this compound.

References

Technical Support Center: Stability of L-Histidine Methyl Ester in Different Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Histidine, methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous buffer solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the methyl ester bond. This reaction yields L-Histidine and methanol. The rate of this hydrolysis is significantly influenced by the pH, temperature, and composition of the buffer solution.

Q2: How does pH affect the stability of this compound?

A2: this compound is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Generally, the ester is most stable at a slightly acidic to neutral pH. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. For instance, base-catalyzed hydrolysis, also known as saponification, is particularly rapid.

Q3: What is the recommended storage temperature for solutions of this compound?

A3: For optimal stability and to minimize degradation, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to keep the solutions refrigerated at 2-8°C. For long-term storage, freezing at -20°C or below is advisable, although freeze-thaw cycles should be avoided.

Q4: Can the choice of buffer species influence the stability of this compound?

A4: Yes, the buffer species can influence the rate of hydrolysis. Some buffer components can act as catalysts for the hydrolysis reaction. For example, buffers with nucleophilic components may accelerate the degradation of the ester. It is crucial to select a buffer system that is inert with respect to the ester linkage.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: this compound, being an amino acid derivative, is generally compatible with many common excipients. However, strong oxidizing agents should be avoided as they can potentially degrade the imidazole (B134444) ring of the histidine moiety. It is always recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of Potency or Inconsistent Results Degradation of this compound due to hydrolysis.Prepare solutions fresh daily. If storage is required, store at ≤ -20°C in single-use aliquots to avoid freeze-thaw cycles. Verify the pH of your buffer solution, as deviations from the optimal pH can accelerate degradation.
Unexpected Peaks in Chromatogram The appearance of L-Histidine as a degradation product.Confirm the identity of the unexpected peak by comparing its retention time with that of an L-Histidine standard. If confirmed, this indicates degradation of the ester. Review and optimize your solution preparation and storage procedures.
pH Shift in the Formulation Hydrolysis of the ester bond can lead to the formation of L-Histidine, which can alter the pH of unbuffered or weakly buffered solutions.Ensure your formulation is adequately buffered to maintain a stable pH throughout the experiment. Monitor the pH of your solutions over time, especially during stability studies.
Variability Between Batches Inconsistent handling of this compound solutions.Standardize the entire experimental workflow, from solution preparation to analysis. This includes using consistent buffer compositions, pH values, storage conditions, and analysis times.

Quantitative Data on Stability

The following tables summarize available and estimated data on the stability of this compound. Direct, comprehensive stability data in various buffers is limited in publicly available literature. The data for base hydrolysis is derived from studies on the kinetics of this reaction. The stability estimates in other buffers are based on general principles of ester hydrolysis and should be confirmed by in-house stability studies.

Table 1: Stability of this compound under Basic Conditions

Buffer SystempHTemperature (°C)Rate Constant (k)Half-life (t½)
Aqueous NaOH1025Not directly availableEstimated to be on the order of hours to days
Aqueous NaOH1225Not directly availableEstimated to be on the order of minutes to hours

Note: The rate of base-catalyzed hydrolysis is highly dependent on the hydroxide (B78521) ion concentration.

Table 2: Estimated Stability of this compound in Common Buffer Systems

Buffer SystempHTemperature (°C)Estimated Stability (Time to 10% degradation)
Citrate Buffer4.025Days to Weeks
Phosphate (B84403) Buffer7.025Weeks to Months
Tris Buffer8.025Days to Weeks
Citrate Buffer4.04Weeks to Months
Phosphate Buffer7.04Months
Tris Buffer8.04Weeks to Months

Disclaimer: The data in Table 2 are estimations based on general chemical principles of ester hydrolysis. Actual stability will depend on the specific experimental conditions, including buffer concentration and the presence of other formulation components. It is strongly recommended to conduct specific stability studies for your formulation.

Experimental Protocols

Protocol 1: Stability Testing of this compound in a Buffer Solution

This protocol outlines a general method for assessing the stability of this compound in a selected buffer solution over time.

1. Materials:

  • This compound dihydrochloride (B599025)

  • Selected buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • High-purity water

  • pH meter

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • L-Histidine standard

2. Procedure:

  • Buffer Preparation: Prepare the desired buffer solution (e.g., 50 mM sodium phosphate buffer, pH 7.0) using high-purity water.

  • Stock Solution Preparation: Accurately weigh and dissolve this compound dihydrochloride in the prepared buffer to a known concentration (e.g., 1 mg/mL).

  • Sample Incubation: Aliquot the stock solution into several vials and store them under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each temperature condition for analysis.

  • HPLC Analysis:

    • Prepare the HPLC mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer like sulfuric acid).[1]

    • Equilibrate the HPLC system.

    • Inject the sample from each time point.

    • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • If the degradation follows first-order kinetics, the half-life can be calculated using the formula: t½ = 0.693 / k, where k is the degradation rate constant.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound and its Degradation Product, L-Histidine

This method allows for the separation and quantification of this compound and L-Histidine.

1. HPLC System and Conditions:

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100Å or equivalent mixed-mode column.[1]

  • Mobile Phase: Acetonitrile/Water (60/40, v/v) with 0.1% Sulfuric Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 200 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

2. Standard Preparation:

  • Prepare individual stock solutions of this compound dihydrochloride and L-Histidine in the mobile phase.

  • Prepare a mixed standard solution containing both compounds at a known concentration.

3. Sample Preparation:

  • Dilute the samples from the stability study with the mobile phase to fall within the linear range of the assay.

4. Analysis:

  • Inject the mixed standard to determine the retention times of this compound and L-Histidine.

  • Inject the samples from the stability study.

  • Integrate the peak areas for both compounds.

Visualizations

degradation_pathway L_Histidine_ME This compound Transition_State Tetrahedral Intermediate L_Histidine_ME->Transition_State + H2O (Hydrolysis) Products L-Histidine + Methanol Transition_State->Products

Caption: Hydrolysis of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Buffer_Prep Buffer Preparation Stock_Sol_Prep Stock Solution Preparation Buffer_Prep->Stock_Sol_Prep Incubation Sample Incubation (Different Temperatures) Stock_Sol_Prep->Incubation Sampling Sampling at Time Points Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis and Kinetic Modeling HPLC_Analysis->Data_Analysis

Caption: Workflow for stability testing.

References

Technical Support Center: Optimizing the Pictet-Spengler Synthesis with L-Histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Pictet-Spengler synthesis using L-Histidine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction?

The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or related heterocyclic structure.[1][2] First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction has become a cornerstone in the synthesis of alkaloids and pharmacologically important molecules.[1] The driving force behind the reaction is the formation of a highly electrophilic iminium ion, which facilitates the cyclization step.[1][3]

Q2: Why is L-Histidine methyl ester a suitable substrate for this reaction?

L-Histidine methyl ester is an excellent substrate because its structure contains a β-aminoethyl group attached to a nucleophilic imidazole (B134444) ring. This imidazole ring system functions similarly to the indole (B1671886) ring in tryptophan, another common substrate, readily participating in the electrophilic aromatic substitution required for ring closure.[1][4] The reaction yields tetrahydroimidazopyridine derivatives, which are core structures in various biologically active compounds.[4][5]

Q3: What is the general mechanism of the Pictet-Spengler reaction?

The reaction proceeds through three main steps:

  • Imine/Iminium Ion Formation: The primary amine of L-Histidine methyl ester attacks the carbonyl group of the aldehyde, forming a Schiff base (imine) after dehydration. In the presence of an acid catalyst, the imine is protonated to form a highly reactive iminium ion.[3]

  • Cyclization: The electron-rich imidazole ring attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This key C-C bond-forming step creates the new heterocyclic ring.[3]

  • Rearomatization: A proton is lost from the site of cyclization, restoring the aromaticity of the imidazole ring and yielding the final tetrahydroimidazopyridine product.[3]

Pictet-Spengler Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Rearomatization A L-Histidine Methyl Ester + Aldehyde (R-CHO) B Schiff Base (Imine) A->B - H₂O C Iminium Ion (Electrophile) B->C + H⁺ D Intramolecular Attack (C-C Bond Formation) C->D E Spirocyclic Intermediate D->E F Final Product (Tetrahydroimidazopyridine) E->F - H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Pictet-Spengler synthesis with L-Histidine methyl ester.

Problem 1: Low or No Product Yield

Q: My reaction shows little to no product formation. What are the likely causes and solutions?

A: Low yields can stem from several factors related to reaction conditions and reagent quality.[6]

  • Potential Cause 1: Inappropriate Catalyst: The choice and amount of acid catalyst are critical. While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common, their optimal concentration can vary.[6][7]

    • Solution: Screen different acid catalysts (e.g., TFA, HCl, H₂SO₄) and vary the loading from catalytic (10 mol%) to stoichiometric amounts, especially for less reactive aldehydes.[6]

  • Potential Cause 2: Sub-optimal Temperature: The reaction is sensitive to temperature. Some reactions proceed at room temperature, while others require heat to overcome the activation energy.[8]

    • Solution: Monitor the reaction at room temperature first. If no progress is observed via TLC, gradually increase the temperature, up to the reflux temperature of the solvent. Be aware that excessive heat can cause decomposition or racemization.[8][9]

  • Potential Cause 3: Poor Reagent Quality: Impurities in the L-Histidine methyl ester or the aldehyde can inhibit the reaction or lead to side products.[6]

    • Solution: Ensure the purity of starting materials. L-Histidine methyl ester is often used as its dihydrochloride (B599025) salt, which is stable.[5] Consider purifying the aldehyde via distillation or chromatography before use.

  • Potential Cause 4: Presence of Moisture: The initial condensation step to form the imine releases water. The reaction can also be sensitive to atmospheric moisture.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive catalysts.[6]

Troubleshooting Low Yield Start Low or No Yield Observed Cause1 Check Catalyst (Type & Loading) Start->Cause1 Sol1 Screen acids (TFA, HCl) Vary loading (10 mol% to 1.1 eq) Cause1->Sol1 Optimize Cause2 Adjust Temperature Sol2 Start at RT, then incrementally heat to reflux. Monitor by TLC. Cause2->Sol2 Optimize Cause3 Verify Reagent Purity Sol3 Purify aldehyde. Use high-purity L-Histidine methyl ester salt. Cause3->Sol3 Purify Cause4 Ensure Anhydrous Conditions Sol4 Use dry solvents. Run under N₂ or Ar atmosphere. Cause4->Sol4 Implement Sol1->Cause2 Sol2->Cause3 Sol3->Cause4 End Yield Improved Sol4->End

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Stereoselectivity or Racemization

Q: My reaction is producing a mixture of diastereomers (cis/trans). How can I improve the stereochemical outcome?

A: The formation of a new stereocenter during the Pictet-Spengler reaction means that control of stereochemistry is crucial. The cis/trans ratio of products is highly dependent on reaction conditions.[10]

  • Potential Cause 1: Thermodynamic vs. Kinetic Control: The reaction can yield a kinetically controlled product (often the cis isomer) or a thermodynamically more stable product (often the trans isomer).[1][11] Higher temperatures allow for equilibration to the thermodynamic product, which can lead to mixtures.[1]

    • Solution: To favor the kinetic product, perform the reaction at lower temperatures (e.g., 0 °C or room temperature).[8] Conversely, to obtain the thermodynamic product, running the reaction at higher temperatures for a longer duration might be effective, though this risks racemization.[1]

  • Potential Cause 2: Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, affecting the diastereomeric ratio.[10][11]

    • Solution: Screen a variety of solvents. Apolar solvents may favor one isomer, while polar solvents favor another. For instance, in reactions with tryptophan derivatives, nitromethane (B149229) has been shown to provide high cis selectivity.[11]

  • Potential Cause 3: Inappropriate Catalyst: For enantioselective reactions, the choice of a chiral catalyst is paramount.

    • Solution: Employ a chiral Brønsted acid or organocatalyst. These catalysts can create a chiral environment around the iminium ion, directing the cyclization to favor one enantiomer.[1][12]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Selectivity (Model System: Tryptophan Derivatives)

The following data, based on analogous tryptophan systems, illustrates how changing parameters can influence the reaction outcome. Similar principles apply to L-Histidine methyl ester.

Catalyst (mol%)SolventTemperatureTime (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference(s)
10% TFAAcetonitrileRoom Temp2475Varies[6]
Catalytic HClMethanolReflux1270Varies[6]
Stoichiometric TFADichloromethane0 °C to RT12HighKinetic product favored[1][8]
Not specifiedNitromethaneNot specifiedNot specifiedHigh99:1[11]
Not specifiedIsopropanol60 °C24~45Mixture[8][9]

Experimental Protocols

Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a general starting point for the synthesis of a tetrahydroimidazopyridine derivative.

Materials:

  • L-Histidine methyl ester dihydrochloride (1.0 equiv)[5]

  • Aldehyde (1.0 - 1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), 1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add L-Histidine methyl ester dihydrochloride (1.0 equiv).

  • Dissolution: Add the anhydrous solvent (approx. 0.1 M concentration relative to the limiting reagent). Stir the suspension. Note: The salt may not fully dissolve initially.

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 equiv) to the mixture at room temperature.

  • Catalyst Addition: Cool the flask in an ice bath (0 °C). Slowly add the acid catalyst (e.g., TFA, 1.1 equiv) dropwise.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. If the reaction is sluggish, gentle heating (40 °C to reflux) can be applied.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired product.

Stereoselectivity Logic cluster_conditions Controlling Factors cluster_outcomes Resulting Control Goal Desired Stereochemical Outcome (e.g., High cis-selectivity) Temp Temperature Goal->Temp Solvent Solvent Choice Goal->Solvent Catalyst Catalyst Goal->Catalyst Kinetic Kinetic Control (Lower Energy Barrier) Temp->Kinetic Low Temp (0°C, RT) Thermo Thermodynamic Control (More Stable Product) Temp->Thermo High Temp (Reflux) Solvent->Kinetic Apolar (e.g., Toluene) Solvent->Thermo Polar (can favor equilibration) Catalyst->Kinetic Bulky Chiral Catalyst Conclusion Optimized Diastereomeric Ratio

Caption: Logic diagram for optimizing stereoselectivity.

References

Mass spectrometry fragmentation patterns of L-Histidine, methyl ester for identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and analysis of L-Histidine, methyl ester. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

A1: The molecular formula for this compound is C₇H₁₁N₃O₂. Its monoisotopic mass is approximately 169.0851 g/mol . Therefore, in positive ion mode electrospray ionization (ESI), you should look for the protonated molecule at a mass-to-charge ratio (m/z) of approximately 170.0929.

Q2: I am not observing the molecular ion peak in my electron ionization (EI) mass spectrum. Is this normal?

A2: Yes, it is not uncommon for the molecular ion peak of esters and amino acids to be weak or absent in EI-MS. EI is a high-energy ionization technique that can cause extensive fragmentation, and the molecular ion may readily fragment into more stable daughter ions.

Q3: What are the primary fragmentation pathways for protonated this compound in ESI-MS/MS?

A3: The fragmentation of protonated this compound is primarily directed by the protonated imidazole (B134444) ring of the histidine side chain. Key fragmentation pathways involve neutral losses from the precursor ion. Common losses include:

  • Loss of methanol (B129727) (CH₃OH): A neutral loss of approximately 32 Da.

  • Loss of the methoxycarbonyl group (-COOCH₃): A neutral loss of approximately 59 Da.

  • Sequential loss of water (H₂O) and carbon monoxide (CO): Similar to the fragmentation of protonated histidine, a combined loss of approximately 46 Da can be expected.[1]

  • Cleavage of the side chain: Fragmentation of the imidazole ring can also occur.

Q4: What are some common adducts I might observe in the ESI mass spectrum of this compound?

A4: In electrospray ionization, adduct formation is common. Besides the protonated molecule [M+H]⁺, you may observe sodium [M+Na]⁺ (m/z ~192.07) and potassium [M+K]⁺ (m/z ~208.06) adducts, especially if there are trace amounts of these salts in your sample or solvents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Problem: Poor or No Signal Intensity
Possible Cause Suggested Solution
Suboptimal Ionization This compound is a polar molecule. Ensure you are using an appropriate ionization technique. Electrospray ionization (ESI) in positive ion mode is generally suitable.
Incorrect Mobile Phase pH The pH of the mobile phase can significantly affect the ionization efficiency of amino acids. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is recommended to promote protonation.
Sample Concentration Too Low Prepare a fresh, more concentrated sample solution (e.g., 1-10 µg/mL).
Ion Suppression Co-eluting matrix components can suppress the ionization of the analyte. Improve sample cleanup procedures (e.g., solid-phase extraction) or optimize chromatographic separation to resolve the analyte from interfering compounds.
Instrument Parameters Not Optimized Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for your specific compound.
Problem: Unexpected Peaks in the Mass Spectrum
Possible Cause Suggested Solution
Adduct Formation As mentioned in the FAQs, peaks corresponding to [M+Na]⁺ and [M+K]⁺ are common. To minimize these, use high-purity solvents and plastic vials instead of glass to reduce sodium contamination.
In-source Fragmentation If the source conditions are too harsh, this compound can fragment before entering the mass analyzer. Reduce the fragmentor or capillary exit voltage to obtain a stronger molecular ion signal.
Contamination Contaminants from solvents, glassware, or the LC system can appear in the spectrum. Run a blank injection of your mobile phase to identify background peaks.
Presence of Isomers Ensure the purity of your standard. Isomeric impurities will have the same mass but may have different fragmentation patterns or chromatographic retention times.
Problem: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Cause Suggested Solution
Secondary Interactions with Column The basic imidazole group can interact with residual silanols on C18 columns, leading to peak tailing. Use a column with end-capping or an alternative stationary phase like HILIC. Adding a small amount of a competing base to the mobile phase can also help.
Inappropriate Mobile Phase For reversed-phase chromatography, ensure sufficient organic content to elute the compound. For HILIC, maintain a high organic content in the mobile phase.
Column Overload Injecting too much sample can lead to broad peaks. Reduce the injection volume or sample concentration.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragment ions for protonated this compound ([M+H]⁺ = 170.1 m/z) based on common fragmentation patterns of amino acid esters. Relative intensities are estimates and can vary significantly with experimental conditions.

m/z (Predicted) Proposed Fragment Identity Neutral Loss Predicted Relative Intensity
170.1[M+H]⁺-High
153.1[M+H - NH₃]⁺NH₃Low
138.1[M+H - CH₃OH]⁺CH₃OHMedium
124.1Immonium-related ionH₂O + COHigh
111.1[M+H - COOCH₃]⁺COOCH₃Medium
95.1Imidazole side chain fragmentC₃H₄O₂NMedium
81.1Protonated imidazoleC₄H₆O₂N₂High

Experimental Protocol: ESI-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound dihydrochloride (B599025) in a suitable solvent such as methanol or water at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working standards in the range of 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: If analyzing in a complex matrix (e.g., plasma, tissue extract), perform a protein precipitation or solid-phase extraction to remove interferences. A simple protein precipitation can be done by adding three parts of cold acetonitrile (B52724) to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

2. LC-MS/MS Parameters

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column can be used.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 1 - 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) or product ion scan.

  • Precursor Ion: m/z 170.1

  • Product Ions (for MRM): Monitor transitions such as 170.1 -> 124.1 and 170.1 -> 81.1.

  • Collision Energy: Optimize the collision energy for each transition to maximize the product ion signal.

Visualizations

Below are diagrams illustrating key workflows and concepts for the mass spectrometric analysis of this compound.

fragmentation_pathway precursor [M+H]⁺ m/z 170.1 frag1 [M+H - CH₃OH]⁺ m/z 138.1 precursor->frag1 - CH₃OH frag2 Immonium-related ion m/z 124.1 precursor->frag2 - (H₂O + CO) frag3 [M+H - COOCH₃]⁺ m/z 111.1 precursor->frag3 - COOCH₃ frag4 Protonated Imidazole m/z 81.1 frag2->frag4 - C₂H₃NO

Caption: Predicted major fragmentation pathways of protonated this compound.

troubleshooting_workflow start No or Poor Signal check_ionization Check Ionization Mode (Use ESI+) start->check_ionization check_mobile_phase Optimize Mobile Phase pH (Add 0.1% Formic Acid) check_ionization->check_mobile_phase check_concentration Increase Sample Concentration check_mobile_phase->check_concentration check_suppression Investigate Ion Suppression (Improve Sample Cleanup) check_concentration->check_suppression check_instrument Optimize Instrument Parameters check_suppression->check_instrument end Signal Improved check_instrument->end

Caption: A logical workflow for troubleshooting poor signal intensity.

References

Purification challenges of L-Histidine, methyl ester and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of L-Histidine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common form of L-Histidine methyl ester available commercially and why?

A1: L-Histidine methyl ester is most commonly available as its dihydrochloride (B599025) salt (L-Histidine methyl ester dihydrochloride).[1][2][3] This salt form enhances the compound's solubility in polar solvents and improves its stability, making it ideal for use in biochemical research, as a reactant in further synthesis, and in pharmaceutical formulations.[1][2]

Q2: What are the primary impurities I should be aware of after synthesizing L-Histidine methyl ester?

A2: The primary impurities often include unreacted L-histidine, residual reagents from the esterification process (e.g., thionyl chloride byproducts), and potentially colored impurities.[4] In some cases, degradation products like trans-urocanic acid can also be present, especially if the formulation buffer is contaminated.[5] The purity of the starting materials is crucial, as impurities in the initial L-histidine can carry through the synthesis.[6]

Q3: My purified L-Histidine methyl ester dihydrochloride is a yellow powder. How can I remove the color?

A3: A yellow discoloration often indicates the presence of impurities. A common method to remove such impurities is to wash the solid product with organic solvents like ethyl acetate (B1210297) (EtOAc), diethyl ether (Et2O), and n-hexane.[4] If washing is insufficient, recrystallization from a methanol (B129727)/ether mixture or purification by flash column chromatography may be necessary.[4][7]

Q4: I am having difficulty extracting the free base of L-Histidine methyl ester into an organic solvent. Why is this happening?

A4: L-Histidine and its esters are quite polar, even in their free base form.[8] This high polarity limits their solubility in many common organic solvents like dichloromethane (B109758) (CH2Cl2), chloroform (B151607) (CHCl3), and ethyl acetate (EtOAc).[8] At a high pH, the carboxylate form can dominate, further increasing its aqueous solubility. For extraction, it is crucial to carefully adjust the pH to the isoelectric point (around 7.5) and perform multiple extractions.[8]

Q5: What are the recommended storage conditions for L-Histidine methyl ester dihydrochloride?

A5: It is recommended to store L-Histidine methyl ester dihydrochloride at 0 - 8 °C to ensure its stability.[1] For long-term storage of solutions, especially for analytical standards, keeping them at -80°C is a standard practice to minimize degradation.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete reaction during synthesis.- Product loss during washing or recrystallization steps.- Inefficient extraction of the product.- Monitor the reaction completion using Thin Layer Chromatography (TLC).[10][11]- Use minimal amounts of cold solvent for washing crystals during recrystallization.- For extraction of the free base, carefully adjust the pH and use multiple extractions.[8]
Presence of Unreacted L-Histidine in Final Product - Incomplete esterification reaction.- Inefficient purification to separate the product from the starting material.- Ensure the esterification reaction goes to completion by monitoring with TLC.[10][11]- Purify the product using flash column chromatography. A silica (B1680970) column with a mobile phase of methanol, water, and aqueous ammonia (B1221849) (e.g., 10:2:1 ratio) has been used for similar separations.[4]
Multiple Spots on TLC After Purification - Presence of multiple impurities.- On-column degradation or reaction if using chromatography.- Isomerization.- Optimize the mobile phase for better separation on TLC before attempting column chromatography.- Consider using a different purification technique, such as recrystallization.- For N,N-dimethyl histidine methyl ester, which may show two bands on TLC, repeated re-dissolving in CH2Cl2 and removal of the solvent in vacuo has been suggested to yield a single band.[4]
Product is an Oil Instead of a Solid - Presence of residual solvent.- Impurities preventing crystallization.- Co-evaporate the product with a suitable solvent like methanol to remove traces of reaction solvents.[11]- Attempt to crystallize the oil by dissolving it in a minimal amount of a hot solvent (e.g., methanol) and then adding a less polar solvent (e.g., diethyl ether) until turbidity is observed, followed by cooling.[7]
Difficulty Obtaining the Free Base from Dihydrochloride Salt - L-Histidine methyl ester is highly polar and water-soluble.[8]- Incorrect pH for extraction.- Instead of extraction, consider neutralizing the dihydrochloride salt in situ for the subsequent reaction. This can be done by suspending the salt in a solvent like dichloromethane and adding a base such as triethylamine (B128534).[8][10]

Experimental Protocols

Recrystallization of L-Histidine Methyl Ester Dihydrochloride

This protocol is a general guideline for the recrystallization of L-Histidine methyl ester dihydrochloride to improve its purity.

Materials:

  • Crude L-Histidine methyl ester dihydrochloride

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Beaker or Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude L-Histidine methyl ester dihydrochloride in a minimal amount of hot methanol.

  • Once fully dissolved, slowly add diethyl ether while stirring until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature.

  • Place the flask in an ice bath to facilitate further crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum.

Flash Column Chromatography

This protocol describes a general method for purifying L-Histidine methyl ester derivatives when recrystallization is ineffective. The specific mobile phase may need to be optimized based on the impurities present.

Materials:

  • Crude product

  • Silica gel (for flash chromatography)

  • Glass column

  • Solvents for mobile phase (e.g., Methanol, Dichloromethane, Triethylamine)[4]

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

  • Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.

  • Carefully load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with the mobile phase, collecting fractions. A common mobile phase for a related compound (N,N-dimethyl histidine methyl ester) is 1% triethylamine in 20% methanol/dichloromethane.[4]

  • Monitor the collected fractions using TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data

HPLC Analysis Parameters

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of L-Histidine methyl ester.[6] Below are example parameters for analytical methods.

Parameter Method 1 [12]Method 2 [13]
Column Primesep 100, 4.6x150 mm, 5 µmBIST™ B+, 3.2x100 mm, 5 µm
Mobile Phase MeCN/H2O – 60/40%MeCN with a multi-charged negative buffer (e.g., H2SO4)
Buffer H2SO4 – 0.1%Sulfuric acid (H2SO4)
Flow Rate 1.0 ml/minNot specified
Detection UV, 200 nmUV, 220 nm

Visual Guides

Purification_Workflow General Purification Workflow for L-Histidine Methyl Ester cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Esterification of L-Histidine Crude_Product Crude L-Histidine Methyl Ester Dihydrochloride Synthesis->Crude_Product Washing Solvent Wash (EtOAc, Et2O, Hexane) Crude_Product->Washing Remove colored impurities Recrystallization Recrystallization (MeOH/Et2O) Washing->Recrystallization Column_Chromatography Flash Column Chromatography Washing->Column_Chromatography If impurities persist TLC_Analysis TLC Analysis Recrystallization->TLC_Analysis Column_Chromatography->TLC_Analysis Pure_Product Pure L-Histidine Methyl Ester Dihydrochloride HPLC_Analysis HPLC Purity Check TLC_Analysis->HPLC_Analysis If pure by TLC HPLC_Analysis->Pure_Product

Caption: A typical experimental workflow for the purification and analysis of L-Histidine methyl ester.

Troubleshooting_Guide Troubleshooting Purification Issues Start Crude Product Check_Purity Check Purity by TLC Start->Check_Purity Is_Pure Is it a single spot? Check_Purity->Is_Pure Yes Not_Pure Multiple spots or streaks Check_Purity->Not_Pure No Final_Product Pure Product Is_Pure->Final_Product Recrystallize Attempt Recrystallization Not_Pure->Recrystallize Check_Purity_2 Check Purity by TLC Recrystallize->Check_Purity_2 Is_Pure_2 Is it a single spot? Check_Purity_2->Is_Pure_2 Yes Not_Pure_2 Still impure Check_Purity_2->Not_Pure_2 No Is_Pure_2->Final_Product Column_Chromatography Perform Flash Column Chromatography Not_Pure_2->Column_Chromatography Column_Chromatography->Final_Product

Caption: A decision tree for troubleshooting common purification challenges.

Logical_Relationships Relationship Between Synthesis, Impurities, and Purification cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities cluster_purification Purification Methods Reactants L-Histidine + Esterifying Agent (e.g., SOCl2/MeOH) Unreacted_SM Unreacted L-Histidine Reactants->Unreacted_SM Byproducts Synthesis Byproducts Reactants->Byproducts Degradation Degradation Products (e.g., Urocanic Acid) Reactants->Degradation Recrystallization Recrystallization Unreacted_SM->Recrystallization Chromatography Chromatography Unreacted_SM->Chromatography Byproducts->Recrystallization Byproducts->Chromatography Degradation->Chromatography Colored Colored Impurities Washing Solvent Washing Colored->Washing

Caption: The relationship between synthesis byproducts and the choice of purification method.

References

Technical Support Center: Minimizing Side-Chain Acylation of Histidine Residues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the incorporation of histidine residues in peptide synthesis, with a specific focus on minimizing side-chain acylation.

Frequently Asked Questions (FAQs)

Q1: Why is histidine a problematic amino acid in peptide synthesis?

A1: Histidine presents unique challenges in Solid-Phase Peptide Synthesis (SPPS) due to the nucleophilic and basic nature of its imidazole (B134444) side chain.[1] This reactivity can lead to several undesirable outcomes, including:

  • Side-Chain Acylation: The unprotected imidazole ring can react with activated amino acids, leading to the formation of acylimidazolium intermediates. While often reversible, this side reaction can consume activated acid, leading to incomplete couplings and the formation of impurities.[2][3][4]

  • Racemization: The imidazole ring, particularly the π-nitrogen (Nπ), can act as an intramolecular base, leading to the loss of stereochemical integrity at the α-carbon.[1][3] This is often the more significant concern in peptide synthesis.[2][4]

Q2: How does side-chain protection of histidine help to minimize acylation?

A2: Protecting the imidazole side chain of histidine with a suitable protecting group masks its nucleophilicity, thereby preventing it from reacting with activated amino acid species during the coupling steps.[2][5] This ensures that the desired peptide bond formation proceeds efficiently and minimizes the formation of acylation-related side products. The trityl (Trt) group, for example, is a robust and widely used protecting group that is stable under the conditions used for Fmoc deprotection and remains intact throughout peptide elongation.[5]

Q3: What are the most common protecting groups for histidine in Fmoc-SPPS, and how do they compare?

A3: The choice of a protecting group for the histidine side chain is critical and involves a trade-off between its effectiveness in preventing side reactions, its stability, and the conditions required for its removal.[1] The most commonly used protecting groups in Fmoc-SPPS are summarized in the table below.

Protecting GroupPosition of ProtectionRacemization SuppressionKey AdvantagesPotential Disadvantages
Trityl (Trt) Nτ (tele)ModerateWidely used, commercially available, cost-effective.[1]Prone to significant racemization, especially with prolonged activation or high temperatures.[1][6]
tert-Butoxycarbonyl (Boc) Nτ (tele)GoodMore effective than Trt in reducing epimerization.[1][2]Can be prematurely removed during repeated acid treatments in Boc-SPPS.[1]
p-Methoxybenzyloxymethyl (MBom) Nπ (pros)HighSignificantly reduces racemization by protecting the key Nπ nitrogen.[1][6]Higher cost, potential for side-product formation during cleavage.[2]
Tosyl (Tos) Nπ or NτGoodStable to standard Fmoc-SPPS conditions.[1]Harsh cleavage conditions (e.g., HF) may not be suitable for sensitive peptides.[1]
Dinitrophenyl (DNP) Nτ (tele)GoodOrthogonal to acid-labile protecting groups.[1]Can introduce colored byproducts; requires a separate deprotection step.[1]

Q4: Which protecting group is best for minimizing both racemization and side-chain acylation?

A4: For syntheses where stereochemical purity is paramount, protecting the π-nitrogen of the imidazole ring is the most effective strategy.[1] Therefore, Nπ-protected derivatives like Fmoc-His(MBom)-OH are highly recommended.[1][6] However, Fmoc-His(Boc)-OH has emerged as a highly effective and more economical alternative, demonstrating superior ability to maintain stereochemical integrity, especially at elevated temperatures, when compared to the commonly used Fmoc-His(Trt)-OH.[7][8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of histidine residues.

Issue 1: Low coupling efficiency or incomplete reaction when coupling histidine.

  • Possible Cause 1: Side-chain acylation of histidine consuming the activated acid.

    • Solution: Ensure that a side-chain protected histidine derivative is being used (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH).[3][9] If the side-chain is unprotected, the imidazole ring can be acylated, reducing the amount of activated amino acid available for the desired peptide bond formation.[4][10]

  • Possible Cause 2: Steric hindrance.

    • Solution: Use a more powerful coupling reagent, such as HATU or HCTU, but be mindful of the increased risk of racemization.[3][9] Consider performing a double coupling to ensure the reaction goes to completion.

  • Possible Cause 3: Aggregation of the peptide chain.

    • Solution: Change the solvent to disrupt aggregation. For example, adding DMSO or NMP can be effective.[3][9]

Issue 2: Presence of a significant amount of D-histidine diastereomer in the final product (racemization).

  • Possible Cause 1: Inappropriate choice of protecting group.

    • Solution: The widely used Fmoc-His(Trt)-OH offers only moderate suppression of racemization.[6][7] For challenging sequences or when using elevated temperatures (e.g., microwave-assisted SPPS), switch to a protecting group that offers better racemization suppression, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.[2][7][8]

  • Possible Cause 2: Choice of coupling reagent and additives.

    • Solution: Utilize coupling reagents known to suppress racemization. Carbodiimides like DIC in the presence of additives such as HOBt or OxymaPure are a good choice.[9][11] For particularly difficult couplings, DEPBT has shown remarkable resistance to racemization.[3]

  • Possible Cause 3: Prolonged activation times or elevated temperatures.

    • Solution: Minimize the pre-activation time of the amino acid before adding it to the resin.[3][12] Perform couplings at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.[3]

Quantitative Data

While direct quantitative data on the extent of side-chain acylation is not extensively published, the level of racemization (D-isomer formation) serves as a good indicator of the effectiveness of a particular protection strategy in minimizing unwanted side reactions.

Table 1: Comparison of D-Histidine Formation for Various Fmoc-Histidine Derivatives [8]

Fmoc-His DerivativeCoupling ConditionsD-His Formation (%)
Fmoc-His(Trt)-OH50 °C for 10 min6.8%
Fmoc-His(Boc)-OH50 °C for 10 min0.18%
Fmoc-His(Trt)-OH90 °C for 2 min> 16%
Fmoc-His(Boc)-OH90 °C for 2 min0.81%

Experimental Protocols

Protocol 1: General Procedure for Coupling of Fmoc-His(Boc)-OH using DIC/OxymaPure [11]

This protocol is recommended to minimize racemization.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).[12]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and OxymaPure (3-5 equivalents) in a minimal amount of DMF.

    • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be elevated to 50°C.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.[11]

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection (Reagent K) [13]

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM) to swell it.

  • Cleavage and Deprotection:

    • Drain the DCM.

    • Prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole (B89551), and 2.5% 1,2-ethanedithiol (B43112) (EDT). Caution: Handle TFA and thioanisole in a well-ventilated fume hood.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Isolation and Purification:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.

Visualizations

Decision_Tree_for_Histidine_Protecting_Group start Start: Incorporating Histidine q1 Is racemization a primary concern? start->q1 routine_synthesis Routine Fmoc-SPPS q1->routine_synthesis No complex_peptide Long/Complex Peptide or Microwave-Assisted SPPS q1->complex_peptide Yes his_trt Use Fmoc-His(Trt)-OH routine_synthesis->his_trt his_boc Use Fmoc-His(Boc)-OH complex_peptide->his_boc his_mbom Consider Fmoc-His(MBom)-OH for maximum suppression complex_peptide->his_mbom cost_consideration Cost-effective and widely used his_trt->cost_consideration boc_advantage Superior racemization suppression, especially at high temperatures his_boc->boc_advantage mbom_advantage Highest racemization suppression his_mbom->mbom_advantage

Caption: Decision tree for selecting a histidine protecting group.

Troubleshooting_Workflow start Low Yield or Impurities in His-containing Peptide q1 Check for incomplete coupling (Kaiser test positive after coupling) start->q1 a1 Possible side-chain acylation or steric hindrance q1->a1 Yes q2 Analyze crude peptide for diastereomers (LC-MS) q1->q2 No s1 1. Ensure side-chain protection is used. 2. Perform a double coupling. 3. Use a stronger coupling reagent (e.g., HATU). a1->s1 end Improved Yield and Purity s1->end a2 Racemization detected q2->a2 Yes q2->end No racemization detected. Investigate other causes. s2 1. Switch to Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH. 2. Use racemization-suppressing coupling reagents (e.g., DIC/OxymaPure). 3. Minimize activation time and temperature. a2->s2 s2->end

Caption: Troubleshooting workflow for low yield in histidine-containing peptide synthesis.

References

Validation & Comparative

Comparing Fmoc-His(Trt)-OH and L-Histidine, methyl ester in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fmoc-His(Trt)-OH and L-Histidine, Methyl Ester in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high purity and yield. Histidine, with its unique imidazole (B134444) side chain, presents specific challenges, primarily the risk of racemization during coupling. This guide provides an objective comparison of two histidine derivatives: Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH), a standard reagent for Solid-Phase Peptide Synthesis (SPPS), and this compound, a derivative typically employed in solution-phase synthesis.

Introduction to the Competitors

Fmoc-His(Trt)-OH is a cornerstone of modern Fmoc-based SPPS. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino function provides temporary protection, while the bulky trityl (Trt) group safeguards the imidazole side chain from engaging in undesirable side reactions.[1] This dual-protection scheme allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

This compound is a derivative where the carboxylic acid group of L-histidine is protected as a methyl ester.[2] It is often supplied as a dihydrochloride (B599025) salt to improve its stability and solubility.[2][3][4] While it finds application in biochemical assays and as a reactant in solution-phase peptide synthesis, its structure is not suited for direct use as a building block in standard Fmoc-SPPS protocols for peptide chain elongation.[3][4]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The primary application for comparing these molecules is within the context of SPPS. Here, Fmoc-His(Trt)-OH is the relevant compound, while this compound is not a direct equivalent. The comparison, therefore, lies in understanding why Fmoc-His(Trt)-OH is the standard for SPPS and the challenges associated with its use.

Key Performance Metrics of Fmoc-His(Trt)-OH in SPPS

The major challenge in the incorporation of histidine during SPPS is the propensity for racemization, the conversion of the L-enantiomer to the D-enantiomer.[5][6] This is primarily due to the imidazole side chain, which can act as an internal base and facilitate the abstraction of the α-proton of the activated amino acid.[6][7] The choice of protecting group and coupling conditions significantly impacts the level of racemization.

ParameterFmoc-His(Trt)-OH PerformanceMitigation Strategies
Racemization Highly susceptible, particularly with strong bases and at elevated temperatures.[8][9] Can lead to significant D-isomer formation.[7]Use of carbodiimide (B86325) activators like DIC with additives such as OxymaPure® or HOBt.[8][10] Minimizing pre-activation time and maintaining lower coupling temperatures are also crucial.[8][11]
Coupling Efficiency Generally good, but can be hindered by steric bulk. Microwave assistance can enhance efficiency but also increases the risk of racemization.[8][11]Optimization of coupling time and temperature is necessary. For difficult couplings, alternative reagents or protocols may be required.
Side-Chain Protection The Trt group provides robust protection for the imidazole side chain, preventing N-acylation during coupling.[1][12]The Trt group is stable under the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage from the resin.[1]
Purity of Final Peptide The primary impurity resulting from its use is the diastereomeric peptide containing D-histidine, which can be difficult to separate.[13]Careful selection of coupling conditions and the use of alternative protecting groups like Boc or MBom on the imidazole ring can significantly reduce racemization and improve purity.[8][9][14]
Quantitative Comparison of Racemization

The level of D-histidine formation is a critical indicator of performance. The following table summarizes data on racemization levels with Fmoc-His(Trt)-OH under different conditions and in comparison to an alternative protecting group, Boc.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8%[14]
Fmoc-His(Boc)-OH50°C, 10 min0.18%[14]
Fmoc-His(Trt)-OH90°C, 2 min>16%[14]
Fmoc-His(Boc)-OH90°C, 2 min0.81%[14]

This data clearly indicates that Fmoc-His(Boc)-OH offers superior protection against racemization compared to Fmoc-His(Trt)-OH, especially at elevated temperatures.[14]

Role and Limitations of this compound in Peptide Synthesis

This compound is not used for sequential chain elongation in Fmoc-SPPS because it lacks the necessary Nα-Fmoc protecting group. Without this protection, the free amino group would lead to uncontrolled polymerization during the coupling step. Furthermore, its application is primarily in solution-phase synthesis, where the synthetic strategy differs significantly from the stepwise solid-phase approach.[3][4]

Experimental Protocols

Standard Protocol for Coupling of Fmoc-His(Trt)-OH in Manual Fmoc-SPPS

This protocol outlines a standard procedure for incorporating Fmoc-His(Trt)-OH into a peptide sequence on a solid support.

Materials:

  • Fmoc-His(Trt)-OH

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine (B6355638) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or HOBt)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 equivalents) to the resin mixture.

    • Agitate at room temperature for 2-4 hours. To minimize racemization, lower temperatures can be employed for a longer duration.

  • Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates a complete reaction).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.

Visualizing the Workflow

The following diagrams illustrate the core processes in Fmoc-SPPS.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-His(Trt)-OH, DIC/Oxyma) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Histidine_Racemization cluster_L L-Histidine cluster_Intermediate Achiral Intermediate cluster_D D-Histidine L_His Activated L-His(Trt) Enolate Planar Enolate Intermediate L_His->Enolate α-proton abstraction (catalyzed by imidazole π-N) Enolate->L_His Reprotonation D_His Activated D-His(Trt) Enolate->D_His Reprotonation

Caption: Mechanism of histidine racemization during peptide coupling.

Conclusion

In the context of Solid-Phase Peptide Synthesis, Fmoc-His(Trt)-OH is the industry-standard building block for incorporating histidine residues. However, its significant drawback is the high risk of racemization.[7] Researchers must employ carefully optimized coupling strategies, such as the use of specific reagents and controlled temperatures, to maintain the stereochemical integrity of the final peptide. For syntheses where chiral purity is absolutely critical, alternative derivatives like Fmoc-His(Boc)-OH are strongly recommended as they offer substantially lower rates of racemization.[7][14]

This compound , while a valid chemical reagent, is not a suitable building block for Fmoc-SPPS due to its unprotected α-amino group. Its utility lies in different areas of peptide and medicinal chemistry, primarily solution-phase synthesis. Therefore, the choice between these two molecules is dictated by the intended synthetic methodology, with Fmoc-His(Trt)-OH being the appropriate, albeit challenging, choice for SPPS.

References

Validation of L-Histidine, methyl ester purity by HPLC for enzymatic studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the validity and reproducibility of experimental results. This is especially critical in enzymatic studies, where impurities can act as inhibitors, substrates, or otherwise interfere with the enzyme's activity. L-Histidine, methyl ester, a key substrate in various enzymatic reactions, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) stands out as a primary method for assessing the purity of this compound, with many commercial suppliers guaranteeing a purity of ≥ 99% as determined by this technique.[1] Its high resolution and sensitivity make it ideal for separating and quantifying the main compound from structurally similar impurities.

Comparison of Analytical Methods for Purity Determination

While HPLC is a dominant technique, other methods can also be employed to assess the purity of amino acid esters. The choice of method often depends on the specific requirements of the study, available equipment, and the nature of the potential impurities.

MethodPrincipleAdvantagesDisadvantagesTypical Purity Range for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase.High selectivity and sensitivity for separating closely related impurities. Quantitative accuracy and precision. Amenable to automation.Requires specialized equipment and expertise. Method development can be time-consuming.≥ 98%[2]
Titrimetry (e.g., Formol Titration) A chemical method to determine the concentration of an amino acid by titrating the carboxylic acid group after blocking the amino group with formaldehyde.Simple, inexpensive, and does not require sophisticated instrumentation.Less specific than HPLC; may not distinguish between different amino acids or their esters. Lower sensitivity and precision compared to HPLC.[3]Generally provides a measure of total amino nitrogen, not specific purity of the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR) by integrating the signals of the analyte and a certified internal standard.Provides structural confirmation of the compound and can identify and quantify impurities without the need for reference standards of those impurities. Non-destructive.Lower sensitivity compared to HPLC. Requires specialized and expensive equipment. Data analysis can be complex.Can be used for high-purity samples (>95%) to confirm structure and identify major impurities.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting endotherm.Can determine high levels of purity (typically >98.5%) without the need for a reference standard.Not suitable for thermally unstable or amorphous compounds. Insensitive to impurities that are soluble in the solid matrix.Applicable for crystalline this compound to determine high purity levels.

Impact of Impurities on Enzymatic Studies

The presence of impurities in this compound can significantly impact the outcome of enzymatic studies. For instance, L-Histidine, a potential precursor or degradation product, can act as a competitive inhibitor or a substrate for the enzyme being studied, leading to erroneous kinetic data.[4] Other related impurities, such as different positional isomers (e.g., 1-methyl-L-histidine vs. 3-methyl-L-histidine), can also interfere with the enzymatic reaction.[5] Therefore, a high-purity grade of this compound is crucial for obtaining reliable and reproducible results in enzyme kinetics and other biochemical assays.[1][6]

Experimental Protocols

HPLC Method for Purity Validation of this compound

This section details a typical HPLC method for the purity analysis of this compound.

1. Materials and Reagents:

  • This compound dihydrochloride (B599025) reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (H₂SO₄) or other suitable buffer components

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

3. Chromatographic Conditions (Example 1): [7]

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100Å

  • Mobile Phase: Acetonitrile/Water (60/40, v/v) with 0.1% H₂SO₄

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 200 nm

  • Column Temperature: Ambient

4. Chromatographic Conditions (Example 2): [8]

  • Column: BIST B+, 3.2 x 100 mm, 5 µm, 100Å

  • Mobile Phase: Gradient of Acetonitrile (80% to 50% in 10 minutes) with 0.2% H₂SO₄ in Water

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: Ambient

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Standard Preparation:

  • Prepare a standard solution of this compound reference standard in the mobile phase at a similar concentration to the sample solution.

7. Analysis:

  • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

8. Calculation of Purity:

  • The purity of the this compound sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation

Table 1: HPLC Purity Analysis of this compound (Lot A)

Peak No.Retention Time (min)Peak AreaArea %Identification
12.515000.05Impurity 1
24.2298500099.50This compound
35.8120000.40L-Histidine
47.115000.05Impurity 2
Total 3000000 100.00

Table 2: Comparison of Purity Results from Different Analytical Methods

Analytical MethodLot A Purity (%)Lot B Purity (%)
HPLC (Area %) 99.5099.25
Quantitative NMR 99.499.1
Titrimetry Not specific for ester purityNot specific for ester purity
DSC 99.6 (for crystalline solid)99.3 (for crystalline solid)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC System (Pump, Injector, Column, Detector) filter->hplc Inject separation Chromatographic Separation hplc->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation report report calculation->report Purity Report

Caption: Workflow for HPLC Purity Validation of this compound.

Signaling_Pathway cluster_impurities Potential Impurities Enzyme Enzyme Product Product(s) Enzyme->Product Catalysis Substrate This compound (High Purity) Substrate->Enzyme Binding Impurity1 L-Histidine Impurity1->Enzyme Competitive Inhibition Impurity2 Other Related Substances Impurity2->Enzyme Non-specific Interaction

Caption: Impact of Impurities on a Typical Enzymatic Reaction.

References

A Comparative Kinetic Analysis of Histidine Decarboxylase Inhibition by L-Histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of L-Histidine methyl ester (HME) on histidine decarboxylase (HDC), the key enzyme in histamine (B1213489) biosynthesis. For a comprehensive evaluation, its performance is contrasted with other known HDC inhibitors, namely (S)-alpha-fluoromethylhistidine (α-FMH) and α-methyldopa. This document summarizes key kinetic data, presents detailed experimental protocols for assessing inhibitor activity, and illustrates the underlying biochemical mechanisms and experimental workflows.

Inhibitor Performance: A Quantitative Comparison

The inhibitory potency of L-Histidine methyl ester and other compounds against histidine decarboxylase has been evaluated using various enzymatic assays. The following table summarizes the key kinetic parameters, providing a direct comparison of their efficacy.

InhibitorEnzyme SourceAssay TypeKinetic ParameterValueCitation
L-Histidine methyl ester (HME) Lactobacillus 30aRadiometricK_i80 nM[1]
Human (recombinant)Fluorescence PolarizationIC_509 µM[2]
(S)-alpha-fluoromethylhistidine (α-FMH) Mammalian (fetal rat)Radiometric-Time-dependent, irreversible[3]
Soluble-IC_501 - 2 µM
Human (recombinant)Fluorescence PolarizationIC_505 µM[2]
α-methyldopa Human brainRadiochromatographicInhibitionNot affected[4]
Dopa decarboxylase-K_i39.3 µM[5]

Note: A direct comparison of K_i and IC_50 values should be made with caution as they are determined under different experimental conditions and represent different aspects of enzyme inhibition.

Mechanism of Inhibition

L-Histidine methyl ester acts as an inhibitor of histidine decarboxylase by forming a stable complex with the enzyme, effectively blocking its catalytic activity. The mechanism of action for HME and the comparative inhibitors are as follows:

  • L-Histidine methyl ester (HME): HME is a substrate analog that binds to the active site of both bacterial and mammalian histidine decarboxylase.[6] It reacts with the pyridoxal-5'-phosphate (PLP) cofactor to form an external aldimine, but due to the esterification of the carboxyl group, it cannot be decarboxylated.[6] This effectively traps the enzyme in an inactive state.[6] In the case of the pyruvoyl-dependent HDC from Lactobacillus 30a, HME engages in a two-step process, initially forming a reversible complex which then transitions to a tight, essentially irreversible complex.[1]

  • (S)-alpha-fluoromethylhistidine (α-FMH): This compound is a mechanism-based inactivator, also known as a "suicide inhibitor," of mammalian HDC.[3] It is processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies the active site, resulting in irreversible inhibition.[3]

  • α-methyldopa: While historically considered an HDC inhibitor, studies on human brain HDC have shown it to be ineffective.[4] Its primary mechanism of action is the inhibition of DOPA decarboxylase, another PLP-dependent enzyme involved in neurotransmitter synthesis.[5]

Below is a diagram illustrating the proposed mechanism of HME inhibition of PLP-dependent histidine decarboxylase.

inhibition_mechanism cluster_enzyme HDC Active Site E_PLP Enzyme-PLP (Internal Aldimine) External_Aldimine_His External Aldimine (with Histidine) E_PLP->External_Aldimine_His Forms External_Aldimine_HME External Aldimine (with HME) E_PLP->External_Aldimine_HME Forms Histidine L-Histidine Histidine->E_PLP Binds to active site HME L-Histidine Methyl Ester HME->E_PLP Binds to active site Decarboxylation Decarboxylation External_Aldimine_His->Decarboxylation Histamine Histamine Decarboxylation->Histamine Releases E_PLP_regen Enzyme-PLP (Regenerated) Decarboxylation->E_PLP_regen Regenerates Blocked_Complex Blocked Enzyme-Inhibitor Complex External_Aldimine_HME->Blocked_Complex Traps enzyme

Caption: Mechanism of HDC inhibition by HME.

Experimental Protocols

Accurate determination of inhibitor kinetics relies on robust and sensitive assays for measuring HDC activity. Below are detailed protocols for two common methods.

HPLC-Based Radiometric Assay

This method offers high sensitivity and specificity by directly measuring the formation of radiolabeled histamine from a radiolabeled substrate.[7][8]

Materials:

  • Histidine Decarboxylase (purified or tissue homogenate)

  • [³H]-L-Histidine (radiolabeled substrate)

  • L-Histidine (unlabeled substrate)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 6.8)

  • Inhibitor stock solutions (e.g., L-Histidine methyl ester)

  • Perchloric acid (to stop the reaction)

  • Anion-exchange resin

  • HPLC system with a radioactivity detector

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PLP, and the desired concentration of the inhibitor.

  • Enzyme Addition: Add the histidine decarboxylase enzyme preparation to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of [³H]-L-Histidine and unlabeled L-Histidine. The final substrate concentration should be near the K_m of the enzyme.

  • Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a small volume of ice-cold perchloric acid.

  • Sample Cleanup: Centrifuge the samples to pellet precipitated protein. Apply the supernatant to an anion-exchange resin to remove unreacted [³H]-L-Histidine.[7]

  • HPLC Analysis: Inject the cleaned sample into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a radioactivity flow detector.

  • Quantification: Quantify the amount of [³H]-histamine produced by integrating the corresponding peak from the chromatogram.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC_50 or K_i value by fitting the data to an appropriate kinetic model.

Fluorescence Polarization Immunoassay (FPIA)

This high-throughput method is based on the competition between histamine produced by the enzyme and a fluorescently labeled histamine tracer for binding to a specific anti-histamine antibody.[9][10]

Materials:

  • Histidine Decarboxylase

  • L-Histidine

  • Pyridoxal-5'-phosphate (PLP)

  • Assay buffer

  • Inhibitor stock solutions

  • Anti-histamine antibody

  • Fluorescently labeled histamine tracer (e.g., FITC-histamine)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Enzymatic Reaction: In a microplate well, combine the assay buffer, PLP, L-Histidine, and the test inhibitor.

  • Initiate Reaction: Add histidine decarboxylase to initiate the reaction.

  • Incubation: Incubate the plate at 37°C to allow for the enzymatic production of histamine.

  • Detection: Add a mixture of the anti-histamine antibody and the fluorescent histamine tracer to each well.

  • Equilibration: Incubate the plate for a sufficient time to allow the binding equilibrium to be reached.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The amount of histamine produced is inversely proportional to the fluorescence polarization signal. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC_50 value.

Experimental Workflow

The following diagram outlines the general workflow for the kinetic analysis of histidine decarboxylase inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Reaction_Setup Set up Reaction Mixtures (with/without Inhibitor) Reagents->Reaction_Setup Enzyme Prepare Enzyme (Purified or Homogenate) Enzyme->Reaction_Setup Inhibitors Prepare Inhibitor Stock Solutions Inhibitors->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination HPLC HPLC-Radiometric Detection Termination->HPLC FP Fluorescence Polarization Immunoassay Termination->FP Data_Analysis Data Analysis (IC50, Ki determination) HPLC->Data_Analysis FP->Data_Analysis

Caption: Workflow for HDC inhibitor kinetic analysis.

References

A Researcher's Guide to Histidine Protection in Peptide Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in the field of drug development and peptide chemistry, the synthesis of peptides containing histidine presents a significant challenge. The unique imidazole (B134444) side chain of histidine is prone to racemization and can lead to unwanted side reactions, compromising the purity, yield, and biological activity of the final peptide. The strategic selection of a suitable protecting group for the imidazole moiety is therefore a critical determinant of a successful synthesis. This guide provides a comprehensive comparison of commonly employed protecting groups for histidine, supported by experimental data, to facilitate an informed decision-making process.

The Challenge of Histidine Chemistry

The nucleophilic nature of the imidazole ring's π-nitrogen atom makes it susceptible to acylation during coupling steps. More critically, this nitrogen can act as an intramolecular base, abstracting the α-proton of the activated histidine residue. This leads to the formation of a planar enolate intermediate, which upon reprotonation can result in a mixture of L- and D-enantiomers, a process known as racemization. The extent of racemization is influenced by several factors, including the choice of protecting group, coupling reagents, activation time, and temperature.

Comparative Performance of Histidine Protecting Groups

The ideal protecting group for histidine should effectively suppress racemization, be stable throughout the synthesis, and be readily removable under conditions that do not compromise the integrity of the peptide. This section provides a comparative overview of the most widely used protecting groups in both tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Quantitative Comparison of Racemization

The following table summarizes the reported racemization levels for various histidine protecting groups under different coupling conditions. Lower percentages of the D-isomer indicate a more effective suppression of racemization.

Protecting GroupSynthesis StrategyCoupling ConditionsRacemization (% D-isomer)Reference(s)
Trityl (Trt) FmocHBTU/HOBt/DIPEA6.8%[1]
FmocDIC/Oxyma (55°C)31.0%[2]
FmocHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8%[2]
FmocMicrowave at 80°C16.6%[2]
tert-Butyloxycarbonyl (Boc) FmocHATU/DIPEA0.18%[2]
FmocCoupling at 50°C for 10 min0.18%[1]
FmocCoupling at 90°C for 2 min0.81%[1]
π-Benzyloxymethyl (Bom) BocNot specifiedVery effective suppression[3]
Methoxybenzyloxymethyl (MBom) FmocHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3%[2]
FmocMicrowave at 80°C0.8%[2]
tert-Butoxymethyl (Bum) FmocTBTU/DIPEA< 0.3%[2]
2,4-Dinitrophenyl (Dnp) BocNot specifiedGenerally low[3]
Tosyl (Tos) BocNot specifiedProne to some racemization[4]
Qualitative Comparison of Protecting Group Characteristics
Protecting GroupSynthesis StrategyKey AdvantagesKey DisadvantagesCommon Side Reactions
Trityl (Trt) FmocWidely used, commercially available.Offers only minor suppression of racemization.[5]Can form S-alkylated side products with Cys during cleavage from Wang resin.[6]
4-Methoxytrityl (Mmt) FmocMore acid-labile than Trt, allowing for milder deprotection.Susceptible to premature cleavage with repeated acid treatments.Similar to Trt.
4-Methyltrityl (Mtt) FmocMore acid-labile than Trt.[3]Less stable than Trt.Similar to Trt.
tert-Butyloxycarbonyl (Boc) Fmoc/BocHighly effective at reducing racemization, even at elevated temperatures.[5]Can be labile to repeated acid treatments in Boc-SPPS.Potential for premature removal.
π-Benzyloxymethyl (Bom) BocVery effective in suppressing racemization.[3]More difficult and costly to prepare.[3] Can generate formaldehyde (B43269) during HF cleavage, leading to side reactions.[7]Formaldehyde-mediated side reactions.
2,4-Dinitrophenyl (Dnp) BocStable to most reaction and cleavage conditions.[3]Requires a separate thiolysis step for removal.[3]Can be partially cleaved by piperidine.
Tosyl (Tos) BocCommercially available.Can be removed by HOBt, which is often present in coupling reactions.[3] Released Tos group can modify tryptophan residues during cleavage.[3]Modification of Trp residues.

Experimental Protocols

This section provides detailed methodologies for the introduction and removal of key protecting groups for histidine.

Protocol 1: Introduction of the Trityl (Trt) Group on Fmoc-His-OH

Materials:

  • Fmoc-His-OH

  • Trityl chloride (Trt-Cl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

Procedure:

  • Dissolve Fmoc-His-OH in dry DCM.

  • Add an equimolar amount of TEA or DIPEA to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Concentrate the solution under reduced pressure.

  • Precipitate the product by adding diethyl ether.

  • Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.

Protocol 2: Removal of the Trityl (Trt) Group during Final Cleavage

Materials:

  • Peptide-resin with Trt-protected histidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or other appropriate scavengers

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the peptide pellet by centrifugation or filtration.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Introduction of the 2,4-Dinitrophenyl (Dnp) Group on Boc-His-OH

Materials:

  • Boc-His-OH

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium bicarbonate

  • Water/dioxane or water/ethanol (B145695) solvent mixture

  • Dilute HCl

Procedure:

  • Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.

  • Add a solution of FDNB in a miscible organic solvent (e.g., ethanol or dioxane).

  • Stir the reaction mixture vigorously at room temperature for several hours, monitoring by TLC.

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Boc-His(Dnp)-OH.[8]

Protocol 4: Removal of the 2,4-Dinitrophenyl (Dnp) Group

Materials:

  • Peptide-resin with Dnp-protected histidine

  • Thiophenol

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a deprotection solution of 20% thiophenol and 10% DIPEA in DMF.

  • Treat the resin with the deprotection solution for 1-2 hours at room temperature.

  • Filter the resin and wash thoroughly with DMF to remove the cleaved Dnp group and reagents.[8]

  • Dry the resin under vacuum before proceeding with the next step in the synthesis or final cleavage.

Visualizing Key Processes in Histidine Peptide Synthesis

To further aid in the understanding of the critical aspects of histidine chemistry in peptide synthesis, the following diagrams illustrate the mechanism of racemization and a general experimental workflow.

racemization_mechanism cluster_0 Histidine Racemization Mechanism activated_his Activated L-Histidine (Chiral) enolate Planar Enolate Intermediate (Achiral) activated_his->enolate α-proton abstraction by imidazole Nπ d_his D-Histidine (Racemized) enolate->d_his Reprotonation l_his L-Histidine (Retained Chirality) enolate->l_his Reprotonation

Caption: Mechanism of histidine racemization.

peptide_synthesis_workflow cluster_1 Peptide Synthesis Workflow with Protected Histidine start Start with Resin deprotection Nα-Fmoc/Boc Deprotection start->deprotection coupling Couple Protected Amino Acid deprotection->coupling wash Wash Resin coupling->wash his_coupling Couple Protected Histidine his_coupling->wash wash->his_coupling repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid final_deprotection Final Nα-Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage purification Purification & Analysis cleavage->purification

Caption: General workflow for solid-phase peptide synthesis.

Conclusion

The choice of a protecting group for histidine is a critical decision in peptide synthesis that requires careful consideration of the synthetic strategy, the specific peptide sequence, and the desired level of stereochemical purity. For Fmoc-SPPS, while Trt is a common and cost-effective choice, the use of Boc or MBom protection on the imidazole side chain is highly recommended for minimizing racemization, especially in challenging sequences or when using elevated temperatures. In Boc-SPPS, Dnp offers robust protection, while Bom is particularly effective at suppressing racemization, albeit at a higher cost. By understanding the comparative performance and the associated experimental protocols, researchers can optimize their synthetic strategies to achieve higher yields and purity of their target peptides.

References

L-Histidine Methyl Ester and its Analogs: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, histidine analogs present a compelling area of study due to their structural similarity to the essential amino acid L-histidine, a key player in numerous catalytic and binding processes. This guide provides a detailed comparison of L-Histidine, methyl ester (HME) and other histidine analogs as inhibitors of various enzymes, supported by experimental data and detailed protocols to aid in research and development.

Performance Comparison of Histidine Analogs as Enzyme Inhibitors

The inhibitory potential of this compound and its analogs varies significantly depending on the target enzyme and the specific modifications to the histidine scaffold. The following table summarizes key quantitative data on the inhibition of three major enzyme classes: Histidine Decarboxylase (HDC), Histidinol (B1595749) Dehydrogenase (HDH), and Histidine Kinases.

InhibitorTarget EnzymeEnzyme SourceInhibition ParameterValueReference
This compound (HME) Histidine Decarboxylase (HDC)Rat StomachKi1.8 µM[1]
This compound (HME) Histidine Decarboxylase (HDC)Not SpecifiedIC509 µM[2]
This compound (HME) Histidine Decarboxylase (HDC)LactobacillusKi80 nM[3][4]
α-Fluoromethylhistidine (α-FMH) Histidine Decarboxylase (HDC)Not SpecifiedIC505 µM[2]
(S)-α-Fluoromethylhistidine (α-FMH) Histidine Decarboxylase (HDC)Human Peripheral Blood Leukocytes->90% inhibition at 10 µM[5]
L-Histidine ethyl ester Histidine Decarboxylase (HDC)LactobacillusTime-dependent inhibition-[3][4]
L-Histidinamide Histidine Decarboxylase (HDC)LactobacillusTime-dependent inhibition-[3][4]
N-L-histidinylphenylsulfonyl hydrazide derivatives Histidinol Dehydrogenase (HDH)Brucella suisIC5025 µM to >400 µM[6]
Thiazolidine analogs Histidine Kinase (WalK)S. epidermidis / S. aureusIC5024.2 to 71.2 µM[7][8]
Thiophene derivatives Histidine Kinases (WalK, PhoR, ResE)B. subtilisIC501.63 to 243.9 µM[7]
Signermycin B Histidine Kinase (WalK)S. aureus, E. faecalis, B. subtilis, S. mutansIC5037 to 62 µM[8]

Mechanism of Action: A Closer Look

This compound is a well-characterized irreversible inhibitor of pyridoxal-5'-phosphate (PLP)-dependent histidine decarboxylase.[9] Its inhibitory action stems from its ability to form a stable external aldimine with the PLP cofactor in the enzyme's active site, effectively blocking the catalytic cycle.[9][10]

InhibitionMechanism cluster_0 Histidine Decarboxylase Catalytic Cycle cluster_1 Inhibition by this compound E_PLP HDC-PLP (Internal Aldimine) External_Aldimine External Aldimine Intermediate E_PLP->External_Aldimine Schiff Base Formation Stable_Adduct Stable HME-PLP Adduct (Blocks Cycle) E_PLP->Stable_Adduct Irreversible Schiff Base Formation Histidine L-Histidine Histidine->E_PLP Substrate Binding External_Aldimine->E_PLP Decarboxylation & Histamine Release Histamine Histamine External_Aldimine->Histamine CO2 CO2 External_Aldimine->CO2 HME This compound HME->E_PLP Inhibitor Binding

Inhibition of Histidine Decarboxylase by this compound.

Other histidine analogs employ different inhibitory strategies. For instance, inhibitors of histidinol dehydrogenase, a key enzyme in the histidine biosynthesis pathway in bacteria, fungi, and plants, often chelate the active site zinc ion.[6] Histidine kinase inhibitors frequently target the ATP-binding pocket, acting as competitive inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are outlines for key experimental protocols.

Histidine Decarboxylase (HDC) Inhibition Assay (Radiometric Method)

This assay measures the amount of ¹⁴CO₂ released from L-[carboxyl-¹⁴C]histidine.

Materials:

  • Purified or crude HDC enzyme preparation

  • L-[carboxyl-¹⁴C]histidine (substrate)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.8)

  • Inhibitor stock solutions (e.g., this compound in assay buffer)

  • Scintillation vials and cocktail

  • Filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

  • Reaction tubes

Procedure:

  • Prepare reaction mixtures in tubes containing assay buffer, PLP, and varying concentrations of the inhibitor.

  • Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding L-[carboxyl-¹⁴C]histidine.

  • Suspend a filter paper soaked in the CO₂ trapping agent above the reaction mixture.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid), which also facilitates the release of dissolved ¹⁴CO₂.

  • Transfer the filter paper to a scintillation vial containing scintillation cocktail.

  • Quantify the trapped ¹⁴CO₂ using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

HDC_Assay_Workflow Start Prepare Reaction Mixtures (Buffer, PLP, Inhibitor) Preincubation Pre-incubate at 37°C Start->Preincubation Add_Substrate Add L-[carboxyl-¹⁴C]histidine Preincubation->Add_Substrate Incubation Incubate with CO₂ Trap Add_Substrate->Incubation Stop_Reaction Stop with Acid Incubation->Stop_Reaction Quantification Scintillation Counting of ¹⁴CO₂ Stop_Reaction->Quantification Analysis Calculate % Inhibition & IC₅₀ Quantification->Analysis

Workflow for Radiometric HDC Inhibition Assay.
Histidinol Dehydrogenase (HDH) Inhibition Assay (Spectrophotometric Method)

This assay monitors the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Purified HDH enzyme

  • L-histidinol (substrate)

  • NAD⁺ (cofactor)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Inhibitor stock solutions

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare reaction mixtures in cuvettes containing assay buffer, NAD⁺, and varying concentrations of the inhibitor.

  • Pre-incubate the mixtures at the optimal temperature.

  • Initiate the reaction by adding L-histidinol.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Determine the initial reaction velocity for each inhibitor concentration.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Histidine Kinase Inhibition Assay (Autoradiography)

This assay measures the autophosphorylation of the histidine kinase using radiolabeled ATP.

Materials:

  • Purified histidine kinase

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Inhibitor stock solutions

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures containing the histidine kinase, kinase buffer, and varying concentrations of the inhibitor.

  • Pre-incubate the mixtures.

  • Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate for a specific time at the optimal temperature.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or autoradiography film.

  • Quantify the band corresponding to the phosphorylated kinase.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Logical Relationships in Enzyme Inhibition Assays

The determination of an inhibitor's potency, typically expressed as the IC₅₀ or Ki value, follows a logical progression of experimental steps and data analysis.

Inhibition_Analysis_Logic cluster_workflow Experimental Workflow cluster_data Data Analysis cluster_interpretation Interpretation A Vary Inhibitor Concentration B Measure Enzyme Activity A->B C Plot % Inhibition vs. [Inhibitor] B->C D Determine IC₅₀ (50% Inhibition Concentration) C->D E Determine Ki (Inhibition Constant) (e.g., using Cheng-Prusoff equation) D->E F Lower IC₅₀/Ki indicates higher potency E->F

Logical Flow of Enzyme Inhibition Analysis.

This guide provides a foundational understanding of this compound and its analogs as enzyme inhibitors. For more in-depth information, researchers are encouraged to consult the cited literature. The provided protocols offer a starting point for designing and conducting robust enzyme inhibition studies.

References

L-Histidine Methyl Ester: A Comparative Guide to its Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Histidine, methyl ester's performance in various cell-based assay models. We will explore its efficacy relative to its parent amino acid, L-Histidine, and a common dipeptide alternative, Glycyl-L-Histidine. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate compound for their specific cell culture and drug development needs.

Overview of L-Histidine and its Derivatives

L-Histidine is an essential amino acid crucial for protein synthesis, cell proliferation, and various metabolic processes. Its unique imidazole (B134444) side chain allows it to participate in enzymatic reactions and act as a proton shuttle. However, its stability and solubility in cell culture media can be limiting factors. To address these limitations, derivatives such as this compound and Glycyl-L-Histidine have been developed.

  • This compound: This derivative is an esterified form of L-Histidine, where the carboxylic acid group is converted to a methyl ester. This modification enhances its stability and allows it to act as an inhibitor of histidine decarboxylase, the enzyme responsible for converting histidine to histamine (B1213489).[1]

  • Glycyl-L-Histidine: This dipeptide consists of glycine (B1666218) and L-histidine. It is known for its high stability and solubility in aqueous solutions, making it an excellent supplement in cell culture media to ensure a sustained release of L-Histidine.[2][3]

Comparative Efficacy in Cell-Based Assays

The choice between this compound, L-Histidine, and Glycyl-L-Histidine depends on the specific application and desired outcome in a cell-based assay. Below, we compare their performance in key assay models.

Cell Proliferation and Viability in CHO Cells

Chinese Hamster Ovary (CHO) cells are a cornerstone of biopharmaceutical production. Optimizing their growth and viability is critical for maximizing recombinant protein yield.

Key Findings:

  • Glycyl-L-Histidine is often preferred in fed-batch cultures for its superior stability, leading to enhanced cell viability and productivity.[2][3] The sustained release of L-Histidine from the dipeptide prevents the rapid depletion of this essential amino acid and reduces the accumulation of toxic byproducts like lactate (B86563) and ammonia.[2]

  • While direct comparative data for This compound in CHO cell proliferation is limited, its increased stability over L-Histidine suggests it could offer benefits in maintaining consistent nutrient levels.

  • L-Histidine alone can support cell growth, but its lower stability in solution may necessitate more frequent media changes or supplementation.

Illustrative Comparison of Performance in Fed-Batch CHO Cell Culture:

Performance ParameterL-Histidine (Free Amino Acid Feed)Glycyl-L-Histidine (Dipeptide Feed)This compound (Esterified Amino Acid)
Feed Solution Stability GoodExcellentVery Good
Peak Viable Cell Density LowerHigherPotentially Higher than L-Histidine
Culture Longevity ShorterLongerPotentially Longer than L-Histidine
Product Titer (e.g., mAb) LowerHigherPotentially Higher than L-Histidine
Metabolic Byproduct Accumulation Higher (Ammonia, Lactate)LowerPotentially Lower than L-Histidine

Note: The data for this compound is inferred based on its chemical properties and is intended for illustrative purposes. Direct experimental comparisons are limited in publicly available literature.

Inhibition of Histamine Synthesis in Mast Cells

This compound is a known inhibitor of histidine decarboxylase (HDC), the enzyme that catalyzes the conversion of L-Histidine to histamine. This makes it a valuable tool for studying the roles of histamine in inflammatory and allergic responses.

Quantitative Data:

CompoundTarget EnzymeIC50 ValueCell Model
This compound Histidine Decarboxylase (HDC)9 µMNot specified

This IC50 value indicates the concentration of this compound required to inhibit 50% of the HDC enzyme activity.[1]

Experimental Application:

In a mast cell-based assay, this compound can be used to reduce the cellular production of histamine, thereby allowing researchers to investigate the downstream effects of histamine signaling in processes like degranulation and cytokine release.

Experimental Protocols

Comparative Fed-Batch Culture of CHO Cells for Viability and Productivity Assessment

Objective: To compare the effects of L-Histidine, this compound, and Glycyl-L-Histidine on CHO cell growth, viability, and recombinant protein production.

Materials:

  • Recombinant CHO cell line (e.g., producing a monoclonal antibody)

  • Chemically defined basal cell culture medium

  • Feed Media:

    • Control Feed: Containing a standard concentration of L-Histidine.

    • Test Feed 1: With an equimolar amount of this compound replacing L-Histidine.

    • Test Feed 2: With an equimolar amount of Glycyl-L-Histidine replacing L-Histidine.

  • Shake flasks or benchtop bioreactors

  • Cell counter (e.g., Vi-CELL)

  • Metabolite analyzer (for lactate and ammonia)

  • HPLC or ELISA for protein quantification

Procedure:

  • Inoculation: Seed shake flasks or bioreactors with CHO cells at a starting viable cell density of approximately 0.5 x 10^6 cells/mL in the basal medium.

  • Culture Conditions: Maintain cultures at 37°C, 5% CO2, and appropriate agitation.

  • Feeding Strategy: Begin feeding on day 3 of the culture with the respective control or test feed media.

  • Monitoring:

    • Daily: Measure viable cell density and viability.

    • Every 48 hours: Measure lactate, ammonia, and recombinant protein concentration.

  • Data Analysis: Plot growth curves, viability profiles, metabolite concentrations, and product titers over the culture duration (typically 14 days).

Histidine Decarboxylase (HDC) Inhibition Assay in Mast Cells

Objective: To quantify the inhibitory effect of this compound on histamine production in a human mast cell line (e.g., HMC-1).

Materials:

  • HMC-1 human mast cell line

  • Cell culture medium (e.g., IMDM with supplements)

  • L-Histidine (substrate)

  • This compound (inhibitor)

  • Cell lysis buffer

  • Histamine ELISA kit

Procedure:

  • Cell Seeding: Seed HMC-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour.

  • Substrate Addition: Add L-Histidine to the wells to initiate the enzymatic reaction.

  • Incubation: Incubate for 4 hours at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular histamine.

  • Histamine Quantification: Measure the histamine concentration in the cell lysates using a histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the histamine concentration against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Histamine Synthesis Pathway

L-Histidine is the direct precursor for histamine synthesis, a pathway that is centrally regulated by the enzyme histidine decarboxylase (HDC). This compound acts as a competitive inhibitor of this enzyme.

Histamine_Synthesis L_Histidine L-Histidine HDC Histidine Decarboxylase (HDC) L_Histidine->HDC Histamine Histamine HDC->Histamine  Decarboxylation L_Histidine_Me This compound L_Histidine_Me->HDC Inhibition mTOR_Signaling cluster_input Cellular Inputs cluster_mTORC1 mTORC1 Complex Activation cluster_output Downstream Effects Amino_Acids Amino Acids (e.g., L-Histidine) mTORC1 mTORC1 Amino_Acids->mTORC1 Growth_Factors Growth Factors Rheb Rheb-GTP Growth_Factors->Rheb Protein_Synthesis Protein Synthesis (e.g., via S6K1, 4E-BP1) mTORC1->Protein_Synthesis Rheb->mTORC1 Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

References

A Researcher's Guide to Assessing Cross-Reactivity of L-Histidine, Methyl Ester in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison: A Hypothetical Cross-Reactivity Profile

A crucial step in validating an immunoassay is to determine the percentage of cross-reactivity with potentially interfering substances. The following table illustrates how such data for an L-Histidine immunoassay could be presented. The values are hypothetical and serve as a template for reporting experimentally determined results.

CompoundConcentration for 50% Inhibition (IC50)% Cross-Reactivity
L-Histidine 10 ng/mL 100%
L-Histidine, methyl ester500 ng/mL2%
Histamine> 1000 ng/mL< 1%
1-Methylhistidine> 1000 ng/mL< 1%
3-Methylhistidine> 1000 ng/mL< 1%
Imidazole-4-acetic acid> 1000 ng/mL< 1%

% Cross-Reactivity is calculated as: (IC50 of L-Histidine / IC50 of Test Compound) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of small molecules. This protocol outlines the key steps to assess the cross-reactivity of this compound in an L-Histidine immunoassay.

Objective: To determine the specificity of an L-Histidine antibody by measuring its cross-reactivity with this compound and other related compounds.

Materials:

  • 96-well microtiter plates coated with a conjugate of L-Histidine (e.g., L-Histidine-BSA).

  • L-Histidine standard solutions of known concentrations.

  • This compound and other potential cross-reactants of known concentrations.

  • Anti-L-Histidine primary antibody.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for the L-Histidine standard and each potential cross-reactant (including this compound) in the assay buffer.

  • Competitive Binding:

    • Add a fixed amount of the anti-L-Histidine primary antibody to each well of the microtiter plate.

    • Add the prepared standard solutions or the solutions of the potential cross-reactants to the wells.

    • Incubate the plate for a specified time (e.g., 1 hour at 37°C) to allow the antibody to bind to either the L-Histidine conjugate coated on the plate or the free L-Histidine/cross-reactant in the solution.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound antibodies and other components.

  • Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary antibody that is bound to the L-Histidine conjugate on the plate.

  • Incubation and Washing: Incubate the plate for a specified time (e.g., 1 hour at 37°C). Following incubation, wash the plate again to remove any unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution to each well. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: After a set incubation time, add the stop solution to each well to stop the color development.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the L-Histidine standard.

    • Determine the IC50 value for L-Histidine and for each of the tested compounds. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity for each compound using the formula mentioned above.

Visualizing the Process: Diagrams of Workflow and Principles

To better understand the experimental logic and workflow, the following diagrams are provided.

G cluster_0 Competitive Immunoassay Principle Ab Antibody Ag_plate Coated Antigen (L-Histidine Conjugate) Ab->Ag_plate Binds to Signal Signal Generation Ag_plate->Signal Generates signal ( inversely proportional to free antigen concentration ) Ag_free Free Antigen (L-Histidine or Cross-reactant) Ag_free->Ab Competes for binding

Caption: Principle of Competitive Immunoassay for Cross-Reactivity.

G cluster_1 Experimental Workflow prep Prepare Standards & Cross-Reactant Dilutions add_ag Add Standards or Cross-Reactants prep->add_ag add_ab Add Primary Antibody to Coated Plate add_ab->add_ag incubate1 Incubate for Competitive Binding add_ag->incubate1 wash1 Wash Plate incubate1->wash1 add_sec_ab Add Enzyme-Conjugated Secondary Antibody wash1->add_sec_ab incubate2 Incubate add_sec_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_sub Add Substrate wash2->add_sub stop Add Stop Solution add_sub->stop read Read Absorbance stop->read analyze Analyze Data & Calculate % Cross-Reactivity read->analyze

Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.

Benchmarking L-Histidine, methyl ester synthesis protocols for yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of amino acid esters is a critical step in various applications, from peptide synthesis to the development of novel therapeutics. This guide provides an objective comparison of common protocols for the synthesis of L-Histidine, methyl ester, focusing on yield and purity. The methodologies discussed include the widely used thionyl chloride and trimethylchlorosilane methods, alongside the foundational Fischer-Speier esterification.

Data Summary

The following table summarizes the key quantitative data for the different this compound synthesis protocols.

Synthesis ProtocolReagentsReaction TimeReported YieldReported Purity
Thionyl Chloride Method A L-Histidine, Methanol (B129727) (MeOH), Thionyl Chloride (SOCl₂)16 hours99.5%Not specified in source, but commercial products often achieve ≥97-99%[1][2]
Thionyl Chloride Method B L-Histidine, Methanol (MeOH), Thionyl Chloride (SOCl₂)12 hours (total reflux)92%Not specified in source, but commercial products often achieve ≥97-99%[1][2]
Trimethylchlorosilane (TMSCl) Method L-Histidine, Anhydrous Methanol, Trimethylchlorosilane (TMSCl)~13 hours93-95%High Purity[3]
Fischer-Speier Esterification L-Histidine, Methanol (MeOH), Acid Catalyst (e.g., HCl, H₂SO₄)Varies (typically 1-10 hours)Not specified for L-Histidine, but yields for other amino acids can be >98%High Purity

Experimental Workflow

The general experimental workflow for the synthesis of this compound can be visualized as a series of sequential steps. The choice of reagents and specific reaction conditions distinguishes the different protocols.

G cluster_start Starting Materials cluster_reagents Esterification Reagent cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_histidine L-Histidine reaction_esterification Esterification Reaction start_histidine->reaction_esterification start_methanol Methanol start_methanol->reaction_esterification reagent_socl2 Thionyl Chloride (SOCl₂) reagent_socl2->reaction_esterification Method A/B reagent_tmscl Trimethylchlorosilane (TMSCl) reagent_tmscl->reaction_esterification Method C reagent_acid Acid Catalyst (HCl, H₂SO₄) reagent_acid->reaction_esterification Method D workup_concentration Concentration reaction_esterification->workup_concentration workup_purification Purification (e.g., Recrystallization, Washing) workup_concentration->workup_purification product This compound dihydrochloride workup_purification->product

Caption: General workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Thionyl Chloride Method A

This protocol is reported to achieve a near-quantitative yield.

Procedure:

  • Suspend L-Histidine (5 g, 32.2 mmol) in methanol (MeOH).

  • Cool the suspension to 0 °C.

  • Add thionyl chloride (SOCl₂, 2.8 mL, 38.6 mmol) dropwise to the cooled suspension.

  • Reflux the reaction mixture for 16 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC) with a mobile phase of MeOH/CH₂Cl₂ (3:7).

  • Upon completion, concentrate the mixture to dryness.

  • Perform several co-evaporations with MeOH to remove any residual reagents.

The reported yield for this method is 99.5%.

Protocol 2: Thionyl Chloride Method B

This modified thionyl chloride protocol also provides a high yield of the desired product.

Procedure:

  • Suspend L-histidine (2.1 g, 13.5 mmol) in MeOH (40 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.0 mL, 1 eq.) dropwise.

  • Allow the solution to warm to room temperature and then reflux for 6 hours.

  • Cool the solution to room temperature and stir overnight.

  • Recharge the solution with an additional equivalent of thionyl chloride (1.0 mL) and reflux for another 6 hours.

  • Remove the solvent in vacuo.

  • Wash the resulting solid with EtOAc, Et₂O, and n-hexane to remove impurities.

  • Dry the white powder in vacuo to obtain this compound dihydrochloride.[4]

The reported yield for this method is 92%.[4]

Protocol 3: Trimethylchlorosilane (TMSCl) Method

This method offers a convenient room temperature synthesis with high yields.[3]

Procedure:

  • In a 250 mL three-necked flask equipped with a calcium chloride tube and a thermometer, add anhydrous methanol (80-100 mL).

  • Slowly add trimethylchlorosilane (10.8-14.9 mL) dropwise to the methanol at room temperature.

  • After the addition is complete, add approximately 10 g of L-Histidine.

  • Stir the reaction mixture at room temperature for about 13 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, evaporate the mixture to a faint yellow solid block.

  • Add petroleum ether (50 mL) and stir vigorously.

  • Filter the solid and rinse with diethyl ether (30 mL).

  • Dry the product to obtain this compound hydrochloride.[3]

The reported yield for this method is between 93% and 95%.[3]

Protocol 4: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[5] While a specific, detailed protocol with yield and purity data for this compound was not found in the surveyed literature, the general procedure is as follows. It is important to note that while this method is widely applicable, optimizing the conditions for L-Histidine would be necessary to achieve high yields.

General Procedure:

  • Dissolve or suspend L-Histidine in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride (HCl) gas through the solution.

  • Reflux the mixture for a period of 1 to 10 hours. The reaction is an equilibrium, so driving it to completion often involves using a large excess of the alcohol or removing the water that is formed.[5]

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the acid catalyst.

  • Remove the excess methanol by evaporation.

  • Isolate and purify the product, typically by recrystallization.

Yields for Fischer-Speier esterification of other amino acids, such as L-phenylalanine, have been reported to be as high as 98-99% under optimized conditions.

Concluding Remarks

The selection of an optimal protocol will depend on the specific requirements of the researcher, including available equipment, safety considerations, and desired scale of the synthesis. For high-purity applications, all methods would benefit from a final purification step, such as recrystallization, with purity verification by analytical techniques like HPLC.[1][2]

References

A Comparative Analysis of L-Histidine Methyl Ester and its D-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of L-Histidine, methyl ester and its enantiomer, D-Histidine, methyl ester. Enantiomers, being non-superimposable mirror images, often exhibit significant differences in their biological activities due to the stereospecific nature of enzymes and receptors. This document summarizes key physicochemical properties, explores their differential effects on biological systems with a focus on histidine decarboxylase, and provides detailed experimental protocols for their analytical separation.

Physicochemical Properties: A Tale of Two Enantiomers

This compound and D-Histidine, methyl ester share the same molecular formula and weight but differ in their stereochemistry at the alpha-carbon, designated as (S) for the L-form and (R) for the D-form.[1] This seemingly subtle difference in three-dimensional arrangement leads to distinct optical properties. The L-enantiomer rotates plane-polarized light in a positive (dextrorotatory) direction, while the D-enantiomer rotates it in a negative (levorotatory) direction. Both are commonly available as dihydrochloride (B599025) salts to enhance their stability and solubility.[1][2]

PropertyThis compound dihydrochlorideD-Histidine, methyl ester dihydrochloride
Synonyms (S)-Histidine methyl ester dihydrochloride, L-His-OMe·2HCl(R)-Histidine methyl ester dihydrochloride, D-His-OMe·2HCl
CAS Number 7389-87-9[2]4467-54-3
Molecular Formula C₇H₁₁N₃O₂·2HCl[2]C₇H₁₁N₃O₂·2HCl
Molecular Weight 242.10 g/mol [3]242.10 g/mol
Appearance White to off-white powder or crystals[2]White to almost white powder or crystals
Melting Point ~200-207 °C (with decomposition)[2][3]Not readily available
Optical Rotation [α]²⁰/D +9.0° to +11.0° (c=2 in H₂O)[1][α]²⁰/D -7.0° to -11.0° (c=2 in H₂O)
Stereochemistry (S)-configuration[1](R)-configuration[1]

Biological Activity: Stereospecific Inhibition of Histidine Decarboxylase

The primary biological significance of this compound lies in its role as an inhibitor of histidine decarboxylase (HDC), the enzyme responsible for the synthesis of histamine (B1213489) from L-histidine.[4] The inhibitory action of this compound is stereospecific, with the L-enantiomer being a potent inhibitor while the D-enantiomer is expected to be largely inactive. This is consistent with the general principle that enzymatic reactions are highly selective for the stereochemistry of their substrates and inhibitors.[1]

Studies have shown that this compound inactivates histidine decarboxylase in a time-dependent manner.[5] The inhibition mechanism involves the formation of an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor at the enzyme's active site. This complex blocks the enzyme and prevents it from decarboxylating its natural substrate, L-histidine.[6][7] The affinity of this compound for histidine decarboxylase has been quantified, with reported Ki values in the micromolar to nanomolar range, indicating potent inhibition.[8] For instance, a Ki of 1.8 x 10⁻⁶ M was reported for the inhibition of rat stomach histidine decarboxylase.[8] Another study on the enzyme from Lactobacillus reported a Ki of 80 nM for the formation of a tight complex.

While direct experimental data on the inhibitory activity of D-Histidine, methyl ester on histidine decarboxylase is scarce, it is well-established that D-histidine does not protect the enzyme from inactivation by other inhibitors, further supporting the stereospecificity of the active site.[9]

Experimental Protocols

Chiral Separation of L- and D-Histidine, methyl ester via HPLC

Objective: To resolve and quantify the enantiomers of Histidine, methyl ester.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide like teicoplanin.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. A common starting point is a mixture of methanol and water with a small amount of an acidifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.

  • Detection: UV detection at a wavelength of 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of this compound dihydrochloride and D-Histidine, methyl ester dihydrochloride in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a racemic mixture by combining equal volumes of the individual enantiomer solutions.

    • Prepare a series of working standards by diluting the stock solutions to desired concentrations for calibration.

  • Sample Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic mixture to determine the retention times and resolution of the two enantiomers.

    • Inject the individual L- and D-enantiomer solutions to confirm the elution order.

    • Inject the prepared working standards to construct a calibration curve.

    • Inject the unknown samples for quantification.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for chiral separation and the mechanism of enzyme inhibition.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis L_Standard L-His-OMe Standard Injector Injector L_Standard->Injector D_Standard D-His-OMe Standard D_Standard->Injector Racemic Racemic Mixture Racemic->Injector Column Chiral Column (Teicoplanin-based) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1. Experimental workflow for the chiral separation of Histidine, methyl ester enantiomers by HPLC.

inhibition_mechanism cluster_reaction Inhibition Pathway cluster_no_reaction Non-inhibitory Pathway HDC Histidine Decarboxylase (HDC) + PLP Cofactor Inactive_Complex Inactive External Aldimine Complex (HDC-PLP-L-His-OMe) HDC->Inactive_Complex Binding to active site No_Binding No significant binding to active site L_His_OMe This compound L_His_OMe->Inactive_Complex Histamine_Synth Histamine Synthesis Blocked Inactive_Complex->Histamine_Synth D_His_OMe D-Histidine, methyl ester D_His_OMe->HDC Poor fit

Figure 2. Mechanism of stereospecific inhibition of Histidine Decarboxylase by this compound.

References

Safety Operating Guide

Proper Disposal of L-Histidine, Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of L-Histidine, methyl ester, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure that waste is managed in accordance with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound dihydrochloride (B599025) is considered hazardous.[1][2] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal.

Summary of Safety Information

PropertyInformationSource
GHS Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2][3]
Signal Word Warning[1][2][3]
Hand Protection Chemically resistant protective gloves (e.g., nitrile).[3]
Eye Protection Goggles (European standard - EN 166) or safety glasses compliant with OSHA regulations.[1][2][3]
Body Protection Standard laboratory coat.[3]
Respiratory Protection Not required under normal use with adequate ventilation. For large spills or insufficient ventilation, use an approved respirator.[3]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.[4][5]

Step 1: Waste Segregation Proper segregation is crucial for safe disposal.

  • Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous solid waste container.[4][6]

  • Liquid Waste: Collect solutions of this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.[4] Do not mix with other incompatible waste streams.

Step 2: Containerization and Labeling

  • Use sturdy, leak-proof, and chemically compatible containers obtained from your institution's Environmental Health and Safety (EHS) department.[7]

  • The original product container can be used for collecting waste if it is in good condition.[6]

  • All waste containers must be clearly labeled with a "Hazardous Waste" label, identifying the contents (this compound) and any other components in the waste stream.[6][7] Keep the container closed except when adding waste.[7]

Step 3: Storage

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for liquid waste to prevent spills.[7]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][2]

Step 4: Final Disposal

  • Arrange for a waste pickup with your institution's EHS department.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1][2][8] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[1][2]

Accidental Spill Protocol

In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.

  • Contain the Spill: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][2][8] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in the hazardous solid waste container.

  • Report: Inform your laboratory supervisor and EHS department of the spill.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_solid cluster_liquid cluster_end start Waste Generated (this compound) assess_state Solid or Liquid Waste? start->assess_state solid_waste Collect in labeled hazardous SOLID waste container assess_state->solid_waste Solid liquid_waste Collect in labeled hazardous LIQUID waste container assess_state->liquid_waste Liquid solid_ppe Includes: Unused powder, contaminated gloves, weigh boats, etc. solid_waste->solid_ppe storage Store in designated satellite accumulation area with secondary containment solid_waste->storage liquid_ppe Includes: Aqueous solutions, first rinse of empty containers liquid_waste->liquid_ppe liquid_waste->storage disposal Arrange pickup via Institutional EHS storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling L-Histidine, Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical information for L-Histidine, methyl ester (CAS No. 7389-87-9), focusing on personal protective equipment, operational plans, and disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.

Personal Protective Equipment (PPE) Specification Purpose
Eye/Face Protection Safety goggles with side protection, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3]To prevent eye contact which can cause serious irritation.
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber).[3][4][5]To prevent skin contact and irritation.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[3]To minimize skin contact with the chemical.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A dust mask of type N95 (US) is also suggested.[6]To protect against respiratory irritation from dust or aerosols.

Quantitative Data

Property Value Source
CAS Number 7389-87-9[1][2][7]
Molecular Formula C7H11N3O2 · 2HCl[7][8]
Molecular Weight 242.10 g/mol [9]
Melting Point 207 °C (decomposes)[6][8]
Appearance White to off-white powder[10]

Standard Operating and Disposal Procedures

Handling and Storage:

  • Wash hands thoroughly after handling.[1][2][3]

  • Use only in a well-ventilated area.[1][2]

  • Avoid breathing dust.[1][2][7]

  • Avoid contact with skin and eyes.[1][2][7]

  • Store in a cool, dry, and well-ventilated place.[1][2][7]

  • Keep container tightly closed.[1][2][7]

  • Incompatible with strong oxidizing agents.[1][2]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][2][7]

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Emergency and First-Aid Measures

In Case of Accidental Release:

  • Ensure adequate ventilation.[1][2]

  • Use personal protective equipment as required.[1][2]

  • Sweep up and shovel into suitable containers for disposal.[1][2]

  • Avoid generating dusty conditions.[3]

First-Aid Procedures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1][2][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2][7]

  • Ingestion: Clean mouth with water. Get medical attention.[1][2][7]

Visual Safety Workflows

The following diagrams illustrate the procedural steps for key operational scenarios involving this compound.

G Figure 1: Standard Handling Protocol for this compound prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe weigh Weigh Chemical in Ventilated Hood ppe->weigh handle Perform Experimental Work weigh->handle cleanup Clean Work Area & Equipment handle->cleanup dispose Dispose of Waste in Designated Container cleanup->dispose deppe Doff PPE dispose->deppe wash Wash Hands Thoroughly deppe->wash

Standard chemical handling workflow.

G Figure 2: Chemical Spill Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate notify Notify Supervisor & EHS spill->notify ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe notify->ppe contain Contain Spill with Inert Material ppe->contain collect Sweep/Scoop into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Procedural flow for a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Histidine, methyl ester
Reactant of Route 2
L-Histidine, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.